molecular formula C7H5F3S B1420450 2,4,5-Trifluorothioanisole CAS No. 54378-74-4

2,4,5-Trifluorothioanisole

Cat. No.: B1420450
CAS No.: 54378-74-4
M. Wt: 178.18 g/mol
InChI Key: XHRKZFKNYGRFIQ-UHFFFAOYSA-N
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Description

2,4,5-Trifluorothioanisole is a fluorinated aromatic sulfide compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms and the thioether group on the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound primarily in the development of novel active ingredients, particularly in the agrochemical sector. Structural analogs of this compound, specifically those containing both a trifluorothioanisole core and a phenylpyridine moiety, have demonstrated potent herbicidal activity in greenhouse screenings . These derivatives have shown exceptional post-emergence inhibitory activity against broadleaf weeds such as Amaranthus retroflexus and Abutilon theophrasti, in some cases performing on par with or slightly superior to commercial herbicides like fomesafen . The mechanism of action for such derivatives is an area of active investigation, with the fluorine atoms and sulfur bridge playing a critical role in target binding and bioavailability. The conformational properties of the SCF3 group in related compounds have been extensively studied, with evidence suggesting a preferred perpendicular orientation to the aromatic ring, which can influence its interaction with biological targets . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trifluoro-5-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRKZFKNYGRFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675066
Record name 1,2,4-Trifluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54378-74-4
Record name 1,2,4-Trifluoro-5-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trifluorothioanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorothioanisole is a fluorinated aromatic organosulfur compound with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of the thioanisole scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications in drug discovery and development.

Core Physical and Chemical Properties

While comprehensive experimental data for this compound is not widely available in the public domain, key identifiers and some physical properties have been established.

PropertyValueSource
CAS Number 54378-74-4Alfa Chemistry[1]
Molecular Formula C₇H₅F₃SAlfa Chemistry[1]
Molecular Weight 178.2 g/mol Alfa Chemistry[1]
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available

The lack of readily available experimental data for properties such as boiling point, melting point, density, and refractive index highlights the specialized nature of this compound and suggests it is primarily used in research and development contexts.

Synthesis of this compound

A probable synthetic pathway would involve the reaction of 1,2,4,5-tetrafluorobenzene with sodium thiomethoxide. The high electrophilicity of the carbon atoms in the tetrafluorobenzene ring, a result of the strong electron-withdrawing nature of the fluorine atoms, facilitates attack by the nucleophilic thiomethoxide anion.

Proposed Experimental Protocol:

  • Reaction Setup: A solution of 1,2,4,5-tetrafluorobenzene in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: Sodium thiomethoxide is added portion-wise to the stirred solution at room temperature or with gentle cooling to control any potential exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield this compound.

SynthesisWorkflow reagents 1,2,4,5-Tetrafluorobenzene Sodium Thiomethoxide reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction solvent Aprotic Polar Solvent (e.g., DMF, DMSO) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Proposed synthetic workflow for this compound.

Spectral Characterization (Predicted)

While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) with a chemical shift likely in the range of δ 2.4-2.6 ppm. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the neighboring fluorine atoms.

13C NMR: The carbon NMR spectrum would show a signal for the methyl carbon around δ 15-20 ppm. The aromatic region would exhibit four distinct signals for the fluorinated and protonated carbons, with their chemical shifts significantly influenced by the attached fluorine atoms. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observed, leading to splitting of these signals.

19F NMR: The fluorine NMR spectrum is a powerful tool for characterizing such compounds and would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) would be characteristic of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching of the methyl group and aromatic ring (around 2900-3100 cm⁻¹).

  • C-F stretching vibrations, which are typically strong and appear in the region of 1000-1350 cm⁻¹.

  • Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-S stretching , which is generally weak and can be difficult to assign, appearing in the 600-800 cm⁻¹ range.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. The presence of three electron-withdrawing fluorine atoms on the aromatic ring deactivates it towards electrophilic aromatic substitution. Conversely, the ring is activated for further nucleophilic aromatic substitution, although the existing substitution pattern may direct incoming nucleophiles to specific positions.

The thioether moiety is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide, would likely yield the corresponding sulfoxide, and stronger oxidizing agents could lead to the sulfone.

ReactivityDiagram start This compound sulfoxide 2,4,5-Trifluorophenyl methyl sulfoxide start->sulfoxide Mild Oxidation (e.g., H₂O₂) further_sub Further Nucleophilic Aromatic Substitution start->further_sub Strong Nucleophile sulfone 2,4,5-Trifluorophenyl methyl sulfone sulfoxide->sulfone Strong Oxidation

Conceptual reactivity of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity to improve cell permeability and overall pharmacokinetic profiles.

While specific applications of this compound in drug development have not been widely reported, its structural motifs are relevant to medicinal chemistry. The trifluorinated phenyl ring can serve as a bioisostere for other chemical groups and can be used to fine-tune the electronic and steric properties of a lead compound. The thioether linkage provides a handle for further chemical modification or can itself participate in interactions with biological targets. Given the interest in fluorinated compounds in drug discovery, this compound represents a valuable building block for the synthesis of novel bioactive molecules.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Hazards: Thioanisoles are known for their strong, unpleasant odor. Fluorinated aromatic compounds may have toxicological properties that are not fully characterized. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a specialized chemical with potential utility in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physical properties and reactivity are limited, its synthesis can be reasonably predicted based on established chemical principles. The unique combination of a trifluorinated aromatic ring and a thioether functional group makes it an interesting building block for the design and synthesis of novel molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, further investigation into the properties and applications of this compound is warranted.

References

2,4,5-Trifluorothioanisole chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,4,5-Trifluorothioanisole

Abstract

This compound is a halogenated aromatic sulfide that serves as a valuable building block in synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals. The strategic placement of three fluorine atoms on the phenyl ring, combined with the thioether linkage, imparts unique electronic and steric properties that are critical to its reactivity and utility. This guide provides a comprehensive analysis of the molecule's chemical structure, the nature of its covalent bonds, and the interplay of electronic effects that govern its behavior. We will delve into its spectroscopic signature, outlining the key features in NMR, IR, and Mass Spectrometry that enable its unambiguous identification. Furthermore, a representative synthetic protocol and a discussion of its relevance in drug discovery are presented to offer a holistic view for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound, also known as 1,2,4-trifluoro-5-(methylthio)benzene, is a derivative of thioanisole featuring three fluorine substituents on the aromatic ring. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 1,2,4-Trifluoro-5-(methylthio)benzene[1]
Synonyms This compound, METHYL(2,4,5-TRIFLUOROPHENYL)SULFANE[1]
CAS Number 54378-74-4[1]
Molecular Formula C₇H₅F₃S[1]
Molecular Weight 178.18 g/mol [1]
Canonical SMILES CSC1=CC(=C(C=C1F)F)F

Elucidation of Chemical Structure

The structural framework of this compound consists of a central benzene ring substituted with a methylthio (-SCH₃) group and three fluorine atoms at positions 2, 4, and 5.

Two-Dimensional and Three-Dimensional Representation

The planar aromatic ring forms the core of the molecule, with the substituents defining its chemical personality. The spatial arrangement dictates the molecule's ability to interact with biological targets and reagents.

Caption: 2D structure of this compound.

Analysis of Chemical Bonding

The molecule's properties are a direct consequence of the nature of its chemical bonds and the resulting electron distribution.

The Aromatic Core and Carbon-Fluorine Bonds

The benzene ring provides a delocalized π-electron system. The C-F bonds are highly polarized due to the exceptional electronegativity of fluorine. This polarity results in a significant C(δ+)-F(δ-) dipole and contributes to the overall stability and strength of these bonds. This stability is a key reason for the prevalence of fluorinated compounds in drug development, as it can block sites of metabolic oxidation.

The Thioether Moiety (C-S-C Linkage)

The thioether group consists of a sulfur atom bonded to an aromatic carbon and a methyl carbon. The C(aromatic)-S bond involves overlap between a carbon sp² orbital and a sulfur sp³ orbital. The S-C(methyl) bond is a standard sigma bond. The sulfur atom possesses two lone pairs of electrons, which are crucial for its chemical behavior, including its ability to act as a hydrogen bond acceptor and to participate in resonance.

Electronic Effects: A Tug-of-War of Inductive and Mesomeric Influences

The electronic landscape of the aromatic ring is shaped by the competing inductive and resonance (mesomeric) effects of its substituents.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond framework, deactivating the ring towards electrophilic attack. The sulfur atom is also more electronegative than carbon, contributing a weaker -I effect.

  • Mesomeric Effect (+M): Both fluorine and sulfur possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect (+M) opposes the inductive effect. For fluorine, the +M effect is weak due to poor orbital overlap between the compact 2p orbital of fluorine and the larger 2p orbital of carbon. For sulfur, the 3p orbitals are even larger, leading to less effective overlap, but its lower electronegativity makes it a better π-donor than fluorine.

The net result is a significant deactivation of the benzene ring, making it electron-deficient. This electronic profile is a key determinant of the molecule's reactivity, favoring nucleophilic aromatic substitution over electrophilic substitution.

Spectroscopic Signature for Structural Verification

Spectroscopic techniques provide the definitive experimental evidence for the structure and bonding of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy reveals the vibrational modes of the molecule, which are characteristic of its functional groups. Halogen substitution significantly influences the vibrational modes of the benzene ring[2].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and allowing it to dry.

  • Record a background spectrum of the empty ATR stage.

  • Place a small drop of liquid this compound or a small amount of solid powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3100-3000Aromatic C-H StretchWeak-MediumConfirms the presence of the aromatic ring[3].
2990-2850Aliphatic C-H StretchWeak-MediumArises from the methyl (-CH₃) group[4].
1600-1450Aromatic C=C Ring StretchMedium-StrongMultiple bands are expected, characteristic of the substituted benzene ring[3].
1300-1100C-F StretchStrongA very strong and characteristic absorption for aryl fluorides.
~700C-S StretchWeak-MediumOften difficult to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei.

Predicted NMR Data (in CDCl₃):

  • ¹H NMR: The spectrum is expected to be relatively simple.

    • A multiplet signal for the single aromatic proton (H-6), split by the adjacent fluorine atoms (F-5 and F-4).

    • A singlet or narrow multiplet for the three methyl protons (-SCH₃) around δ 2.5 ppm.

  • ¹³C NMR: Seven distinct carbon signals are expected. The carbons directly bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons will show smaller couplings.

  • ¹⁹F NMR: This is a powerful tool for fluorinated compounds. Three distinct signals are expected for the fluorine atoms at C-2, C-4, and C-5, each showing coupling to the other two fluorine nuclei and potentially to the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Dissolve a microgram quantity of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Inject the solution into the mass spectrometer, typically via a direct insertion probe or coupled with a gas chromatography (GC) system.

  • The sample is vaporized and enters the ionization chamber.

  • A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • A detector records the abundance of each ion to generate the mass spectrum.

Expected Fragmentation:

  • Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight of C₇H₅F₃S.

  • Key Fragments: Common fragmentation pathways for thioanisoles include the loss of a methyl radical ([M-15]⁺) to give a C₆H₂F₃S⁺ fragment, or cleavage of the C-S bond.

Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides context for its availability and potential impurities.

Representative Synthetic Protocol

A common and effective method for synthesizing aryl thioethers is through nucleophilic aromatic substitution (SNAr) of an activated aryl halide. In this case, 1,2,4,5-tetrafluorobenzene is an ideal starting material, where one fluorine atom is displaced by a thiolate nucleophile.

workflow start 1,2,4,5-Tetrafluorobenzene + Sodium Thiomethoxide reaction Nucleophilic Aromatic Substitution (SNAr) Solvent: DMF or THF start->reaction workup Aqueous Workup (Quench with H₂O, Extract with Ether) reaction->workup purify Purification (Column Chromatography or Distillation) workup->purify product This compound (Final Product) purify->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • To a stirred solution of sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it into water.

  • The aqueous mixture is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reactivity Profile

The highly electron-deficient nature of the aromatic ring dictates the reactivity of this compound.

  • Nucleophilic Aromatic Substitution: The molecule is susceptible to further SNAr reactions, particularly at the remaining fluorine positions, if strong nucleophiles are used.

  • Oxidation of Sulfur: The thioether can be readily oxidized to the corresponding sulfoxide and sulfone using oxidizing agents like m-CPBA or hydrogen peroxide[5]. These oxidized derivatives are also valuable synthetic intermediates.

  • Electrophilic Aromatic Substitution: Conditions for electrophilic substitution (e.g., nitration, halogenation) would need to be harsh, and substitution would be directed by the existing substituents.

Relevance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluorinated phenyl motif is a common feature in modern pharmaceuticals. Thiazole and triazole rings, which can be synthesized from thioether precursors, are privileged scaffolds in drug design, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[6][7].

Derivatives of trifluorothioanisole have been explored as key intermediates in the synthesis of bioactive molecules, including potent herbicides and potential therapeutics[5]. The specific substitution pattern of this compound provides a unique template for chemists to design and synthesize novel compounds with tailored properties for interaction with specific biological targets.

Conclusion

This compound is a molecule defined by the strong electron-withdrawing nature of its three fluorine substituents and the presence of a versatile thioether group. Its structure and bonding have been thoroughly characterized by a suite of spectroscopic methods, each providing a piece of the puzzle. The interplay of inductive and mesomeric effects creates an electron-deficient aromatic system with a predictable reactivity profile, making it a valuable and versatile building block for the synthesis of complex functional molecules in the agrochemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Spectroscopic Diligence in Fluorinated Aromatics

In the landscape of contemporary drug discovery and materials science, fluorinated aromatic compounds represent a cornerstone of molecular design. The strategic introduction of fluorine atoms can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluorothioanisole is an exemplar of this molecular class, serving as a potential building block or pharmacophore. Its precise structural elucidation is not merely an academic exercise but a critical prerequisite for its application. The absence of a consolidated public repository of its spectral data necessitates a predictive and interpretive approach, grounded in first principles and data from analogous structures.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is structured not as a simple data sheet, but as a methodological walkthrough, explaining the causality behind spectral predictions and the protocols for their empirical verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Deciphering the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential to resolve the complex spin systems created by the fluorine substituents.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum will account for the two aromatic protons and the three methyl protons. The key to interpretation lies in understanding the heteronuclear coupling constants between protons and fluorine atoms (J_HF), which are transmitted through multiple bonds.

Predicted ¹H NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)AssignmentRationale
~7.0 - 7.4ddd (doublet of doublet of doublets)³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz, ⁴JHF ≈ 5-7 HzH-6Located ortho to a C-F bond and meta to another, this proton experiences strong through-bond coupling from both F-5 (ortho) and F-4 (meta), in addition to coupling with H-3. The precise chemical shift is influenced by the cumulative electron-withdrawing effects of the fluorine atoms.
~6.8 - 7.2dd (doublet of doublets)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 6-8 HzH-3This proton is primarily influenced by coupling to H-6 and a four-bond meta-coupling to the fluorine at C-4. Its upfield shift relative to H-6 is expected due to the para-relationship with the F-5 substituent.
~2.5s (singlet)--SCH₃The methyl protons are not expected to show significant coupling to the fluorine atoms on the ring, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl group attached to a sulfur atom.[1]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is critical for resolving the complex multiplets of the aromatic protons.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a standard pulse sequence (e.g., 'zg30').

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of nuclei, crucial for accurate integration if quantitative analysis is needed.[2]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals. The carbon signals directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹J_CF), which are diagnostic for assignment.

Predicted ¹³C NMR Spectral Data:

Predicted Chemical Shift (δ, ppm)Multiplicity (¹J_CF)AssignmentRationale
~155 - 165d, ¹J_CF ≈ 240-260 HzC-4The C-F bond results in a massive downfield shift and a characteristically large one-bond C-F coupling constant.[3]
~150 - 160d, ¹J_CF ≈ 240-260 HzC-2Similar to C-4, this carbon is directly attached to fluorine.
~145 - 155d, ¹J_CF ≈ 240-260 HzC-5Similar to C-4 and C-2, this carbon is directly attached to fluorine.
~125 - 135m (multiplet)C-1The ipso-carbon attached to the -SCH₃ group will show smaller couplings to F-2 and F-5.
~115 - 125m (multiplet)C-6This carbon will exhibit two- and three-bond couplings to F-5 and F-4.
~105 - 115d, ²J_CF ≈ 20-30 HzC-3This carbon will show a significant two-bond coupling to the fluorine at C-4.
~15 - 20s (singlet)-SCH₃The methyl carbon signal will be a sharp singlet, typically appearing upfield.[4][5]
Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[2][6] The spectrum will show three distinct signals, each split by H-F and F-F couplings.

Predicted ¹⁹F NMR Spectral Data:

Predicted Chemical Shift (δ, ppm, vs CFCl₃)MultiplicityAssignmentRationale
-110 to -130m (multiplet)F-2The chemical shift is typical for a fluorine atom ortho to an electron-donating group (-SCH₃). It will be split by F-4 and H-3.
-130 to -150m (multiplet)F-4This fluorine is expected to be the most upfield due to its position relative to the other substituents. It will be coupled to F-5, F-2, and H-3.
-120 to -140m (multiplet)F-5This fluorine will be coupled to F-4 and H-6.

Note: ¹⁹F chemical shifts can be highly dependent on the solvent and concentration.[7][8]

Visualizing Spin-Spin Coupling:

The diagram below illustrates the key coupling interactions that define the NMR spectra of the aromatic region of this compound. Understanding these relationships is fundamental to spectral assignment.

Caption: Key NMR coupling relationships in this compound.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for the rapid confirmation of key functional groups. The spectrum of this compound will be dominated by strong absorptions from the C-F bonds and characteristic vibrations of the substituted aromatic ring.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3100 - 3000Weak-MediumC-H stretch (aromatic)Characteristic for C-H bonds on an aromatic ring.[9]
2950 - 2850WeakC-H stretch (aliphatic, -CH₃)Typical for methyl C-H symmetric and asymmetric stretching.[10]
1600 - 1450Medium-StrongC=C stretch (aromatic ring)The aromatic ring stretching vibrations are characteristic and often appear as a pair of bands.
1250 - 1000 Very Strong C-F stretch This is the most diagnostic region for fluorinated aromatics. The C-F stretching modes are very intense and often appear as multiple strong, sharp bands due to coupling with other vibrations.[11][12]
~700MediumC-S stretchThe carbon-sulfur bond vibration is typically weaker and appears in the fingerprint region.
900 - 675Medium-StrongC-H out-of-plane bendThe pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring a Fourier-Transform IR (FT-IR) Spectrum

  • Instrumentation: Use a modern FT-IR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the method of choice for its simplicity, requiring no sample preparation for liquids or solids.

  • Background Collection: Before analyzing the sample, a background spectrum of the empty ATR crystal must be collected. This measures the ambient atmosphere (e.g., H₂O, CO₂) which can then be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a single drop of liquid this compound directly onto the ATR crystal.

    • If the sample is a solid, place a small amount on the crystal and use the pressure arm to ensure good contact.

  • Data Acquisition: Co-add a number of scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, we can predict a logical fragmentation cascade.

Predicted Mass Spectral Data (Electron Ionization, EI):

m/z (mass-to-charge)Predicted IdentityRationale for Formation
180 [M]⁺• Molecular Ion Peak . This corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.
165[M - CH₃]⁺Loss of the methyl radical from the parent ion. This is a very common fragmentation pathway for methyl ethers and thioethers.[13]
133[M - SCH₃]⁺Cleavage of the C-S bond, resulting in the loss of a thiomethyl radical.
114[C₆H₂F₂]⁺•Potential loss of HF from the [M - SCH₃]⁺ fragment, a known pathway for fluorinated compounds.[14]

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

  • Instrumentation: Utilize a mass spectrometer coupled to a gas chromatograph (GC-MS) or with a direct insertion probe. GC-MS is ideal as it also provides purity information.

  • Sample Introduction:

    • GC-MS: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the MS source.

    • Direct Probe: Place a small amount of the sample on the probe, which is then inserted directly into the ion source.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio.[15][16]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

G cluster_0 Mass Spectrometry Workflow Sample Sample Introduction (GC or Direct Probe) IonSource Ionization (Electron Impact, 70 eV) Sample->IonSource Vaporized Molecules MassAnalyzer Mass Analysis (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Ions & Fragments Detector Detection (Ion Abundance) MassAnalyzer->Detector Separated Ions (by m/z) Spectrum Data System (Mass Spectrum Generation) Detector->Spectrum Signal

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The structural characterization of this compound is achievable through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectrometry. This guide establishes a robust framework of expected spectral data, grounded in established spectroscopic principles and data from analogous compounds. The complex splitting patterns in the NMR spectra, arising from extensive H-F and F-F coupling, are the most definitive feature, while the intense C-F stretching bands in the IR and predictable fragmentation in the mass spectrum provide crucial corroborating evidence. The protocols outlined herein represent standard, validated methods for obtaining high-quality data for this and similar fluorinated molecules, ensuring both accuracy and reproducibility in their analysis. Empirical verification based on these predictions will provide the definitive spectroscopic signature of this important chemical entity.

References

A Technical Guide to the Synthesis of 2,4,5-Trifluorothioanisole: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,4,5-Trifluorothioanisole is a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern imparts specific electronic and lipophilic properties to target molecules. This guide provides an in-depth analysis of the principal synthetic routes to this compound, with a critical focus on the selection and preparation of essential starting materials. We will explore two primary pathways: the direct nucleophilic aromatic substitution (SNAr) on a polyfluorinated benzene ring and a multi-step sequence involving the formation and subsequent alkylation of a trifluorinated thiophenol intermediate. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers and drug development professionals with a comprehensive understanding of this important synthesis.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound (III) can be approached from two logical disconnections, primarily centered on the formation of the C-S bond.

  • Pathway A (C-S Bond Formation via SNAr): The most direct route involves the nucleophilic aromatic substitution of a fluoride atom from 1,2,4,5-tetrafluorobenzene (I) with a methylthiolate nucleophile, such as sodium thiomethoxide (II). This pathway leverages the high degree of activation provided by the multiple fluorine substituents on the aromatic ring.

  • Pathway B (C-S Bond Formation via S-Alkylation): An alternative strategy involves the initial synthesis of a 2,4,5-trifluorophenyl scaffold containing a different functional group that can be converted to a thiol. A common precursor is 2,4,5-trifluoroaniline (IV), which can be transformed into 2,4,5-trifluorobenzenethiol (V) via a Sandmeyer-type reaction. Subsequent S-alkylation of the thiophenol intermediate yields the final product.

G cluster_0 Retrosynthetic Analysis cluster_A Pathway A: SNAr cluster_B Pathway B: Thiophenol Alkylation Target This compound (III) SM_A1 1,2,4,5-Tetrafluorobenzene (I) Target->SM_A1 C-S Disconnection (SNAr) SM_A2 Sodium Thiomethoxide (II) Target->SM_A2 Int_B 2,4,5-Trifluorobenzenethiol (V) Target->Int_B C-S Disconnection (Alkylation) Reagent_B Methylating Agent Target->Reagent_B SM_B 2,4,5-Trifluoroaniline (IV) Int_B->SM_B C-N to C-S (Sandmeyer)

Caption: Retrosynthetic pathways for this compound.

Synthesis and Sourcing of Key Starting Materials

The economic viability and overall efficiency of synthesizing this compound are critically dependent on the accessibility and purity of its precursors.

1,2,4,5-Tetrafluorobenzene (I)

This highly activated fluoroarene is the cornerstone of the SNAr pathway. While commercially available, its synthesis is non-trivial. Several methods exist, each with distinct advantages and drawbacks.[1]

  • From Hexa- or Pentafluorobenzene: Defluorination using a phosphorus or rhodium catalyst can produce 1,2,4,5-tetrafluorobenzene with high yield (up to 98%), but the starting materials are expensive.[1]

  • From 2,4-Dichlorofluorobenzene: A more cost-effective, multi-step industrial method involves the nitration of 2,4-dichlorofluorobenzene, followed by a halogen exchange (Halex) reaction with potassium fluoride, reduction of the nitro group, diazotization, and subsequent deamination.[1][2]

  • From Fluorinated Phenylhydrazine: A patented method describes the reaction of a fluorinated phenylhydrazine with an alkoxide source, such as sodium ethoxide, to produce 1,2,4,5-tetrafluorobenzene.[3]

Synthesis Method Starting Material Key Reagents Advantages Disadvantages Reference
DefluorinationHexafluorobenzenePhosphorus ReagentHigh Yield (~98%)Expensive starting material, difficult catalyst preparationJ. Am. Chem. Soc., 2014, 136, 4634-4639[1]
Multi-step Synthesis2,4-DichlorofluorobenzeneH₂SO₄, HNO₃, KFCost-effective raw materialMultiple steps, potentially lower overall yieldCN105646140A[1]
Phenylhydrazine RouteFluorinated PhenylhydrazineSodium EthoxideSpecific pathwayAvailability of precursorUS3642916A[3]
Sodium Thiomethoxide (II)

Sodium thiomethoxide (CH₃SNa) is a potent nucleophile used for introducing the methylthio group. It is commercially available but can also be prepared in the laboratory.[4]

Causality: The choice of preparation method often depends on the scale and available facilities. The reaction of methanethiol gas with sodium hydroxide is common industrially, while the use of sodium metal or sodium hydride is more suited for laboratory-scale synthesis where anhydrous conditions are required.[4][5]

Protocol: Laboratory-Scale Synthesis of Sodium Thiomethoxide [6]

  • Setup: A 200-mL Schlenk flask is connected to a vacuum gas manifold, evacuated, and backfilled with nitrogen three times.

  • Sodium Preparation: A block of metallic sodium is removed from its oil reservoir. The surface oil is wiped off, and the oxide layer is scraped away. 6.7 g (0.29 mol) of sodium is quickly cut into small pieces and transferred to the Schlenk flask under a counterflow of nitrogen.

  • Reagent Addition: 80 mL of anhydrous tetrahydrofuran (THF) is transferred into the flask via cannula. 14.0 mL of dimethyl disulfide (0.158 mol), previously purged with nitrogen, is added dropwise via syringe.

  • Reaction: The mixture is stirred at room temperature for 24 hours, then heated to 60 °C for 3 hours.

  • Isolation: While maintaining the temperature at ~60 °C, a stream of nitrogen is used to blow off the THF and excess dimethyl disulfide (collected in a cold trap) until a dry solid appears.

  • Drying and Storage: The remaining solid is evacuated with an oil pump for 2 hours to remove residual volatiles. The flask is backfilled with nitrogen to yield a light-yellow solid (yield ~97%). The product must be stored under an inert atmosphere in the dark.[6]

2,4,5-Trifluoroaniline (IV)

This aniline derivative is the precursor for Pathway B. Its synthesis typically starts from 2,4-dichlorofluorobenzene.

Workflow: Synthesis of 2,4,5-Trifluoroaniline

G A 2,4-Dichlorofluorobenzene B 2,4-Dichloro-5-fluoronitrobenzene A->B Nitration (H₂SO₄, HNO₃) C 2,4,5-Trifluoronitrobenzene B->C Fluorination (Halex) (KF, Catalyst) D 2,4,5-Trifluoroaniline (IV) C->D Hydrogenation (H₂, Catalyst)

Caption: Synthetic route to 2,4,5-Trifluoroaniline.

This sequence involves nitration, a key fluorination step (Halex reaction), and finally, a standard reduction of the nitro group to an amine, as detailed in patent literature.[2]

Core Synthetic Methodologies

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most efficient and atom-economical route, proceeding in a single synthetic operation from the key starting materials.

Mechanism Insight: The SNAr reaction on polyfluoroarenes is a cornerstone of fluorine chemistry.[7] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack and stabilizes the intermediate anion. The fluorine atom para to the point of nucleophilic attack provides the most significant resonance stabilization, making the C4-fluorine on 1,2,4,5-tetrafluorobenzene the most likely leaving group. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step process.[8][9]

Protocol: Synthesis of this compound via SNAr

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., DMSO, NMP) under a nitrogen atmosphere. Stir to dissolve the sodium thiomethoxide.

  • Reactant Addition: Slowly add 1,2,4,5-tetrafluorobenzene (1.0 equivalent) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (typically between 60-100 °C) and monitor the progress by GC-MS or TLC. The reaction is generally complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether (or another suitable extraction solvent).

  • Extraction: Extract the aqueous layer three times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Pathway B: Thiophenol Formation and S-Alkylation

Step 1: Diazotization and Thiolation (Sandmeyer-type Reaction) The Sandmeyer reaction is a powerful transformation that converts an aryl amine into a wide range of functional groups via a diazonium salt intermediate.[10][11] The conversion to a thiol is a well-established variant.

Mechanism Insight: The reaction is initiated by treating the primary aromatic amine with a nitrite source (e.g., NaNO₂) in a strong acid to form the aryl diazonium salt (Ar-N₂⁺). This highly reactive intermediate can then be treated with a sulfur nucleophile. A classic approach involves using potassium ethyl xanthate (KS₂COEt), which attacks the diazonium salt. The resulting aryl xanthate is then hydrolyzed (typically with NaOH or H₂SO₄) to yield the corresponding thiophenol. The use of copper salts can catalyze the decomposition of the diazonium salt via a single-electron transfer (SET) mechanism, forming an aryl radical.[12]

Step 2: S-Alkylation of 2,4,5-Trifluorobenzenethiol The conversion of the thiophenol (V) to the final thioanisole product is a straightforward S-alkylation.

Mechanism Insight: The thiophenol is first deprotonated with a suitable base (e.g., NaOH, K₂CO₃) to form the more nucleophilic thiophenolate anion (Ar-S⁻). This anion then readily displaces a leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate) in a classic SN2 reaction.

Workflow: Pathway B

G A 2,4,5-Trifluoroaniline (IV) B 2,4,5-Trifluorobenzene diazonium salt A->B 1. NaNO₂, H₂SO₄ C Aryl Xanthate Intermediate B->C 2. KS₂COEt D 2,4,5-Trifluorobenzenethiol (V) C->D 3. Hydrolysis E This compound (III) D->E 4. Base (e.g., K₂CO₃) 5. Methylating Agent (e.g., CH₃I)

References

The Emerging Biological Landscape of Trifluorothioanisole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine and sulfur moieties into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. Among the vast chemical space of organofluorine and organosulfur compounds, trifluorothioanisole derivatives are emerging as a class of molecules with significant and diverse biological activities. The trifluoromethylthio (-SCF3) group imparts unique electronic and lipophilic properties, enhancing membrane permeability, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the known biological activities of trifluorothioanisole derivatives, with a primary focus on their well-established herbicidal properties and burgeoning potential in therapeutic areas. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols pivotal for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Chemical Appeal of the Trifluoromethylthio Group

Organosulfur compounds are ubiquitous in nature and play critical roles in various physiological processes[1]. The introduction of a trifluoromethyl group to a thioether linkage, creating the trifluoromethylthio (-SCF3) moiety, dramatically alters the physicochemical properties of the parent molecule. This functional group is highly lipophilic and possesses a unique electronic signature, characterized by the strong electron-withdrawing nature of the fluorine atoms. These properties can lead to enhanced metabolic stability, improved cellular uptake, and novel molecular interactions with biological targets, making trifluorothioanisole derivatives attractive candidates for the development of new bioactive agents in medicine and agriculture[1].

This guide will first explore the most extensively documented biological activity of trifluorothioanisole derivatives: their potent herbicidal effects. Subsequently, we will venture into the prospective therapeutic applications of this chemical class, drawing insights from the biological activities of structurally related organofluorine and organosulfur compounds to illuminate potential avenues for future research and drug discovery.

Herbicidal Activity: A Mature Field of Application

The most prominent and well-documented biological activity of trifluorothioanisole derivatives lies in their efficacy as herbicides[1]. Research has demonstrated that certain α-trifluorothioanisole derivatives exhibit potent inhibitory activity against a range of broadleaf weeds[1].

Synthesis of Herbicidal Trifluorothioanisole Derivatives

A key example of the synthesis of herbicidally active trifluorothioanisole derivatives involves the introduction of phenylpyridine moieties. A general synthetic scheme is outlined below.

This protocol is adapted from the work of Zhang et al. (2022)[1].

Step 1: Synthesis of Phenylpyridine Intermediates

  • Combine substituted phenylpyridines (2 mmol), N,N-dimethylformamide (10 mL), and sodium hydride (3 mmol) in a flask under a nitrogen atmosphere.

  • Stir the mixture at 20°C for 30 minutes.

  • Add 4-trifluoromethylthiobenzyl bromide (2.4 mmol) to the reaction mixture.

  • Stir for 8 hours at 60°C.

  • Perform an aqueous workup with ethyl acetate extraction.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-trifluorothioanisole derivatives.

Step 2: Oxidation to Sulfoxide and Sulfone Derivatives

  • To synthesize the corresponding sulfoxide derivatives, treat the α-trifluorothioanisole product (0.5 mmol) with 85% 3-chloroperbenzoic acid (0.5 mmol) in dichloromethane (10 mL) and stir at 20°C for 6 hours.

  • For the synthesis of sulfone derivatives, react the α-trifluorothioanisole product (0.4 mmol) with 30% hydrogen peroxide (1.6 mmol) in trifluoroacetic acid (2 mL) and stir at 60°C for 6 hours.

  • Purify the resulting products using silica gel column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Nucleophilic Substitution cluster_product1 Thioether Product cluster_oxidation Oxidation cluster_products2 Oxidized Products Substituted Phenylpyridines Substituted Phenylpyridines Reaction1 NaH, DMF 60°C, 8h Substituted Phenylpyridines->Reaction1 4-Trifluoromethylthiobenzyl Bromide 4-Trifluoromethylthiobenzyl Bromide 4-Trifluoromethylthiobenzyl Bromide->Reaction1 Thioether α-Trifluorothioanisole Derivative Reaction1->Thioether Oxidation_Sulfoxide m-CPBA, DCM 20°C, 6h Thioether->Oxidation_Sulfoxide Oxidation_Sulfone H2O2, TFA 60°C, 6h Thioether->Oxidation_Sulfone Sulfoxide Sulfoxide Derivative Oxidation_Sulfoxide->Sulfoxide Sulfone Sulfone Derivative Oxidation_Sulfone->Sulfone

Caption: Synthetic workflow for α-trifluorothioanisole derivatives.

Evaluation of Herbicidal Activity

The herbicidal efficacy of trifluorothioanisole derivatives is typically assessed through greenhouse assays against a panel of both broadleaf and grass weeds.

  • Plant Cultivation: Grow weed species such as Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Echinochloa crus-galli (barnyard grass) in pots under controlled greenhouse conditions.

  • Compound Application: Prepare solutions of the test compounds in an appropriate solvent (e.g., acetone) with a surfactant. Apply the solutions as a post-emergence spray to the foliage of the weeds at various concentrations.

  • Evaluation: After a set period (e.g., 14 days), visually assess the percentage of inhibition or damage to the treated plants compared to untreated controls. A rating scale (e.g., 0% = no effect, 100% = complete kill) is commonly used.

  • Data Analysis: Calculate the concentration required to achieve 50% inhibition (IC50) for each compound against each weed species.

Compound IDTarget WeedApplication Rate (g a.i./hm²)Inhibition (%)Reference
5a Amaranthus retroflexus37.5>85[1]
5a Abutilon theophrasti37.5>85[1]
5a Eclipta prostrata37.5>85[1]
5f Amaranthus retroflexus37.5>70[1]
5f Abutilon theophrasti37.5>70[1]
5f Eclipta prostrata37.5>70[1]

Table 1: Herbicidal Activity of Selected α-Trifluorothioanisole Derivatives.

Potential Mechanism of Herbicidal Action

While the precise molecular target for many herbicidal trifluorothioanisole derivatives is still under investigation, the mechanism of action for structurally related dinitroaniline herbicides, such as trifluralin, is well-established. Trifluralin disrupts mitosis (cell division) by inhibiting the polymerization of tubulin into microtubules. This prevents the formation of the spindle apparatus necessary for chromosome segregation, ultimately leading to cell death and the inhibition of root growth in susceptible plants. Given the structural similarities, it is plausible that some trifluorothioanisole derivatives may exert their herbicidal effects through a similar mechanism of action. Further research, including tubulin polymerization assays and cell cycle analysis, is warranted to confirm this hypothesis.

Potential Therapeutic Applications: An Emerging Frontier

Beyond their established role in agriculture, the unique chemical properties of trifluorothioanisole derivatives suggest their potential for a range of therapeutic applications. While direct studies on the medicinal properties of this specific class of compounds are limited, the known biological activities of other organofluorine and organosulfur compounds provide a strong rationale for their investigation in several key areas.

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance drug-target interactions and improve pharmacokinetic properties[2]. The anticancer potential of trifluorothioanisole derivatives can be explored through a variety of in vitro assays.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of the trifluorothioanisole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with Trifluorothioanisole Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis

References

An In-depth Technical Guide to 2,4,5-Trifluorothioanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluorothioanisole, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its fundamental properties, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. Key identifiers, including its CAS number and molecular weight, are presented alongside a detailed exploration of its synthesis and safety considerations.

Core Compound Identification

This compound is a substituted aromatic sulfide characterized by the presence of three fluorine atoms and a methylthio group attached to a benzene ring.

IdentifierValue
Chemical Name This compound
CAS Number 54378-74-4
Molecular Formula C₇H₅F₃S
Molecular Weight 178.2 g/mol
Synonyms 1,2,4-Trifluoro-5-(methylthio)benzene

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be inferred from established methodologies for the preparation of related polyfluoroaromatic compounds. The most logical approach involves the nucleophilic aromatic substitution of a fluorine atom in a polyfluorinated benzene ring with a methylthiolate source.

A probable synthetic pathway commences with 1,2,4,5-tetrafluorobenzene. The fluorine atom at the 1-position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the other fluorine atoms. The reaction with sodium thiomethoxide (NaSMe), a potent nucleophile, would lead to the displacement of one fluorine atom and the formation of the desired this compound.

Synthesis_Workflow reagent1 1,2,4,5-Tetrafluorobenzene reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 Sodium Thiomethoxide (NaSMe) reagent2->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup product This compound purification Purification (e.g., Distillation, Chromatography) workup->purification purification->product

A plausible synthetic workflow for this compound.
Proposed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solvent, carefully add sodium thiomethoxide. Subsequently, add 1,2,4,5-tetrafluorobenzene dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for the physicochemical properties and comprehensive spectroscopic analysis of this compound are not widely published. However, based on the properties of structurally similar compounds, the following can be anticipated:

  • Appearance: A colorless to pale yellow liquid.

  • Solubility: Likely soluble in common organic solvents and insoluble in water.

  • ¹H NMR: A singlet for the methyl protons (-SCH₃) and complex multiplets in the aromatic region for the two aromatic protons, showing coupling to the adjacent fluorine atoms.

  • ¹³C NMR: Resonances for the methyl carbon and the aromatic carbons, with the carbons directly bonded to fluorine exhibiting characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: Three distinct signals in the typical aromatic fluorine region, each exhibiting coupling to the other fluorine atoms and adjacent protons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 178, with a characteristic isotopic pattern for a sulfur-containing compound.

  • Infrared (IR) Spectroscopy: Characteristic C-F stretching bands in the region of 1100-1400 cm⁻¹ and C-S stretching vibrations.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The trifluorinated phenyl ring in this compound makes it an attractive building block for the synthesis of novel therapeutic agents.

While specific drugs containing the this compound moiety are not yet on the market, the structural motif is of significant interest. For instance, trifluoromethyl-substituted pyridines, which share electronic similarities, are key components in a number of agrochemicals and pharmaceuticals. The unique substitution pattern of this compound can be exploited to fine-tune the electronic and steric properties of a lead compound, potentially leading to improved pharmacological profiles.

The thioether linkage also provides a handle for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which can have a profound impact on the biological activity and physicochemical properties of the parent molecule.

Safety and Handling

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash with soap and water.

  • Eye Contact: Rinse with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable, albeit not extensively characterized, fluorinated building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key identifiers, a plausible synthetic route, and anticipated properties. Further research into its synthesis, characterization, and applications is warranted to fully unlock its potential for the development of novel and improved chemical entities.

Navigating the Procurement of 2,4,5-Trifluorothioanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of medicinal chemistry and materials science, the accessibility of specialized reagents is a critical determinant of project timelines and success. This technical guide addresses the commercial availability and procurement of 2,4,5-Trifluorothioanisole (CAS Number: 175278-23-4), a fluorinated aromatic sulfide with potential applications as a key building block in the synthesis of novel therapeutic agents and functional materials.

Section 1: Commercial Availability Assessment

As of late 2025, a comprehensive survey of major global chemical suppliers indicates that This compound is not a standard catalog item and is generally not available for direct purchase. Researchers seeking this compound will find that it is not listed by prominent suppliers of fine chemicals and building blocks. This lack of ready availability necessitates a proactive approach to procurement, focusing on custom synthesis as the primary acquisition route.

Section 2: Procurement via Custom Synthesis

For specialized, non-commercial compounds like this compound, engaging a contract research organization (CRO) or a custom synthesis company is the most viable path forward. These organizations offer bespoke synthesis of molecules on a fee-for-service (FFS) or full-time equivalent (FTE) basis.

Key Considerations When Selecting a Custom Synthesis Partner:
  • Expertise in Fluorination and Sulfur Chemistry: The synthesis of this compound involves the handling of fluorine- and sulfur-containing reagents, which requires specialized knowledge and equipment to manage reactivity and ensure safety.

  • Scale-up Capabilities: Depending on the project's requirements, the ability to scale the synthesis from milligram to kilogram quantities is a crucial factor.

  • Analytical Capabilities: Ensure the supplier has robust analytical chemistry services (e.g., NMR, LC-MS, GC-MS, HPLC) to confirm the identity and purity of the final product.

  • Communication and Project Management: A transparent and collaborative process with regular updates is essential for a successful custom synthesis project.

Leading Custom Synthesis Providers:

Numerous companies specialize in the custom synthesis of complex organic molecules. While not an exhaustive list, the following are examples of well-regarded organizations with expertise in synthetic organic chemistry:

  • Life Chemicals: Offers comprehensive custom synthesis services with a focus on drug discovery and medicinal chemistry, including expertise in heterocyclic and organo-elemental synthesis.[1]

  • Apex Molecular: A UK-based chemistry CRO providing custom synthesis, medicinal chemistry support, and scale-up services for a global client base.[2]

  • Atlanchim Pharma: Specializes in custom synthesis with expertise in heterocycles, chiral molecules, and other complex organic structures.[3]

  • Other Specialized Firms: A variety of other companies offer fee-for-service and FTE-based custom synthesis, catering to the pharmaceutical and biotech industries.[4][5]

The typical workflow for a custom synthesis project is outlined in the diagram below:

Custom Synthesis Workflow Figure 1: Typical Custom Synthesis Workflow Client_Request Client Request (Structure, CAS, Quantity, Purity) Quote_Establishment Quote Establishment (Project Manager & Scientific Director) Client_Request->Quote_Establishment PO_Receipt Purchase Order Receipt Quote_Establishment->PO_Receipt Synthesis_Start Synthesis & Production (Project Manager) PO_Receipt->Synthesis_Start Progress_Updates Regular Progress Updates Synthesis_Start->Progress_Updates Final_Product Product Shipping (with Synthesis Report/CoA) Synthesis_Start->Final_Product Progress_Updates->Synthesis_Start

Caption: A generalized workflow for a fee-for-service custom chemical synthesis project.

Section 3: Plausible Synthetic Strategies

For researchers with in-house synthetic capabilities, understanding the potential routes to this compound is crucial. The synthesis of aryl thioethers, particularly on electron-deficient aromatic rings, is a well-established area of organic chemistry. The presence of three electron-withdrawing fluorine atoms on the benzene ring activates it towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and logical approach to the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[6][7] This would involve the reaction of a suitable trifluorinated benzene derivative with a methylthiolating agent.

Proposed Reaction Scheme:

SNAr Synthesis Figure 2: Proposed SNAr Synthesis of this compound cluster_reactants Reactants cluster_products Products 1,2,4,5-Tetrafluorobenzene This compound 1,2,4,5-Tetrafluorobenzene->this compound Solvent (e.g., DMF, DMSO) Room Temp. to moderate heat Sodium thiomethoxide NaSMe plus1 + plus2 + Sodium fluoride Sodium fluoride

Caption: A plausible synthetic route via nucleophilic aromatic substitution.

Experimental Considerations:

  • Starting Material: 1,2,4,5-Tetrafluorobenzene is a commercially available starting material.

  • Nucleophile: Sodium thiomethoxide (sodium methanethiolate) is a common and potent nucleophile for this type of transformation. Alternatively, methanethiol in the presence of a suitable base (e.g., sodium hydride) can be used.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate SNAr reactions.

  • Reaction Conditions: These reactions often proceed at room temperature or with gentle heating. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Mechanism: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The electron-withdrawing fluorine atoms are crucial for stabilizing this negatively charged intermediate.[8][9]

Alternative Synthetic Approaches

While SNAr is the most probable route, other modern synthetic methodologies for the formation of aryl thioethers could also be explored, such as:

  • Organocatalyzed Synthesis: Recent advancements have demonstrated the use of organocatalysts for the synthesis of fluorinated poly(aryl thioethers) from silyl-protected dithiols and perfluoroarenes.[10][11] This approach avoids the generation of stoichiometric salt byproducts.

  • Photochemical Methods: Emerging research has shown the synthesis of thioethers from aryl chlorides and alcohols under mild, photochemical, organocatalytic conditions.[12] While not directly applicable to a trifluorinated system, the principles could inspire novel synthetic designs.

Section 4: Potential Applications in Research and Drug Development

The 2,4,5-trifluorophenyl moiety is a valuable pharmacophore in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

  • Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets.

The thioether linkage provides a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures. Derivatives of trifluorothioanisole have been investigated for their herbicidal activity, demonstrating the biological relevance of this structural motif.[13]

Conclusion

While this compound is not a commercially available reagent, it remains an accessible target for researchers through custom synthesis or in-house preparation. The most direct synthetic route is via a nucleophilic aromatic substitution reaction on a readily available tetrafluorinated benzene precursor. For those in drug discovery and materials science, the unique properties imparted by the trifluorinated thioanisole core make it a compelling building block for the development of next-generation molecules.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,5-Trifluorothioanisole and Related Compounds in Drug Discovery

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound and its analogs. We will explore the synthesis, reactivity, and application of this privileged scaffold, grounding our discussion in established chemical principles and field-proven insights to facilitate its effective implementation in modern pharmaceutical research.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, valued for its ability to predictably modulate key molecular properties.[1][2][3] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4] When these effects are combined within a thioanisole framework, the resulting scaffold offers a versatile platform for developing novel therapeutics.

This compound, with its specific substitution pattern, presents an electronically distinct aromatic ring. This trifluorination can enhance binding interactions through non-classical hydrogen bonds, block sites of metabolic oxidation, and fine-tune the compound's pharmacokinetic profile, making it an increasingly valuable building block in the design of targeted therapies.[1][5]

Synthesis and Chemical Reactivity

Core Synthesis: Accessing the this compound Scaffold

The primary route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. The process leverages the activation of an electron-deficient polyfluorinated benzene ring towards nucleophilic attack by a thiolate.

Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2,4,5-tetrafluorobenzene (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add sodium thiomethoxide (1.05 eq.) portion-wise to the stirred solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature.

  • Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield this compound.

Expertise & Causality:

  • Inert Atmosphere: Sodium thiomethoxide is susceptible to oxidation. An inert atmosphere is critical to prevent the formation of disulfide byproducts and ensure high reaction yield.

  • Solvent Choice: A polar aprotic solvent like DMF is essential. It effectively solvates the sodium cation while leaving the thiomethoxide anion poorly solvated and thus highly nucleophilic, accelerating the SNAr reaction.

  • Purification: While the reaction is often clean, chromatography removes any unreacted starting material and potential regioisomeric or di-substituted byproducts, ensuring the high purity required for subsequent applications in drug synthesis.

Key Chemical Transformations

The this compound scaffold is not merely a static core; its thioether linkage provides a crucial handle for further functionalization, most commonly through oxidation.

OxidationStates

References

The Emergence of a Key Fluorinated Building Block: A Technical Guide to 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trifluorothioanisole, a fluorinated aromatic thioether of increasing importance in the fields of medicinal chemistry and materials science. While a definitive historical record of its first synthesis is not prominently documented, this guide reconstructs its likely discovery and development through an analysis of established synthetic methodologies for analogous fluorinated compounds. We will delve into the plausible synthetic routes, supported by detailed experimental protocols and mechanistic insights, and explore the compound's physicochemical properties and its emerging applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this valuable chemical entity.

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2][3][4] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] It is within this context of "fluorine chemistry" that molecules like this compound emerge as valuable, specialized building blocks. The strategic placement of three fluorine atoms on the phenyl ring, combined with the versatile thioether linkage, offers a unique combination of electronic and steric properties for the synthesis of complex target molecules.

A Reconstructed History: The Logical Emergence of this compound

While a singular, celebrated moment of discovery for this compound is not readily found in the annals of chemical literature, its synthesis and characterization can be logically inferred from the progression of organofluorine chemistry. The mid-20th century saw a surge in the development of methods to synthesize polyfluorinated aromatic compounds, driven by the need for new materials and pharmaceuticals. The development of synthetic routes to key precursors like 1,2,4,5-tetrafluorobenzene was a critical step.[5][6]

The most probable first syntheses of this compound were likely achieved in a research or industrial laboratory focused on the development of novel fluorinated intermediates. The preparation would have logically followed one of two primary synthetic strategies, both of which leverage well-established chemical transformations.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound can be approached from two principal directions, each with its own set of advantages and considerations.

Pathway A: Nucleophilic Aromatic Substitution on a Polyfluoroarene

This approach leverages the high reactivity of polyfluorinated benzenes towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for substitution.

Overall Reaction:

Conceptual Workflow for Pathway A:

Pathway_A A 1,2,4,5-Tetrafluorobenzene C Nucleophilic Aromatic Substitution A->C B Sodium Thiomethoxide (CH3SNa) B->C D This compound C->D Formation of Thioether

Caption: Synthetic route to this compound via nucleophilic aromatic substitution.

Detailed Experimental Protocol (Pathway A):

  • Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium metal (1.15 g, 0.05 mol) in anhydrous methanol (50 mL) under a nitrogen atmosphere.

  • Thiol Addition: To the resulting sodium methoxide solution, carefully bubble methyl mercaptan gas (CH3SH) until the solution is saturated, or add a solution of methanethiol in a suitable solvent.

  • Reaction with Tetrafluorobenzene: To the freshly prepared sodium thiomethoxide solution, add 1,2,4,5-tetrafluorobenzene (7.5 g, 0.05 mol) dropwise at room temperature.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at 50°C for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether (100 mL) and water (100 mL).

  • Purification: The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation to afford this compound.

Pathway B: Methylation of 2,4,5-Trifluorothiophenol

This pathway follows a more traditional and widely used method for the synthesis of thioanisoles: the methylation of the corresponding thiophenol.[7]

Overall Reaction:

Conceptual Workflow for Pathway B:

Pathway_B A 2,4,5-Trifluorothiophenol D S-Methylation A->D B Methylating Agent (e.g., CH3I) B->D C Base (e.g., K2CO3) C->D E This compound D->E Formation of Thioether

Caption: Synthesis of this compound via methylation of the corresponding thiophenol.

Detailed Experimental Protocol (Pathway B):

  • Thiophenol Dissolution: In a round-bottom flask, dissolve 2,4,5-trifluorothiophenol (8.2 g, 0.05 mol) in acetone (100 mL).

  • Base Addition: To this solution, add anhydrous potassium carbonate (10.35 g, 0.075 mol) and stir the suspension for 30 minutes at room temperature.

  • Methylation: Add methyl iodide (10.65 g, 0.075 mol) dropwise to the reaction mixture.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed in vacuo.

  • Purification: The residue is dissolved in diethyl ether (100 mL), washed with water (2 x 50 mL) and brine (50 mL), and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel or by vacuum distillation.

Physicochemical Properties and Spectroscopic Data

The introduction of three fluorine atoms significantly influences the physicochemical properties of the thioanisole core.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅F₃S
Molecular Weight194.18 g/mol
Boiling Point (Predicted)~180-190 °C
Density (Predicted)~1.35 g/cm³
LogP (Predicted)~3.2

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (SCH₃) at approximately δ 2.5 ppm. The aromatic protons will appear as complex multiplets in the region of δ 7.0-7.5 ppm, with characteristic fluorine-proton coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will be indicative of the substitution pattern, showing three distinct signals with characteristic fluorine-fluorine and fluorine-proton couplings.

  • ¹³C NMR: The carbon NMR will show a signal for the methyl carbon around δ 15 ppm and distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached fluorine atoms (showing C-F coupling).

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 194, with a characteristic fragmentation pattern involving the loss of a methyl radical or a thio-methyl group.

Applications in Drug Discovery and Development

The 2,4,5-trifluorophenylthio moiety is an attractive pharmacophore in drug design. The trifluorinated phenyl ring can engage in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, while also enhancing metabolic stability. The thioether linkage provides a flexible and synthetically versatile point for further molecular elaboration.

While specific drugs containing the this compound core are not yet prevalent in the market, its use as a key intermediate in the synthesis of biologically active molecules is an area of active research. Its structural motifs are found in compounds being investigated for a range of therapeutic areas. The general importance of fluorinated heterocycles and other fluorinated compounds in medicine underscores the potential of this building block.[3][8]

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry. While its specific "discovery" may be a matter of logical synthetic progression rather than a singular event, its utility as a building block in the creation of complex and potentially therapeutic molecules is clear. The synthetic pathways outlined in this guide provide a practical framework for its preparation, and the understanding of its properties will undoubtedly spur further innovation in the fields it serves. As the demand for sophisticated, fluorinated molecules continues to grow, the importance of this compound and its derivatives is set to increase.

References

Methodological & Application

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,4,5-Trifluorothioanisole

Introduction

This compound is a valuable fluorinated aromatic sulfide intermediate. Its structural motif is of significant interest to researchers in agrochemical and pharmaceutical development, where the incorporation of fluorine atoms and a thioether linkage can profoundly modulate a molecule's metabolic stability, lipophilicity, and biological activity. For instance, related trifluorothioanisole derivatives have been investigated for their potential herbicidal properties[1]. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, designed for professionals in chemical research and drug development.

Scientific Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) pathway, a cornerstone reaction in aromatic chemistry.[2][3] Unlike electrophilic substitutions common to many aromatic rings, the SNAr mechanism is effective on electron-deficient aromatic systems. The presence of multiple electron-withdrawing fluorine atoms on the benzene ring of the starting material, 1,2,4,5-tetrafluorobenzene, sufficiently activates it towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination sequence, although some SNAr reactions are now understood to be concerted.[2][3]

  • Nucleophilic Attack: The potent sulfur nucleophile, sodium thiomethoxide (CH₃SNa), attacks one of the carbon atoms bearing a fluorine atom. This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring and stabilized by the electron-withdrawing substituents.

  • Elimination & Aromatization: The aromaticity is restored by the expulsion of the fluoride ion as a leaving group, yielding the final product, this compound.

The choice of sodium thiomethoxide as the nucleophile is critical; it is a powerful, soft nucleophile that readily participates in forming carbon-sulfur bonds.[4][5]

Visualizing the Reaction Pathway

G cluster_0 Reaction Scheme A 1,2,4,5-Tetrafluorobenzene C This compound A->C + CH3SNa B Sodium Thiomethoxide (CH3SNa) D Sodium Fluoride (NaF)

Caption: Overall synthesis of this compound.

Experimental Protocol

This protocol is divided into two main parts: the preparation of the sodium thiomethoxide nucleophile and the primary substitution reaction.

PART A: Preparation of Sodium Thiomethoxide (Optional)

While sodium thiomethoxide is commercially available, an in-situ preparation or synthesis from common lab reagents is often practical.[6] The following is a reliable method adapted from established procedures.[7]

Reagents & Equipment:

  • Metallic Sodium (Na)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl disulfide ((CH₃)₂S₂)

  • Schlenk flask (200 mL)

  • Cannula, Syringes

  • Nitrogen or Argon gas line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a 200-mL Schlenk flask connected to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.[7]

  • Sodium Preparation: Under a counterflow of nitrogen, quickly cut metallic sodium (6.7 g, 0.29 mol) into small pieces, removing any oxide layer, and transfer them to the Schlenk flask.[7]

  • Solvent & Reagent Addition: Transfer 80 mL of anhydrous THF into the flask via cannula. Using a syringe, slowly inject dimethyl disulfide (14.0 mL, 0.158 mol) into the flask dropwise while stirring.[7]

  • Reaction: Stir the mixture at room temperature for 24 hours, then heat to 60 °C for an additional 3 hours to ensure the reaction goes to completion.[7]

  • Isolation: Allow the flask to cool. The resulting suspension of sodium thiomethoxide in THF can be used directly in the next step, or the solvent can be removed under a stream of nitrogen and final traces evacuated to yield a light-yellow solid.[7] Store the solid product under a nitrogen atmosphere in the dark.[7]

PART B: Synthesis of this compound

Critical Safety Note: This reaction should be performed in a well-ventilated chemical fume hood. All glassware must be thoroughly dried to prevent the hydrolysis of sodium thiomethoxide, which releases foul-smelling and toxic methanethiol gas.[5][8]

Reagents & Materials Summary

Reagent Formula MW ( g/mol ) Amount Moles Role
1,2,4,5-Tetrafluorobenzene C₆H₂F₄ 150.07 15.0 g 0.10 Substrate
Sodium Thiomethoxide CH₃SNa 70.09 7.0 g 0.10 Nucleophile
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 100 mL - Solvent
Diethyl Ether (C₂H₅)₂O 74.12 ~200 mL - Extraction
Deionized Water H₂O 18.02 ~300 mL - Work-up
Brine (Saturated NaCl) NaCl 58.44 ~50 mL - Work-up

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Step-by-Step Methodology:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen bubbler. Purge the entire system with dry nitrogen.

  • Reagent Loading: In the flask, dissolve 1,2,4,5-tetrafluorobenzene (15.0 g, 0.10 mol) in 100 mL of anhydrous DMF.

  • Nucleophile Addition: Carefully add solid sodium thiomethoxide (7.0 g, 0.10 mol) to the stirred solution in portions over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 40 °C using an ice-water bath if necessary.

  • Reaction Conditions: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction mixture to 60 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 1 L beaker containing 300 mL of cold deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid. Alternatively, for smaller scales, purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]

Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Setup Apparatus (Inert Atmosphere) B 2. Dissolve Substrate (1,2,4,5-TFB in DMF) A->B C 3. Add Nucleophile (CH3SNa, portion-wise) B->C D 4. Reaction (Stir at RT, then heat to 60°C) C->D E 5. Quench & Extract (H2O, Diethyl Ether) D->E F 6. Wash & Dry (H2O, Brine, MgSO4) E->F G 7. Purify (Vacuum Distillation) F->G H 8. Characterize Product G->H

Caption: Step-by-step workflow for the synthesis protocol.

Safety and Handling

Adherence to strict safety protocols is paramount for this procedure.

  • Sodium Thiomethoxide (CH₃SNa): This reagent is a flammable solid, corrosive, and can cause severe skin burns and eye damage.[5][9][10] It is toxic if swallowed and reacts with moisture to release methanethiol, a toxic and flammable gas with an extremely noxious odor.[5][8] Always handle in an inert, dry atmosphere (glovebox or Schlenk line) and wear appropriate personal protective equipment (PPE), including nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[10][11]

  • 1,2,4,5-Tetrafluorobenzene: This compound is a flammable liquid and an irritant. Avoid inhalation and contact with skin and eyes.[12]

  • Solvents: Diethyl ether is extremely flammable. N,N-Dimethylformamide (DMF) is a reproductive toxin and is readily absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

  • General Precautions: Use spark-proof tools and ensure all electrical equipment is properly grounded.[10][12] An emergency safety shower and eyewash station should be readily accessible.

  • Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated solvents, must be disposed of in accordance with local, state, and federal regulations. Do not pour waste down the drain.[11]

References

Nucleophilic aromatic substitution reactions of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 2,4,5-Trifluorothioanisole

Introduction: Unlocking a Versatile Synthetic Hub

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have become indispensable tools. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, make it a strategic element in drug design.[1][2] this compound is a readily available, trifluorinated aromatic compound that serves as an exceptional starting point for creating diverse and complex molecular architectures. Its true potential is unlocked through nucleophilic aromatic substitution (SNAr), a powerful, transition-metal-free method for C-N, C-O, and C-S bond formation.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the SNAr reactions of this compound. We will delve into the mechanistic underpinnings that govern this reaction, explore the critical issue of regioselectivity, and provide detailed, field-tested protocols for its practical application.

Pillar 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is fundamentally different from the more familiar electrophilic aromatic substitution. In SNAr, the aromatic ring is electron-deficient, making it susceptible to attack by a nucleophile.[5] The presence of multiple, strongly electronegative fluorine atoms on the this compound ring is essential, as they withdraw electron density and "activate" the ring for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition & Meisenheimer Complex Formation: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination & Aromaticity Restoration: The aromaticity of the ring is restored as the fluoride ion, an excellent leaving group in this context, is expelled.[7][8]

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups, particularly at the ortho and para positions relative to the point of attack, are crucial for stabilizing the negative charge through resonance and induction, thereby facilitating the reaction.[5][8]

Caption: A generalized workflow of the SNAr addition-elimination mechanism.

Pillar 2: Decoding Regioselectivity in this compound

With three potential leaving groups (the fluorine atoms at C2, C4, and C5), the critical question is: where will the nucleophile attack? The regiochemical outcome is not random; it is governed by the combined electronic effects of the substituents.

  • Activating Groups: The three fluorine atoms are the primary activating groups, withdrawing electron density and making the ring electrophilic.

  • Directing Effects: In SNAr, substitution is most favorable at positions para or ortho to a strong electron-withdrawing group. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto that group via resonance.

  • The Role of the Thioanisole (-SMe) Group: The methylthio group is a weak activating group for SNAr. Its primary influence is through its ability to stabilize an adjacent carbanion.

Predicting the Major Product: For this compound, the position most activated for nucleophilic attack is C4 .

  • Attack at C4: This position is para to the C2 fluorine and ortho to the C5 fluorine. More importantly, it is para to the thioanisole group. The stability of the resulting Meisenheimer complex is significantly enhanced by delocalization of the negative charge onto the sulfur atom and the fluorine atoms. This makes C4 the kinetically and thermodynamically favored site of substitution.

  • Attack at C2: This position is ortho to the thioanisole group and para to the C5 fluorine. While still activated, it is generally less favored than the C4 position.

  • Attack at C5: This position is meta to the thioanisole group, which offers the least electronic stabilization for the negative intermediate. Attack at C5 is therefore the least likely outcome.

Caption: Predicted regiochemical outcomes for SNAr on this compound.

Pillar 3: Experimental Protocols and Best Practices

The following protocols are representative examples for the regioselective substitution at the C4 position of this compound.

Protocol 1: Synthesis of 4-Anilino-2,5-difluorothioanisole (C-N Bond Formation)

Rationale: This protocol uses a common amine nucleophile. A mild inorganic base like potassium carbonate is sufficient to deprotonate the aniline in situ or to act as a scavenger for the HF generated. DMF is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the cationic species and promoting the reaction.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Brine, Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

    • Add aniline and potassium carbonate to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 4-anilino-2,5-difluorothioanisole.

Protocol 2: Synthesis of 4-Phenoxy-2,5-difluorothioanisole (C-O Bond Formation)

Rationale: Phenols are weaker nucleophiles than amines. Therefore, a stronger base like sodium hydride is used to completely deprotonate the phenol to the more nucleophilic phenoxide anion prior to reaction.

  • Materials:

    • Phenol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • This compound (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl acetate, Brine, Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF and sodium hydride. Cool the suspension to 0 °C.

    • Slowly add a solution of phenol in a small amount of anhydrous DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

    • Add this compound to the freshly prepared sodium phenoxide solution.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

    • Concentrate the solvent and purify the residue by column chromatography to obtain the desired product.

Summary of Reaction Conditions
NucleophileBaseSolventTemperature (°C)Typical Time (h)Major Product
Aniline (Amine)K₂CO₃DMF80 - 1004 - 124-Anilino-2,5-difluorothioanisole
Phenol (Alcohol)NaHDMF / THF60 - 806 - 184-Phenoxy-2,5-difluorothioanisole
Thiophenol (Thiol)Cs₂CO₃Acetonitrile50 - 702 - 64-(Phenylthio)-2,5-difluorothioanisole
Best Practices and Troubleshooting
  • Moisture Control: SNAr reactions, especially those using strong bases like NaH, are sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.

  • Choice of Base: The base must be strong enough to deprotonate the nucleophile (if necessary) but should not react with the solvent or substrate. For amine nucleophiles, K₂CO₃ or Cs₂CO₃ are often sufficient. For alcohols and thiols, NaH or KHMDS may be required.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are ideal as they solvate cations well and do not interfere with the nucleophile.

  • Controlling Disubstitution: At higher temperatures or with prolonged reaction times, a second substitution reaction can occur. To favor monosubstitution, use a modest excess of the nucleophile (1.0-1.2 eq) and carefully monitor the reaction to stop it upon consumption of the starting material.

Applications in Drug Discovery

The products derived from this compound are valuable scaffolds. The newly installed functional group can serve as a handle for further modification. Furthermore, the thioether moiety can be selectively oxidized to the corresponding sulfoxide or sulfone.[9] These oxidized derivatives have different electronic properties, solubilities, and hydrogen bonding capabilities, dramatically expanding the chemical space accessible from a single starting material and providing valuable options for optimizing the pharmacokinetic properties of a drug candidate.[10][11]

References

Application Notes and Protocols: Oxidation of 2,4,5-Trifluorothioanisole to Sulfoxide and Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Sulfoxides and Sulfones in Medicinal Chemistry

Sulfoxides and sulfones are integral structural motifs in a multitude of pharmaceutical agents and agrochemicals.[1] Their prevalence stems from the unique physicochemical properties conferred by the sulfur atom's oxidized state. The sulfone group, in particular, is a polar moiety that can enhance a molecule's aqueous solubility and metabolic stability, thereby improving its overall absorption, distribution, metabolism, and excretion (ADME) profile.[2] These functional groups can act as hydrogen bond acceptors and electron-withdrawing elements, and their presence can modulate the basicity of nearby functional groups, often leading to an improved toxicity profile.[2] Given their importance, the development of robust and selective methods for the oxidation of thioethers to sulfoxides and subsequently to sulfones is of paramount interest to researchers in drug discovery and development.[3]

This application note provides a comprehensive guide to the controlled oxidation of 2,4,5-trifluorothioanisole, a fluorinated aromatic sulfide, to its corresponding sulfoxide and sulfone. The protocols detailed herein are designed to be reproducible and scalable, offering researchers a reliable methodology for accessing these valuable oxidized sulfur compounds. We will explore the mechanistic rationale behind the choice of oxidants and reaction conditions, ensuring a deep understanding of the chemical transformations involved.

Reaction Pathway Overview

The oxidation of a thioether to a sulfoxide and then to a sulfone is a stepwise process.[4] Careful selection of the oxidizing agent and stoichiometry is crucial for selectively isolating the desired product.[1] Over-oxidation to the sulfone can be a significant side reaction when the sulfoxide is the target molecule.[1]

Oxidation_Pathway Thioanisole This compound Sulfoxide 2,4,5-Trifluorophenyl methyl sulfoxide Thioanisole->Sulfoxide [O] (e.g., m-CPBA, 1 equiv.) Sulfone 2,4,5-Trifluorophenyl methyl sulfone Thioanisole->Sulfone [O] (e.g., H₂O₂, catalyst) Sulfoxide->Sulfone [O] (e.g., m-CPBA, >1 equiv.) Sulfoxide_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Add m-CPBA (1.05 equiv.) portion-wise B->C D Stir at 0 °C to room temperature C->D E Monitor by TLC until starting material is consumed D->E F Quench with saturated aqueous Na₂SO₃ E->F G Wash with saturated aqueous NaHCO₃ F->G H Wash with brine G->H I Dry organic layer over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify by flash column chromatography (Hexanes/EtOAc) J->K L Characterize the pure sulfoxide K->L

References

The Elusive Role of 2,4,5-Trifluorothioanisole in Synthetic Chemistry: An Application Guide on a Sparingly Explored Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of organic synthesis, the utility of a building block is defined by its reactivity, accessibility, and the unique structural motifs it can introduce into target molecules. While fluorinated aromatic compounds are of immense interest in medicinal and agricultural chemistry, a comprehensive review of the scientific literature and patent databases reveals that 2,4,5-Trifluorothioanisole remains a largely unexplored entity in this regard. Despite its structural similarity to other valuable fluorinated synthons, there is a notable absence of specific, detailed applications and established protocols for its use as a reactive building block in multi-step organic synthesis.

This guide, therefore, deviates from a standard application note. Instead, it will provide a theoretical framework based on the known reactivity of related polyfluorinated aromatics and thioanisoles. The content herein is intended to serve as a foundational resource for researchers poised to investigate the synthetic potential of this compound, highlighting prospective reaction pathways and potential applications. All proposed protocols are extrapolated from established methodologies for analogous compounds and should be considered as starting points for experimental validation.

Physicochemical Properties and Predicted Reactivity

This compound possesses a unique combination of functional groups that should, in principle, render it a versatile synthetic intermediate. The trifluorinated phenyl ring is highly electron-deficient, which significantly influences the reactivity of the aromatic core and the methylthio group.

Key Predicted Features:

  • Electron-Deficient Aromatic Ring: The three fluorine atoms act as strong electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

  • Potential for Ortho-Lithiation: The fluorine and methylthio groups could potentially direct ortho-lithiation, creating a nucleophilic center for subsequent reactions with electrophiles.

  • Oxidation of the Thioether: The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone, which would further activate the aromatic ring for nucleophilic attack and offer additional functional handles.

Potential Synthetic Applications

Based on the principles of modern organic synthesis, this compound could be envisioned as a key starting material for the synthesis of various complex molecules, particularly in the agrochemical and pharmaceutical sectors where fluorinated motifs are highly valued.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 2,4,5-trifluorophenyl ring is its most prominent feature for synthetic exploitation. The fluorine atoms can serve as leaving groups in SNAr reactions with a variety of nucleophiles. The regioselectivity of such substitutions would be a key area for experimental investigation.

Conceptual Workflow for SNAr with this compound:

start This compound reaction SNAr Reaction start->reaction nucleophiles Nucleophiles (R-OH, R-NH2, R-SH, etc.) nucleophiles->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->reaction product Substituted Thioanisole Derivatives reaction->product application Potential Precursors for: - Agrochemicals - Pharmaceuticals - Materials Science product->application pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition substrate This compound substrate->oxidative_addition pd_intermediate Ar-Pd(II)(F)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation boronic_acid R-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation pd_r_intermediate Ar-Pd(II)(R)L_n transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product reductive_elimination->product

Application Notes & Protocols: Suzuki Coupling Reactions Involving 2,4,5-Trifluorothioanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Highly Fluorinated Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is particularly profound, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4] Within this landscape, molecules containing fluorinated aromatic rings are of paramount importance. The strategic incorporation of fluorine atoms can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after in drug development.[5][6]

This guide focuses on a particularly challenging yet valuable substrate class: 2,4,5-trifluorothioanisole and its derivatives. This molecule presents a trifecta of synthetic hurdles:

  • Multiple C-F Bonds: The C-F bond is the strongest carbon-halogen bond, making its activation for oxidative addition—the typically rate-limiting step in the Suzuki cycle—exceptionally difficult.[7]

  • Electron-Deficient Ring: The potent electron-withdrawing nature of the three fluorine atoms deactivates the aromatic ring, further impeding oxidative addition by a Pd(0) catalyst.

  • Thioether Moiety: The sulfur atom in the thioanisole group has the potential to coordinate to the palladium center, which can lead to catalyst inhibition or poisoning.

Despite these challenges, successfully employing these molecules in cross-coupling reactions unlocks access to novel chemical space for drug discovery and agrochemicals.[8][9] This document provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed protocols necessary to achieve successful Suzuki-Miyaura couplings with this compound derivatives.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[10][11][12] Understanding this cycle is critical to troubleshooting and optimizing reactions with challenging substrates.

The catalytic cycle proceeds through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-pseudohalide) bond of the electrophile. For this compound, this C-F bond activation is the most significant energetic barrier.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[13]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_outputs Products pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Oxidative Adduct Ar-Pd(II)L₂(X) pd0->pdi_complex Oxidative Addition (Rate-Limiting for C-F) pdi_base Ar-Pd(II)L₂(Base') pdi_complex->pdi_base Metathesis (Base) pdi_trans Di-organo Pd(II) Complex Ar-Pd(II)L₂(Ar') pdi_base->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product Ar-Ar' pdi_trans->product aryl_halide Ar-X (this compound) aryl_halide->pdi_complex boronic_acid Ar'-B(OH)₂ boronate_complex [Ar'-B(OH)₃]⁻ ('ate' complex) boronic_acid->boronate_complex base Base (e.g., K₃PO₄) base->boronic_acid Activation boronate_complex->pdi_trans Boron Source

Caption: The Suzuki-Miyaura catalytic cycle.

Optimizing the Reaction: A Guide to Key Parameters

Success with electron-deficient aryl fluorides hinges on carefully selecting conditions that overcome the high activation energy of the oxidative addition step while managing potential side reactions.

Catalyst and Ligand Selection: The Heart of the Reaction

For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] The choice of ligand is paramount to enhance the catalytic activity.

  • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0)L₂ species in situ. Palladacycles are also robust, air-stable precursors that can offer high thermal stability and rapid reaction times.[10]

  • Ligands: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, increase its electron density to promote oxidative addition, and facilitate the final reductive elimination step.[7] N-heterocyclic carbenes (NHCs) can also be highly effective.

Ligand ClassExamplesRationale for Use with Aryl Fluorides
Buchwald Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding dialkylbiaryl phosphines. They are proven to be effective for C-Cl, C-F, and C-S bond activation.[15][16]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineFerrocene-based ligands that provide a unique steric and electronic environment, often successful where others fail.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable complexes with palladium, preventing catalyst decomposition at high temperatures often required for C-F activation.
  • Nickel Catalysis: While palladium is most common, nickel-based catalysts have shown significant promise for the cross-coupling of aryl fluorides.[10][17] Nickel systems can operate through different mechanistic pathways and are often more cost-effective. This is a viable alternative if palladium systems prove unsuccessful.

The Role of the Base and Solvent System

The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reaction rates and yields.

  • Base Selection: The base's primary role is to activate the boronic acid for transmetalation. For difficult couplings, stronger bases are often required.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings. It is strong enough to facilitate the reaction but generally avoids base-sensitive functional group degradation.

    • Cesium Carbonate (Cs₂CO₃) / Cesium Fluoride (CsF): Very effective bases, particularly CsF, which has been shown to play a unique role in promoting transmetalation from intermediate palladium-fluoride complexes.[18][19]

    • Potassium Carbonate (K₂CO₃): A standard, milder base. It may be sufficient if the boronic acid partner is highly reactive.

  • Solvent System: Aprotic polar solvents are typically used.

    • Dioxane, Toluene, THF: These are common choices. Toluene is advantageous for higher temperature reactions.

    • Aqueous Conditions: A small amount of water is often beneficial, as it can help dissolve the base (especially phosphates and carbonates) and facilitate the formation of the boronate "ate" complex. Rigorously anhydrous conditions are not always necessary or desirable.[20]

The Boron Reagent: Stability and Reactivity

The stability of the organoboron species is crucial for preventing a common side reaction: protodeboronation (replacement of the boron group with a hydrogen atom).

  • Boronic Acids (Ar-B(OH)₂): The most common reagents. However, they can be prone to decomposition and protodeboronation, especially at high temperatures.

  • Pinacol Boronate Esters (Ar-B(pin)): More stable than the corresponding boronic acids and are less susceptible to protodeboronation. They are excellent alternatives for valuable or sensitive coupling partners.[2]

  • Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable, crystalline solids that are easy to handle. They slowly release the boronic acid under the reaction conditions, which can suppress side reactions.[13]

Experimental Protocols

Disclaimer: The following protocol is a robust starting point for the Suzuki-Miyaura coupling of a this compound derivative. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme: (2,4,5-Trifluoro-R¹-thioanisole) + (R²-Aryl Boronic Acid/Ester) --[Pd Catalyst, Ligand, Base]--> (R²-Aryl-R¹-thioanisole)

ParameterRecommended Starting ConditionNotes
Aryl Halide This compound derivative1.0 equivalent
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 equivalents
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol%
Ligand SPhos or RuPhos2 - 6 mol% (Pd:Ligand ratio ~1:2)
Base K₃PO₄ (finely ground) or Cs₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 v/v)Ensure solvents are degassed.
Temperature 80 - 110 °CMonitor by TLC/LC-MS. Higher temperatures may be needed.
Atmosphere Inert (Argon or Nitrogen)Critical to prevent catalyst oxidation and homocoupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos).

  • Solvent Addition: Add the degassed solvent(s) via syringe. For example, for a 0.5 mmol scale reaction, use 4 mL of dioxane and 0.4 mL of water.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Verify Reagent Quality - Fresh boronic acid? - Anhydrous/degassed solvents? - Active catalyst? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? check_reagents->check_conditions Reagents OK sol_reagents Action: - Use fresh reagents. - Re-purify/degas solvents. - Test with a known successful reaction. check_reagents->sol_reagents Issue Found check_system 3. Re-evaluate Catalytic System - Base strong enough? - Ligand appropriate? check_conditions->check_system Conditions OK sol_conditions Action: - Improve degassing (freeze-pump-thaw). - Increase temperature in increments (e.g., 10°C). check_conditions->sol_conditions Issue Found sol_system_base Action: - Switch to a stronger base (K₂CO₃ → K₃PO₄ → Cs₂CO₃). - Use a fluoride source like CsF. check_system->sol_system_base Base/Solvent Issue? sol_system_ligand Action: - Screen different ligands (e.g., SPhos, XPhos, RuPhos). - Increase ligand loading. - Consider a Ni-based catalyst system. check_system->sol_system_ligand Catalyst/Ligand Issue?

Caption: A systematic workflow for troubleshooting a low-yielding Suzuki coupling reaction.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction 1. Inactive catalyst.2. Oxidative addition is too slow.3. Insufficiently strong base.1. Use a fresh batch of palladium precursor and ligand.2. Increase temperature. Switch to a more electron-rich, bulky ligand (e.g., RuPhos). Consider a Nickel catalyst.[17]3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Protodeboronation 1. Unstable boronic acid.2. Presence of excess water or acid impurities.3. Reaction temperature too high or time too long.1. Use the corresponding pinacol boronate ester or a potassium trifluoroborate salt.[13]2. Ensure the base is sufficiently strong and reagents are pure.3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Ensure a rigorously inert atmosphere. Degas all solvents and reagents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon for 30+ minutes).[21]
Decomposition (Dark Precipitate / Pd Black) 1. Catalyst decomposition at high temperature.2. Inappropriate ligand or ligand:metal ratio.1. Use a more robust ligand (e.g., an NHC-based ligand).2. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the catalytic species.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives is a challenging but achievable transformation. Success requires moving beyond standard conditions and employing catalyst systems specifically designed for the activation of inert C-F bonds. By focusing on highly active, bulky, and electron-rich phosphine ligands, selecting an appropriate strong base, and carefully managing reaction parameters to avoid common side reactions, researchers can effectively synthesize these valuable fluorinated biaryl compounds. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to incorporate these advanced building blocks into their synthetic programs.

References

Quantitative Analysis of 2,4,5-Trifluorothioanisole: Robust GC-MS and HPLC Methods for Pharmaceutical Process Control and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive guide details the development and validation of two robust analytical methods for the precise quantification of 2,4,5-Trifluorothioanisole. As a key intermediate or potential impurity in the synthesis of complex pharmaceutical agents, its accurate measurement is critical for ensuring process consistency, product quality, and regulatory compliance. We present a primary method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and high-specificity analysis, and a complementary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, offering accessibility and operational efficiency. The protocols are designed to be self-validating, with all experimental choices grounded in established chromatographic principles and aligned with international regulatory standards.

Introduction and Analyte Profile

This compound (C₇H₅F₃S) is an organofluorine compound whose presence in pharmaceutical manufacturing streams requires careful monitoring. Fluorinated moieties are integral to many modern drugs, enhancing properties like metabolic stability and bioavailability.[1] Consequently, fluorinated intermediates such as this compound must be quantified to control reaction stoichiometry and to characterize impurity profiles in final drug substances.

This document provides two validated methods to empower researchers and quality control analysts with reliable tools for this purpose. The choice between the GC-MS and HPLC methods will depend on the specific sample matrix, required sensitivity, and available instrumentation.

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationRationale / Source
CAS Number 5006-38-2[2][3]
Molecular Formula C₇H₅F₃O[2]
Molecular Weight 162.11 g/mol [2]
Structure
Boiling Point (Est.) ~170-190 °CNot experimentally published. Estimated to be slightly lower than thioanisole (188 °C) due to the presence of fluorine atoms, but higher than 2,3,6-Trifluoroanisole (146 °C).[4] This range makes it highly suitable for GC analysis.
UV λmax (Est.) ~255 nmNot experimentally published. Estimated based on the UV spectrum of the parent compound, thioanisole, which exhibits a strong absorbance maximum around 254-258 nm.[5] This allows for direct detection by HPLC-UV.
Solubility Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane). Insoluble in water.Inferred from the properties of similar aromatic compounds like trifluoroanilines.[6]

Method 1: High-Sensitivity Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is the preferred method for its superior specificity and sensitivity. The estimated boiling point of this compound indicates sufficient volatility for gas chromatography.[4] Mass spectrometry provides unambiguous identification based on the compound's unique mass spectrum and allows for highly sensitive quantification using Selected Ion Monitoring (SIM). This approach is ideal for trace-level impurity analysis. A standard, robust 5% phenyl-methylpolysiloxane column is chosen for its excellent resolving power for a wide range of semi-volatile aromatic compounds.

Detailed Experimental Protocol

A. Sample Preparation: The goal is to dissolve the sample in a volatile organic solvent, free of particulate matter, at a concentration within the instrument's linear range (e.g., 0.1 - 10 µg/mL).[7]

  • For Solid Samples (e.g., Drug Substance Powder):

    • Accurately weigh approximately 10 mg of the solid sample into a 10 mL volumetric flask.

    • Add ~7 mL of Dichloromethane (or Methanol) and sonicate for 5 minutes to ensure complete dissolution.[8]

    • Allow the solution to return to room temperature and dilute to the mark with the same solvent. This yields a stock solution of ~1 mg/mL.

    • Perform a serial dilution to achieve the target concentration. For example, dilute 100 µL of the stock solution into 10 mL of solvent for a final concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.[9]

  • For Liquid Samples (e.g., Reaction Mixture):

    • Pipette 100 µL of the liquid sample into a 10 mL volumetric flask.

    • Dilute to the mark with a suitable solvent (e.g., Acetonitrile or Methanol) in which all components are soluble.

    • Perform further dilutions as necessary to bring the analyte concentration into the calibration range.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.

B. Instrumentation and Conditions:

Table 2: GC-MS Method Parameters

ParameterSettingRationale
GC System Modern Gas Chromatograph with AutosamplerStandard for automated, high-throughput analysis.
Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) 30 m x 0.25 mm ID, 0.25 µm film thicknessInert, general-purpose column providing excellent separation for aromatic compounds.
Inlet Split/Splitless
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher conc.)Splitless mode maximizes sensitivity. A split injection prevents column overload for concentrated samples.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.The initial temperature allows for focusing of the analyte at the head of the column. The ramp ensures elution of the analyte and any higher-boiling impurities.
MS System Single Quadrupole or Triple Quadrupole Mass SpectrometerStandard detector for GC.
Ion Source Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temp. 230 °CStandard operating temperature.
Quad Temp. 150 °CStandard operating temperature.
Acquisition Full Scan (m/z 45-400) for identification. SIM for quantification.Full scan is used for method development and peak identification. SIM mode significantly enhances sensitivity by monitoring only specific ions of interest.
SIM Ions (Est.) Quantifier: 162 (M⁺). Qualifiers: 147 ([M-CH₃]⁺), 119The molecular ion (M⁺) is typically used for quantification due to its specificity. Fragment ions serve as qualifiers to confirm identity. Note: These ions must be confirmed experimentally by injecting a pure standard.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Solid or Liquid) Weigh Weighing / Pipetting Sample->Weigh Dissolve Dissolution & Dilution Weigh->Dissolve Filter 0.22 µm Filtration Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Sequence Start GC GC Separation (5% Phenyl Column) Autosampler->GC MS MS Detection (EI Source) GC->MS CDS Chromatography Data System (CDS) MS->CDS Raw Data Identify Peak Identification (Full Scan / RT) CDS->Identify Integrate Peak Integration (SIM Mode) CDS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Method 2: Complementary Quantification by RP-HPLC with UV Detection

Principle and Rationale
Detailed Experimental Protocol

A. Sample Preparation: The goal is to dissolve the sample in a solvent compatible with the mobile phase, typically the mobile phase itself or acetonitrile.

  • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to the mark with Acetonitrile. This yields a stock solution of ~1 mg/mL.

  • Perform serial dilutions using the mobile phase as the diluent to prepare calibration standards and test samples within the desired concentration range (e.g., 1 - 100 µg/mL).

  • Filter the final solution through a 0.22 µm PTFE or Nylon syringe filter into a 2 mL HPLC autosampler vial.

B. Instrumentation and Conditions:

Table 3: HPLC-UV Method Parameters

ParameterSettingRationale
HPLC System Quaternary or Binary HPLC with Autosampler and UV/PDA DetectorStandard for modern liquid chromatography.
Column C18, 250 mm x 4.6 mm ID, 5 µm particle sizeA robust, general-purpose reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)A common mobile phase for moderately nonpolar analytes. TFA is added to improve peak shape by suppressing silanol interactions.[10]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Mode IsocraticSimplifies the method and improves reproducibility for routine analysis. A gradient may be required for complex matrices.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis or Photodiode Array (PDA)
Wavelength 255 nmThe estimated absorbance maximum for the thioanisole chromophore.[5] A PDA detector can be used to confirm peak purity.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Weigh Weighing Sample->Weigh Dissolve Dissolution in ACN Weigh->Dissolve Dilute Dilution with Mobile Phase Dissolve->Dilute Filter 0.22 µm Filtration Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Sequence Start Column RP-HPLC Separation (C18 Column) Autosampler->Column Pump Isocratic Pumping (ACN/H2O/TFA) Pump->Autosampler Detector UV Detection (255 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Raw Data Integrate Peak Integration CDS->Integrate Calibrate Linear Regression Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Method Validation: A Self-Validating Framework

Both protocols must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[3][11] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of this compound.

Table 4: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.Peak purity analysis (for HPLC-PDA), MS spectral confirmation (for GC-MS). No co-eluting peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995 over a minimum of 5 concentration levels.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked samples should be within 98.0 - 102.0% for an assay, or 80-120% for trace impurity analysis.
Precision To assess the degree of scatter between a series of measurements under the same conditions (Repeatability) and over different days/analysts (Intermediate Precision).Relative Standard Deviation (%RSD) ≤ 2.0% for assay; may be higher for trace levels (e.g., ≤ 10%).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should meet predefined criteria (e.g., %RSD ≤ 10%).
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Range The interval between the upper and lower concentration levels for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the target concentration for an assay.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C).System suitability parameters (e.g., retention time, peak area) should remain within predefined limits.

Conclusion

The GC-MS and RP-HPLC-UV methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The GC-MS method offers unparalleled sensitivity and specificity, making it the definitive choice for trace analysis and structural confirmation. The HPLC-UV method provides a robust, accessible, and orthogonal technique suitable for routine quality control and in-process monitoring. By following the detailed protocols and adhering to the principles of method validation outlined, researchers, scientists, and drug development professionals can generate accurate and reliable data, ensuring product quality and supporting regulatory submissions.

References

Application Notes and Protocols for the Characterization of 2,4,5-Trifluorothioanisole using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of ¹⁹F NMR in Modern Chemistry

In the landscape of pharmaceutical and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate their physicochemical and biological properties. This has led to a surge in the need for analytical techniques that can unambiguously characterize these fluorinated compounds. Among the available methods, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a premier tool due to its high sensitivity and the vast chemical shift dispersion of the ¹⁹F nucleus.[1][2]

The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it one of the most receptive nuclei for NMR experiments, comparable to ¹H.[2] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm. This wide dispersion minimizes signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of signals from chemically distinct fluorine atoms within a molecule.[2][3] This application note provides a comprehensive guide to utilizing ¹⁹F NMR spectroscopy for the structural elucidation and characterization of 2,4,5-Trifluorothioanisole, a representative polyfluorinated aromatic compound.

Theoretical Framework: Understanding the ¹⁹F NMR Spectrum

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (to higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (to lower ppm values).[4] In aromatic systems, resonance effects further influence the electron density and, consequently, the chemical shifts.

Beyond the chemical shift, spin-spin coupling (J-coupling) provides invaluable information about the connectivity of atoms. In the context of this compound, we can expect to observe both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H) couplings. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei and their spatial orientation. For fluorinated benzenes, the coupling constants follow general trends:

  • Ortho coupling (³JFF): Typically in the range of 18-22 Hz.

  • Meta coupling (⁴JFF): Generally smaller, around 0-8 Hz.

  • Para coupling (⁵JFF): The smallest, often less than 2 Hz.

These characteristic coupling patterns are instrumental in assigning the resonances to specific fluorine atoms within the molecule.

Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Data

This section details a step-by-step protocol for the characterization of this compound.

Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, Acetone-d₆), 0.6-0.7 mL

    • High-precision 5 mm NMR tubes

    • Internal standard (optional, for quantitative analysis), e.g., trifluorotoluene.

    • Glass Pasteur pipette with a cotton plug or a syringe filter.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Filter the solution through a cotton-plugged Pasteur pipette or a syringe filter directly into a clean NMR tube to remove any particulate matter.

    • Carefully cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a ¹⁹F NMR experiment on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Initial Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.

  • Acquisition Parameters (¹H-decoupled ¹⁹F Experiment):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 with decoupling on Bruker systems).

    • Transmitter Frequency (O1P): Centered in the aromatic fluorine region (e.g., -120 ppm).

    • Spectral Width (SW): A wide spectral width is recommended initially to ensure all fluorine signals are captured (e.g., 200-250 ppm).

    • Acquisition Time (AQ): Typically 1-2 seconds for good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary to ensure full relaxation of all fluorine nuclei.[5]

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often adequate.

    • Temperature: Maintain a constant temperature, typically 298 K.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock setup Set Parameters lock->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference Analysis Analysis reference->Analysis

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction algorithm to ensure a flat baseline, which is critical for accurate integration.

  • Referencing: Reference the spectrum using an external standard like CFCl₃ (δ = 0 ppm) or an internal standard with a known chemical shift.

Data Interpretation: A Case Study of this compound

The -SCH₃ group is an ortho, para-director and is considered a weak electron-donating group through resonance, and moderately electron-withdrawing through induction. The fluorine atoms are at positions 2, 4, and 5.

  • F-4: This fluorine is para to the -SCH₃ group and ortho to F-5. It is expected to be the most shielded and appear at the most upfield chemical shift.

  • F-2: This fluorine is ortho to the -SCH₃ group and meta to F-5. Its chemical shift will be influenced by the proximity to the thioether group.

  • F-5: This fluorine is meta to the -SCH₃ group and ortho to F-4.

Based on these considerations, a hypothetical ¹⁹F NMR spectrum of this compound would exhibit three distinct signals in the aromatic fluorine region.

Table 1: Hypothetical ¹⁹F NMR Data for this compound

Fluorine AtomPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-2-125.0dd⁴JF2-F5 ≈ 7.0, ⁵JF2-H6 ≈ 2.0
F-4-140.0dd³JF4-F5 ≈ 20.0, ⁴JF4-H3 ≈ 8.0
F-5-135.0ddd³JF5-F4 ≈ 20.0, ⁴JF5-F2 ≈ 7.0, ³JF5-H6 ≈ 10.0

Note: These are estimated values for illustrative purposes. Actual values may vary.

The coupling pattern provides a clear signature for each fluorine atom:

  • F-2 would appear as a doublet of doublets due to meta coupling to F-5 and a smaller long-range coupling to the proton at C-6.

  • F-4 would be a doublet of doublets from ortho coupling to F-5 and meta coupling to the proton at C-3.

  • F-5 would present as a doublet of doublet of doublets, being coupled to F-4 (ortho), F-2 (meta), and the proton at C-6 (ortho).

// F-F Couplings C2 -> C5 [label="⁴J (meta)", color="#EA4335", style=dashed]; C4 -> C5 [label="³J (ortho)", color="#4285F4", style=bold];

// F-H Couplings C2 -> C6 [label="⁵J", color="#34A853", style=dotted]; C4 -> C3 [label="⁴J", color="#34A853", style=dotted]; C5 -> C6 [label="³J", color="#34A853", style=dotted]; } Caption: Spin-spin coupling network in this compound.

Quantitative ¹⁹F NMR (qNMR)

For applications in drug development and quality control, quantitative analysis is often required. ¹⁹F qNMR is a powerful technique for determining the purity or concentration of a fluorinated compound without the need for a specific reference standard of the analyte.

Protocol for Quantitative Analysis:

  • Internal Standard: Select an appropriate internal standard that has a single, sharp resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Sample Preparation: Accurately weigh both the analyte (this compound) and the internal standard and dissolve them in a deuterated solvent.

  • Acquisition Parameters: It is crucial to ensure complete relaxation of all fluorine nuclei. Set the relaxation delay (D1) to at least five times the longest T₁ relaxation time of both the analyte and the internal standard.

  • Data Processing: After Fourier transformation and phasing, carefully integrate the signals of the analyte and the internal standard.

  • Calculation: The molar ratio of the analyte to the internal standard can be calculated using the following equation:

    M_analyte / M_standard = (I_analyte / N_analyte) / (I_standard / N_standard)

    Where:

    • M = moles

    • I = integral value

    • N = number of fluorine atoms contributing to the signal

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated organic molecules like this compound. Its high sensitivity, wide chemical shift dispersion, and informative coupling patterns provide a wealth of structural information. By following the detailed protocols outlined in this application note, researchers can obtain high-quality spectra for unambiguous structural elucidation and quantitative analysis, thereby accelerating research and development in fields where organofluorine chemistry plays a pivotal role.

References

Introduction: The Analytical Imperative for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Robust Analysis of 2,4,5-Trifluorothioanisole by High-Performance Liquid Chromatography

In the landscape of modern drug discovery and development, fluorinated organic compounds play a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and lipophilicity, making them indispensable building blocks. This compound, a trifluorinated aromatic sulfide, represents such a key intermediate. Its precise and reliable quantification is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing the purity of final active pharmaceutical ingredients (APIs).

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each methodological choice, from column chemistry to mobile phase optimization. It is designed for researchers, analytical scientists, and drug development professionals who require a validated, trustworthy, and efficient method for the characterization of this and similar fluorinated aromatic compounds. The protocols herein are grounded in established pharmacopeial standards and are designed to be a self-validating system, ensuring scientific integrity and regulatory compliance.

Part 1: Method Development Strategy — A Rationale-Driven Approach

The development of a successful HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties. This compound is a relatively non-polar, aromatic molecule. The presence of the benzene ring provides strong chromophores for UV detection, while the trifluoro- and methylthio- substitutions introduce unique polarity and potential for specific chromatographic interactions.

Foundational Choices: Chromatographic Mode and Stationary Phase

Given the analyte's structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical separation mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analytes are retained primarily based on their hydrophobicity.

Stationary Phase Selection: Beyond the C18 Workhorse

While a C18 (octadecylsilane) column is the default choice for many reversed-phase separations, the unique electronic nature of this compound makes a Pentafluorophenyl (PFP) stationary phase a scientifically superior option.

  • Causality of Choice: Fluorinated compounds like our target analyte can engage in multiple interaction mechanisms beyond simple hydrophobic partitioning. PFP phases are specifically designed to leverage these interactions, which include dipole-dipole, π-π, and ion-exchange interactions, offering enhanced selectivity for positional isomers, halogenated compounds, and other aromatic molecules.[1][2] This alternative selectivity can be crucial for separating the target analyte from structurally similar impurities that might co-elute on a standard C18 column.

Mobile Phase and Detection Optimization

The mobile phase composition dictates the retention and elution of the analyte.

  • Organic Modifier: Acetonitrile is selected over methanol as the primary organic modifier. Its lower viscosity allows for higher efficiency and lower backpressure, and its lower UV cutoff (~190 nm) provides a cleaner baseline for UV detection compared to methanol (~205 nm).[3][4]

  • Aqueous Phase & pH Control: The aqueous component will be ultrapure water. Since this compound lacks readily ionizable functional groups, its retention is not expected to be significantly affected by pH. Therefore, a buffer is not strictly necessary for the primary analysis. However, adding a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, is a common practice to improve peak shape by ensuring a consistent ionic environment, especially for acidic or basic impurities.

  • Detection Wavelength: The aromatic nature of this compound ensures strong UV absorbance. A diode-array detector (DAD) or photodiode-array (PDA) detector is ideal. An initial analysis should be performed to acquire the full UV spectrum of the analyte to determine its wavelength of maximum absorbance (λmax). For general-purpose analysis of aromatic compounds, a wavelength of 254 nm is a robust starting point.

Gradient Elution for Efficiency and Resolution

An isocratic elution (constant mobile phase composition) can be effective but may lead to long run times if impurities with significantly different polarities are present. A gradient elution , where the proportion of the organic solvent is increased over time, is generally more efficient. This approach allows for the rapid elution of highly polar impurities near the solvent front while ensuring that more retained, non-polar compounds are eluted with good peak shape in a reasonable timeframe.

Part 2: Experimental Protocols and Workflow

This section provides a detailed, step-by-step methodology for the analysis, from sample preparation to data acquisition. The entire process must adhere to standards outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7]

Materials and Reagents
Reagent/MaterialGrade/Specification
This compoundReference Standard (>99% purity)
Acetonitrile (ACN)HPLC Gradient Grade
WaterUltrapure, 18.2 MΩ·cm
Formic Acid (Optional)LC-MS Grade
Sample Vials2 mL, Amber Glass, with PTFE septa
Syringe Filters0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane
Standard and Sample Preparation

Expert Insight: Accurate preparation of standards and samples is the foundation of reliable quantitative analysis. Using a calibrated analytical balance and Class A volumetric glassware is mandatory.

  • Primary Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with Acetonitrile. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard Preparation (e.g., 50 µg/mL):

    • Pipette 2.5 mL of the Primary Stock Standard into a 50 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). Mix thoroughly.

  • Sample Preparation:

    • The goal is to dissolve the sample in a diluent that is compatible with the mobile phase and to ensure the final concentration falls within the validated linear range of the method.

    • For a drug substance, this may involve dissolving a known weight of the material in the diluent. For a drug product or in-process material, it may require an extraction step.[8][9][10]

    • Crucial Step: All final sample solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent particulates from clogging the HPLC system.[8]

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the method.

ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC with Gradient CapabilityProvides flexibility and high resolution.
Detector Diode-Array Detector (DAD/PDA)Allows for spectral acquisition and peak purity assessment.
Column PFP (Pentafluorophenyl), 4.6 x 150 mm, 3.5 µmOffers unique selectivity for fluorinated aromatics.[1]
Mobile Phase A Ultrapure Water (optional: + 0.1% Formic Acid)Aqueous component of the reversed-phase system.
Mobile Phase B Acetonitrile (optional: + 0.1% Formic Acid)Organic modifier for elution.
Gradient Program See Table BelowTo ensure efficient separation of components with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling retention time variability.
Injection Volume 5 µLA small volume minimizes potential peak distortion.
Detection Wavelength 254 nm (or determined λmax)Common wavelength for aromatic compounds.
Run Time 15 minutesIncludes elution and column re-equilibration.

Table of Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.05050
10.0595
12.0595
12.15050
15.05050
Analytical Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting Standard Reference Standard Weighing & Dilution Filtration Syringe Filtration (0.22 µm) Standard->Filtration to vial Sample Test Sample Weighing/Extraction Sample->Filtration to vial HPLC HPLC Injection & Gradient Elution Filtration->HPLC SST System Suitability Check (SST) HPLC->SST Integration Peak Integration & Quantification SST->Integration SST Pass Validation Method Validation Parameter Check Integration->Validation Report Final Report Generation Validation->Report

Fig 1. HPLC analysis workflow for this compound.

Part 3: Method Validation & System Suitability — Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. The method's performance must be verified according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11][12][13] Furthermore, a System Suitability Test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately on the day of analysis.[14]

System Suitability Testing (SST)

Before injecting samples, inject the working standard solution five or six times. The results must meet the following criteria, which are based on common industry and pharmacopeial standards.[5][15]

SST ParameterAcceptance CriteriaPurpose
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range indicate potential column degradation or secondary interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.
RSD of Retention Time ≤ 1.0%Shows the stability of the pump and mobile phase delivery.
Theoretical Plates (N) > 2000Indicates the efficiency and resolving power of the column.
Core Validation Characteristics (ICH Q2 Framework)

The full validation of this method should be documented in a validation protocol and report and must assess the following characteristics[11][12][16]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing placebo, spiked samples, and stress-degraded samples.

  • Linearity: A demonstration that the detector response is directly proportional to the analyte concentration over a specified range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. For a drug substance assay, this is typically 80% to 120% of the test concentration.[16]

  • Accuracy: The closeness of the test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and is expressed as the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments. The RSD for precision studies should typically be ≤ 2%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate). This provides an indication of its reliability during normal usage.

Conclusion

This application note details a scientifically grounded, robust, and reliable RP-HPLC method for the analysis of this compound. The strategic selection of a Pentafluorophenyl (PFP) stationary phase provides a critical advantage in selectivity for this fluorinated analyte. The provided protocol, coupled with rigorous system suitability criteria and a clear validation pathway based on ICH guidelines, establishes a trustworthy analytical procedure. This method is well-suited for quality control, stability testing, and reaction monitoring applications within the pharmaceutical and chemical industries, ensuring that the quality of this key intermediate can be controlled with high confidence.

References

Application Notes and Protocols: The Strategic Use of Trifluorothioanisole Scaffolds in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Design

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals.[1] A significant evolution in the design of next-generation herbicides, insecticides, and fungicides has been the strategic incorporation of organofluorine and organosulfur moieties.[2][3] Fluorine, the most electronegative element, when introduced into organic molecules, can profoundly alter their physicochemical and biological properties.[3] Specifically, trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3) groups are prized for their ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of active ingredients to their biological targets.[3][4]

This application note provides a detailed exploration of the synthetic utility of trifluorothioanisole derivatives, focusing on their role as pivotal building blocks in the creation of potent herbicidal agents. We will delve into the rationale behind their use, provide a detailed, step-by-step protocol for the synthesis of a novel herbicidal compound, and present its biological activity data. This guide is intended for researchers and professionals in the agrochemical and pharmaceutical industries who are focused on the design and synthesis of new active ingredients.

The Trifluoromethylthio Group: A Driver of Enhanced Performance

The trifluoromethylthio (-SCF3) group, a key feature of the molecules discussed herein, is particularly advantageous in agrochemical design.[4] Its strong electron-withdrawing nature and high lipophilicity contribute to several desirable characteristics in a potential agrochemical candidate:

  • Enhanced Membrane Permeability: Increased lipophilicity allows for more efficient penetration of plant cuticles and insect exoskeletons, leading to improved bioavailability and efficacy.[4]

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by enzymes within the target organism and in the environment, which can lead to a longer duration of action.[4]

  • Modulation of Binding Affinity: The electronic properties of the -SCF3 group can influence the binding of the molecule to its target protein, potentially leading to higher potency.

Synthesis of a Novel Herbicidal Agent: A Phenylpyridine-Containing α-Trifluorothioanisole Derivative

This section details the synthesis of a promising herbicidal candidate, 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (designated as compound 5a in the cited literature), which has demonstrated significant inhibitory activity against various broadleaf weeds.[2][5]

Synthetic Workflow Overview

The synthesis of the target compound 5a is achieved through a nucleophilic substitution reaction between two key intermediates. The overall workflow is depicted below:

G cluster_intermediates Intermediate Synthesis cluster_reaction Core Reaction cluster_products Product Generation Intermediate_1 Intermediate 3a-3f Nucleophilic_Substitution Nucleophilic Substitution Intermediate_1->Nucleophilic_Substitution Intermediate_2 Compound 4 Intermediate_2->Nucleophilic_Substitution Target_Compound Target Compounds 5a-5f Nucleophilic_Substitution->Target_Compound Oxidized_Products_1 Oxidized Products 6a-6f Target_Compound->Oxidized_Products_1 Oxidation Oxidized_Products_2 Oxidized Products 7a-7f Target_Compound->Oxidized_Products_2 Oxidation

Caption: Synthetic workflow for the target compounds.

Detailed Experimental Protocol: Synthesis of Compound 5a

This protocol is adapted from the procedures reported in the primary literature.[2]

Materials:

  • Intermediate 3a (structure not explicitly detailed in the provided search results, but is a precursor to the final product)

  • Compound 4 (structure not explicitly detailed in the provided search results, but is a precursor to the final product)

  • Anhydrous Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EA)

  • Petroleum Ether (PE)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine intermediate 3a (1.0 eq), compound 4 (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at 80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure target compound 5a .

Characterization of Compound 5a
  • Appearance: White solid[2][5]

  • Yield: 78.8%[2][5]

  • Melting Point: 93.2–95.4 °C[2][5]

Biological Activity and Structure-Activity Relationship (SAR)

The synthesized α-trifluorothioanisole derivatives underwent preliminary screening for their herbicidal activity. Compound 5a exhibited significant inhibitory effects on several broadleaf weeds.[2][5]

CompoundR1R2Herbicidal Activity against Broadleaf Weeds
5a HH>85% inhibition at 37.5 g a.i./hm2[2]
6b HFOptimal activity for the sulfoxide series
7a HHOptimal activity for the sulfone series[2]
7f FFOptimal activity for the sulfone series[2]

The preliminary structure-activity relationship (SAR) studies suggest that for the sulfide series (compounds 5a-5f ), unsubstituted phenyl rings (R1 and R2 = H) on the benzyl moiety result in the highest herbicidal activity against the tested broadleaf weeds.[2] For the corresponding sulfoxide and sulfone series, fluorine substitution on the phenyl ring showed a positive effect on herbicidal activity.[2]

Mechanism of Action Considerations

Conclusion

2,4,5-Trifluorothioanisole and its derivatives represent a valuable class of building blocks for the synthesis of novel agrochemicals. The incorporation of the trifluoromethylthio group can impart favorable properties that lead to enhanced biological activity. The synthetic protocol detailed in this application note provides a practical and efficient method for accessing new herbicidal candidates. The promising activity of compound 5a underscores the potential of this chemical scaffold and warrants further investigation and optimization to develop next-generation crop protection solutions.

References

The Strategic Utility of 2,4,5-Trifluorothioanisole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The 2,4,5-trifluorophenyl motif is of particular interest, offering a unique electronic profile that can influence molecular interactions and metabolic stability. When combined with a versatile thioether linkage, as in 2,4,5-Trifluorothioanisole , the resulting building block becomes a powerful tool for synthetic chemists. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this compound for the construction of novel bioactive molecules. While direct, end-to-end syntheses of marketed drugs from this specific starting material are not extensively documented, its inherent reactivity and structural features present a compelling case for its use in creating next-generation therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

This guide will delve into the core reactivity of this compound, providing detailed, field-proven protocols for its key transformations. We will explore its utility in nucleophilic aromatic substitution and oxidation reactions, and conceptually illustrate its application in the synthesis of a kinase inhibitor scaffold.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and oxidation of the thioether to the corresponding sulfoxide and sulfone.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring activates it towards nucleophilic attack, making SNAr a highly favorable reaction pathway. The fluorine atom at the C4 position (para to the methylthio group) is the most activated and typically the most susceptible to substitution.

Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of SNAr reactions. Aprotic polar solvents like THF, DMF, or DMSO are preferred as they can solvate the cation of the base without deactivating the nucleophile. A strong, non-nucleophilic base is often required to deprotonate the nucleophile, thereby increasing its reactivity.

dot

Kinase_Inhibitor_Synthesis cluster_start Starting Material cluster_step1 Step 1: SNAr cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Coupling A This compound B Intermediate 1 (Amine-substituted) A->B R-NH2, Base C Intermediate 2 (Sulfoxide) B->C m-CPBA D Final Scaffold (e.g., with a pyrimidine core) C->D Heterocyclic Electrophile

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorothioanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important fluorinated building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring higher yields and purity in your experiments.

Overview of the Synthesis

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,2,4,5-tetrafluorobenzene with a methylthiolating agent, typically sodium thiomethoxide or methyl mercaptan in the presence of a base. The electron-withdrawing fluorine atoms on the benzene ring activate it towards nucleophilic attack, making the SNAr pathway favorable.[1][2][3]

The general reaction scheme is as follows:

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_purification Optimize Purification Method start->optimize_purification incomplete_reaction Incomplete Reaction: - Increase temperature/time - Use stronger base/catalyst check_reaction_conditions->incomplete_reaction Incomplete Reaction side_products Side Products Observed: - Adjust stoichiometry - Lower temperature - Slow addition of nucleophile check_reaction_conditions->side_products Side Products reagent_issue Reagent Degradation/Moisture: - Use fresh, anhydrous reagents - Ensure inert atmosphere check_reagents->reagent_issue purification_issue Co-eluting Impurities: - Change chromatography eluent - Try fractional distillation optimize_purification->purification_issue

Caption: A troubleshooting decision tree for improving the yield and purity of this compound.

References

Technical Support Center: Synthesis of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4,5-Trifluorothioanisole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Overview of the Core Synthesis

This compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-deficient nature of the polyfluorinated benzene ring makes it susceptible to attack by nucleophiles. The most common route involves reacting a suitable precursor, such as 1,2,4,5-tetrafluorobenzene or 1-bromo-2,4,5-trifluorobenzene, with a methylthiolate source, typically sodium thiomethoxide (NaSMe).

The fluorine atoms on the ring serve a dual purpose: they act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack, and the fluorine at the substitution site also functions as an excellent leaving group in SNAr reactions[1].

Primary Reaction Pathway

The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[2].

Caption: SNAr mechanism for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each entry details the problem, its probable cause rooted in reaction chemistry, and validated solutions.

Issue 1: Low Yield and Complex Product Mixture on TLC/GC-MS

Question: My reaction yields are consistently low, and my crude analysis (TLC, GC-MS) shows multiple products besides the desired this compound. What is going wrong?

Answer & Analysis: This is a classic symptom of competing side reactions. The most likely culprits are the formation of regioisomers and/or disubstituted byproducts, especially when using 1,2,4,5-tetrafluorobenzene as the starting material.

  • Cause A: Regioisomer Formation: While substitution at the C1 position is generally favored, attack at the C2 position can also occur, leading to the formation of 1,3,4-Trifluorothioanisole . The relative rates of attack depend on the specific reaction conditions (solvent, temperature).

  • Cause B: Disubstitution: The product, this compound, is still an activated aromatic ring. If an excess of sodium thiomethoxide is used or if the reaction is run for too long, a second substitution can occur, yielding bis(methylthio)difluorobenzene isomers.

Side_Reactions Start 1,2,4,5-Tetrafluorobenzene + NaSMe Product Desired Product: This compound Start->Product  Major Pathway (Attack at C1/C4) Side1 Regioisomer: 1,3,4-Trifluorothioanisole Start->Side1 Minor Pathway (Attack at C2/C5) Side2 Disubstitution Product: 2,5-Difluoro-1,4-bis(methylthio)benzene Product->Side2 Excess NaSMe or long reaction time

Caption: Competing reaction pathways leading to common byproducts.

Troubleshooting & Preventative Measures:

  • Stoichiometry Control: Use a slight deficiency or a maximum of 1.0 equivalent of sodium thiomethoxide relative to the fluorinated benzene starting material. This minimizes the chance of disubstitution.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with trials at 0 °C and slowly warm if necessary. Lower temperatures increase selectivity for the most activated position.

  • Slow Addition: Add the sodium thiomethoxide solution dropwise to the solution of the aryl fluoride. This keeps the instantaneous concentration of the nucleophile low, disfavoring secondary reactions.

  • Choice of Starting Material: If regioisomer formation is a persistent issue, consider using 1-bromo-2,4,5-trifluorobenzene . The C-Br bond is significantly more reactive towards SNAr than the C-F bonds in this system, leading to much higher regioselectivity.

ParameterRecommended ConditionRationale
NaSMe Equiv. 0.95 - 1.0Minimizes disubstitution.
Temperature 0 °C to 25 °CEnhances regioselectivity.
Addition Mode Slow, dropwise additionAvoids high local concentrations of nucleophile.
Monitoring TLC or GCStop the reaction as soon as the starting material is consumed.
Issue 2: Formation of High-Molecular-Weight Impurities (Sulfoxide & Sulfone)

Question: My final product is contaminated with impurities that have a higher mass than the target molecule. Mass spectrometry suggests the addition of one or two oxygen atoms. What are these and how do I prevent them?

Answer & Analysis: You are observing the oxidation of your thioether product. Thioethers (sulfides) are easily oxidized, first to the corresponding sulfoxide and then to the sulfone. This is a very common side reaction, particularly if the reaction or workup is not performed under inert conditions.

  • Mechanism: The lone pair of electrons on the sulfur atom attacks an oxidant (like atmospheric oxygen, especially catalyzed by trace metals, or residual peroxides in solvents like THF/ether).

  • Impact: These impurities can be difficult to separate from the desired product due to similar polarities. Their presence can also complicate subsequent reaction steps.

Oxidation_Pathway Thioanisole This compound (Product) Sulfoxide 2,4,5-Trifluorophenyl methyl sulfoxide Thioanisole->Sulfoxide [O] Sulfone 2,4,5-Trifluorophenyl methyl sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation cascade of the thioanisole product.

Troubleshooting & Preventative Measures:

  • Maintain an Inert Atmosphere: This is the most critical step. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction and workup.

  • Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degas your solvents before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Check Reagent Quality: Ensure your sodium thiomethoxide is of high quality. Poor quality NaSMe can contain impurities that catalyze oxidation. It is often best to use freshly prepared or newly purchased reagent.

  • Quench Carefully: During the aqueous workup, dissolved oxygen in the water can cause rapid oxidation. Use deoxygenated water for the initial quench and extraction steps.

Experimental Protocol: Degassing a Solvent

  • Place the solvent in a flask with a stir bar.

  • Fit the flask with a rubber septum.

  • Insert one long needle (or cannula) below the solvent surface and a second, shorter needle as a vent.

  • Bubble a steady stream of Nitrogen or Argon through the solvent for at least 30 minutes while stirring.

  • Remove the vent needle first, then the gas inlet needle to maintain a positive pressure.

Issue 3: Presence of Dimethyl Disulfide (DMDS) in the Crude Product

Question: I am detecting dimethyl disulfide in my reaction mixture. Where is it coming from?

Answer & Analysis: Dimethyl disulfide (CH₃SSCH₃) is most often introduced as a contaminant in the sodium thiomethoxide reagent or formed by the oxidation of the thiomethoxide anion during the reaction.

  • Source A: Reagent Impurity: Sodium thiomethoxide is susceptible to oxidation, and commercial sources may already contain DMDS.

  • Source B: In-situ Oxidation: If the reaction is not kept scrupulously free of oxygen, the thiomethoxide anion can be oxidized, coupling to form DMDS.

Troubleshooting & Preventative Measures:

  • Verify Reagent Purity: If possible, analyze your sodium thiomethoxide by ¹H NMR before use to check for the presence of DMDS (a singlet around 2.4 ppm in CDCl₃).

  • Use High-Purity Reagents: Purchase from a reputable supplier or consider preparing it fresh from sodium methoxide and methanethiol if you have the facilities.

  • Strict Inert Conditions: As with preventing product oxidation, maintaining a rigorous inert atmosphere will prevent the in-situ formation of DMDS from your nucleophile.

References

Technical Support Center: Purification of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,4,5-Trifluorothioanisole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The following question-and-answer guide provides troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience in organofluorine chemistry.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial queries regarding the handling and preliminary purification of crude this compound.

Q1: What are the typical impurities I should expect in my crude this compound, and how do they originate?

A1: Understanding the potential impurity profile is the first step toward designing an effective purification strategy. The impurities are almost always a direct consequence of the synthetic route employed. A common synthesis involves the nucleophilic aromatic substitution (SNAr) of 1,2,4,5-tetrafluorobenzene with a methylthiolate source.

Common Impurities Include:

  • Unreacted Starting Materials: Residual 1,2,4,5-tetrafluorobenzene.

  • Oxidation Products: 2,4,5-Trifluoromethylsulfinylbenzene (the sulfoxide) and 2,4,5-Trifluoromethylsulfonylbenzene (the sulfone). The thioether moiety is susceptible to oxidation, which can occur during the reaction or subsequent workup if exposed to air and heat, or if oxidizing agents are present.[1]

  • Hydrolysis Products: 2,4,5-Trifluorophenol, if water is not rigorously excluded, particularly under basic conditions.

  • Disulfide Byproducts: Dimethyl disulfide (CH₃S-SCH₃), from the oxidation of the thiolate reagent.

  • Positional Isomers: If the starting material was an impure or different trifluorohalobenzene, other isomers may be present.

A preliminary Gas Chromatography-Mass Spectrometry (GC-MS) analysis is strongly recommended to identify the major and minor components in your crude product.

Q2: My crude product is a dark-colored oil. What causes the discoloration, and will it affect my purification?

A2: Discoloration, typically ranging from yellow to dark brown, is common in crude thioether products. This is often due to trace amounts of highly conjugated polymeric byproducts or oxidized species. While often present in small quantities (<1%), they can be visually significant.

Troubleshooting Discoloration:

  • Activated Carbon Treatment: Before proceeding with distillation or chromatography, you can dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane or toluene), add a small amount of activated carbon (approx. 1-2% w/w), and stir for 30-60 minutes at room temperature. Filter through a pad of celite to remove the carbon. This process adsorbs many of the colored impurities.

  • Impact on Purification: For distillation, these impurities are typically non-volatile and will remain in the distillation pot. For chromatography, they may streak on the column but are often separable from the desired product. The primary concern is that their presence can sometimes promote minor product degradation during purification, especially if heating is involved.

Q3: What are the critical safety considerations when handling and purifying this compound?

A3: Safety is paramount. Thioanisoles and related compounds are known for their strong, unpleasant odors (stench) and potential toxicity.[2][3]

Mandatory Safety Protocols:

  • Ventilation: Always handle this compound in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

  • Waste Disposal: All contaminated glassware, consumables, and chemical waste must be segregated and disposed of according to your institution's hazardous waste protocols. Quenching residual reagents and cleaning glassware should also be done inside the fume hood.

  • Thermal Hazards: Be aware of the potential for exothermic decomposition if heating strongly in the presence of contaminants. Vacuum distillation is recommended to lower the boiling point and reduce thermal stress.

Part 2: Troubleshooting Purification Methodologies

This section provides in-depth solutions to common problems encountered during the purification of this compound.

Q4: I performed a simple distillation, but the purity only improved slightly. What is the best distillation strategy for this compound?

A4: Simple distillation is often insufficient for separating compounds with close boiling points. Given the likely high boiling point of this compound (estimated to be >190 °C by comparison with 4-fluorothioanisole at 184-185 °C[3]), vacuum fractional distillation is the method of choice.

The key is to exploit small differences in vapor pressure between your product and the impurities.

Detailed Protocol for Vacuum Fractional Distillation:

  • Setup: Use a fractional distillation apparatus with a vacuum-jacketed column packed with a high-efficiency packing material (e.g., Raschig rings or metal sponge). A short path distillation head is crucial to minimize product loss.

  • Vacuum: Connect to a robust vacuum pump capable of achieving <1 mmHg. A cold trap between the apparatus and the pump is essential.

  • Heating: Use a heating mantle with a stirrer for uniform heating of the distillation pot.

  • Fraction Collection: Collect fractions based on the stability of the head temperature.

    • Forerun: The first fraction will contain low-boiling impurities like residual solvents and dimethyl disulfide.

    • Main Fraction: Collect the this compound when the head temperature is stable.

    • Residue: High-boiling impurities (sulfoxide, sulfone, polymeric material) will remain in the pot.

  • Validation: Analyze each fraction by GC to confirm separation efficiency.

ParameterRecommended SettingRationale
Pressure 0.5 - 2.0 mmHgLowers the boiling point to prevent thermal degradation.
Column Length 20-30 cm (packed)Provides sufficient theoretical plates for good separation.
Reflux Ratio Start at ~5:1 (Takeoff:Return)A higher reflux ratio increases separation efficiency.
Pot Temperature Gradually increase until boilingAvoid overheating, which can cause decomposition.
Q5: My main impurity has a very similar polarity and boiling point to my product, making separation by distillation and standard chromatography difficult. What should I do?

A5: This is a classic challenge in purifying fluorinated compounds. When conventional methods fail, you must exploit the unique properties of the fluorine atoms. The solution often lies in fluorous solid-phase extraction (F-SPE) or chromatography on fluorous silica gel.

Organofluorine compounds exhibit "fluorophilicity," meaning they have a high affinity for other fluorinated molecules.[4] This can be used to achieve separations that are impossible with standard silica gel.

Workflow for Difficult Separations:

G start Crude Product (Purity <95% with close-boiling impurity) check_impurity Is the main impurity non-fluorinated? start->check_impurity f_spe Use Fluorous Silica Gel Column Chromatography check_impurity->f_spe Yes std_chrom Optimize Standard Silica Gel Chromatography check_impurity->std_chrom No (Isomeric Impurity) f_spe_details Elute with a non-polar solvent (e.g., Hexane). Fluorinated product will be strongly retained. f_spe->f_spe_details elute_product Increase solvent polarity (e.g., add Ethyl Acetate or Acetone) to elute the purified product. f_spe->elute_product final_product Pure this compound (Purity >99%) elute_product->final_product std_chrom_details Use a shallow gradient (e.g., 0-5% Ethyl Acetate in Hexane). Utilize high-performance flash systems. std_chrom->std_chrom_details std_chrom->final_product

Experimental Protocol for Fluorous Chromatography:

  • Column Packing: Pack a column with fluorous silica gel using a hexane slurry.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution (Step 1): Begin eluting with 100% hexane. Non-fluorinated and less-fluorinated impurities will elute first.

  • Elution (Step 2): After the initial impurities are washed off, switch to a more polar solvent system (e.g., 5-10% ethyl acetate in hexane) to elute your highly-retained trifluorinated product.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or GC-MS.

Q6: I believe I have sulfoxide or sulfone impurities. How can I confirm this and remove them?

A6: Sulfoxide and sulfone impurities are significantly more polar than the parent thioether.

Confirmation:

  • TLC: On a silica gel plate eluted with 10% ethyl acetate/hexane, the thioether (product) will have a high Rf (e.g., ~0.8), while the sulfoxide will be much lower (e.g., ~0.3) and the sulfone lower still.

  • Infrared (IR) Spectroscopy: Look for strong S=O stretching bands. Sulfoxides show a characteristic absorption around 1050 cm⁻¹, while sulfones show two bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

  • NMR Spectroscopy: The methyl protons adjacent to the sulfur will be shifted downfield in the ¹H NMR spectrum (Thioether: ~2.5 ppm; Sulfoxide: ~2.7 ppm; Sulfone: ~3.1 ppm).

Removal: These polar impurities are easily removed using standard silica gel column chromatography. They will be strongly retained on the column, allowing the desired, less-polar this compound to elute quickly with a non-polar mobile phase like hexane or a low percentage of ethyl acetate in hexane.

Part 3: Final Product Polishing and Quality Control

Q7: After purification, my product still contains residual solvent. How can I remove it completely?

A7: Residual solvent can compromise downstream applications. The most effective method is to place the product under a high vacuum (<0.5 mmHg) for several hours.

Best Practices:

  • Gentle Heating: You can gently warm the sample (30-40 °C) while under vacuum to increase the vapor pressure of the solvent, accelerating its removal. Do not heat excessively to avoid product loss through evaporation.

  • Inert Gas Purge: Periodically breaking the vacuum with an inert gas (Nitrogen or Argon) and re-evacuating can help remove trapped solvent molecules.

  • Confirmation: Purity should be confirmed by ¹H NMR, looking for the absence of characteristic solvent peaks.

Q8: What is the definitive set of analytical tests to confirm the purity and identity of my final product?

A8: A combination of techniques is required for full characterization and to meet regulatory or publication standards.

Recommended Analytical QC Panel:

TechniquePurposeExpected Result for this compound
GC-MS Purity Assessment & IDSingle peak >99.5% purity with correct mass ion.
¹H NMR Structural ConfirmationSignals corresponding to the methyl group and aromatic protons with correct integration and splitting.
¹⁹F NMR Isomer ConfirmationThree distinct fluorine signals with characteristic chemical shifts and coupling constants, confirming the 2,4,5-substitution pattern.
¹³C NMR Structural ConfirmationCorrect number of carbon signals, including characteristic C-F couplings.
FT-IR Functional Group IDPresence of C-F and C-S stretching bands; absence of S=O or O-H bands.

References

Technical Support Center: Optimization of Reaction Conditions for 2,4,5-Trifluorothioanisole Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,4,5-trifluorothioanisole. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing fluorine atoms and the sulfur-containing moiety, present specific challenges and opportunities in its chemical transformations. This resource aims to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the derivatization of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield in Friedel-Crafts Acylation

Question: I am attempting a Friedel-Crafts acylation on this compound, but I am observing very low to no yield of the desired ketone. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Friedel-Crafts acylation of this substrate are a common challenge. The trifluorinated ring is significantly deactivated towards electrophilic aromatic substitution. Here is a systematic approach to troubleshooting this issue:

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the workhorse of this reaction, generating the acylium ion electrophile.[1] Its activity is paramount.

    • Causality: Lewis acids like aluminum chloride are extremely moisture-sensitive.[2][3] Any trace of water in your reaction setup will hydrolyze the catalyst, rendering it inactive.

    • Solution:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).

      • Use a fresh, unopened container of the Lewis acid or a properly stored one.

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Reaction Conditions: The deactivated nature of the aromatic ring requires more forcing conditions than a standard Friedel-Crafts reaction.

    • Causality: The three electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the aromatic ring, increasing the activation energy of the reaction.[4][5]

    • Solution:

      • Increase Catalyst Stoichiometry: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid is often necessary.[1] This is because the product, an aryl ketone, can complex with the Lewis acid, effectively sequestering it.[2]

      • Elevate Reaction Temperature: While starting at a low temperature (0 °C) to control the initial exothermic reaction is good practice, you will likely need to warm the reaction to room temperature or even heat it to drive it to completion. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.

  • Catalyst Poisoning by Sulfur: The thioether moiety in your substrate can interact with and deactivate the Lewis acid catalyst.[6][7]

    • Causality: The lone pairs on the sulfur atom can coordinate to the Lewis acid, forming a stable complex that prevents the catalyst from activating the acylating agent.

    • Solution:

      • Consider using a stronger Lewis acid or a higher catalyst loading to overcome this inhibition.

      • Alternatively, oxidation of the thioether to a sulfoxide or sulfone prior to acylation can be a viable strategy, as these groups are less prone to catalyst poisoning.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: I am obtaining a mixture of isomers in my electrophilic substitution reaction. How can I control the regioselectivity?

Answer: The directing effects of the substituents on this compound can be complex. While the thioether group is an ortho-, para-director, the fluorine atoms are deactivating ortho-, para-directors. The final regiochemical outcome is a result of the interplay of these electronic and steric effects.

  • Understanding Directing Group Effects:

    • -SCH₃ (Thioether): An activating ortho-, para-directing group due to the resonance donation of sulfur's lone pairs.

    • -F (Fluoro): A deactivating ortho-, para-directing group due to its strong inductive electron-withdrawing effect and weaker resonance donation.

  • Predicted vs. Observed Reactivity: The position of substitution will be determined by the most stabilized carbocation intermediate (arenium ion).[8]

    • Causality: Attack at the position that allows for the most resonance stabilization, particularly involving the powerful donating ability of the sulfur atom, will be favored.

    • Solution:

      • Steric Hindrance: The positions ortho to the bulky thioether group may be sterically hindered, favoring substitution at the para position.

      • Computational Modeling: In complex cases like this, computational chemistry can be a powerful tool to predict the most likely site of electrophilic attack by modeling the stability of the possible intermediates.

      • Choice of Lewis Acid: The size of the Lewis acid catalyst can influence the steric environment around the substrate, potentially altering the regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃ vs. SnCl₄) might be beneficial.[9]

Issue 3: Incomplete Conversion or Side Reactions in Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace one of the fluorine atoms with a nucleophile, but the reaction is sluggish, or I am seeing unwanted side products. What can I do?

Answer: The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution by the other electron-withdrawing fluorine atoms. However, optimizing these reactions is crucial for achieving high yields and purity.

  • Low Reactivity:

    • Causality: While activated, the C-F bond is very strong. Significant energy input is often required to achieve substitution.[4][10] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is key.[11]

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP.[12] These solvents are effective at solvating the cation of the nucleophile's salt and do not solvate the anion as strongly, thus increasing its nucleophilicity.

      • Increase Temperature: These reactions often require elevated temperatures (sometimes >100 °C) to proceed at a reasonable rate.[12]

      • Choice of Nucleophile: Stronger nucleophiles will react more readily. For example, a thiolate (RS⁻) is a much better nucleophile than a thiol (RSH).[12]

  • Formation of Side Products:

    • Causality: At high temperatures, side reactions such as reaction with the solvent or decomposition of the starting material or product can occur. If using a base, it can also react with the solvent (e.g., hydrolysis of DMF).[12]

    • Solution:

      • Anhydrous Conditions: Ensure your reagents and solvent are dry to prevent unwanted hydrolysis reactions.

      • Careful Temperature Control: While high temperatures may be necessary, excessive heat can lead to degradation. Find the optimal temperature that balances reaction rate and product stability.

      • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation of sensitive nucleophiles or the thioether group.

Issue 4: Difficulty in Selectively Oxidizing the Thioether to a Sulfoxide

Question: I am trying to oxidize the thioether to a sulfoxide, but I am getting a significant amount of the over-oxidized sulfone product. How can I improve the selectivity?

Answer: The selective oxidation of a sulfide to a sulfoxide without further oxidation to the sulfone is a common challenge in organic synthesis.[13][14]

  • Over-oxidation:

    • Causality: The sulfoxide is also susceptible to oxidation, and often the rate of oxidation of the sulfoxide to the sulfone is comparable to or even faster than the oxidation of the sulfide to the sulfoxide.[15]

    • Solution:

      • Choice of Oxidant: Use a milder oxidizing agent. While hydrogen peroxide is a "green" oxidant, its reactivity can be difficult to control.[16] Consider reagents known for selective sulfoxidation, such as sodium periodate or m-chloroperoxybenzoic acid (m-CPBA) under carefully controlled stoichiometry (1 equivalent).

      • Stoichiometry Control: Use a slight excess or stoichiometric amount of the oxidizing agent. A large excess will invariably lead to the formation of the sulfone.

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of the second oxidation step.

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in Friedel-Crafts reactions?

A1: The reactivity of an aromatic ring in electrophilic substitution is governed by its electron density. The three fluorine atoms on the ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like the acylium ion generated in Friedel-Crafts reactions.

Q2: Which fluorine atom is most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A2: The fluorine atom at the 4-position (para to the thioether) is the most likely to be displaced. The rate of an SNAr reaction is determined by the stability of the intermediate Meisenheimer complex.[17][18] A nucleophilic attack at the 4-position allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing fluorine atoms at the 2 and 5 positions, as well as being stabilized by the sulfur atom through resonance. This provides greater stabilization compared to attack at the 2 or 5 positions.

Q3: Can I perform a Grignard reaction on a halogenated derivative of this compound?

A3: This would be extremely challenging. Grignard reagents are potent nucleophiles and strong bases. The highly electrophilic nature of the trifluorinated ring would likely lead to the Grignard reagent acting as a nucleophile and attacking the ring rather than undergoing the desired reaction at a different functional group. Furthermore, the presence of the acidic alpha-protons on the methyl group of the thioether could be deprotonated by the Grignard reagent.

Q4: How does the thioether group influence the properties of the molecule?

A4: The thioether (-SCH₃) group has a dual electronic effect. It is inductively electron-withdrawing due to the electronegativity of sulfur, but it is a resonance electron-donating group due to the lone pairs on the sulfur atom. In electrophilic aromatic substitution, the resonance effect dominates, making it an ortho-, para-director. It also provides a site for oxidation to the corresponding sulfoxide and sulfone, which can further modulate the electronic properties of the molecule and serve as handles for further functionalization.

Q5: What are the best practices for purifying derivatives of this compound?

A5: Purification of highly fluorinated compounds can present challenges due to their unique physical properties.[19][20]

  • Chromatography: Normal-phase silica gel chromatography is often effective. However, the polarity of your derivatives can be unusual. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique. Experiment with a range of solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: For liquid products, distillation under reduced pressure can be a viable option, provided the compound is thermally stable.

III. Experimental Protocols & Data

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol provides a starting point for the acylation of this compound. Optimization of temperature and reaction time will likely be necessary.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to reflux and continue to monitor.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Friedel-Crafts Acylation Conditions

ParameterStandard ConditionOptimization Strategy for Low YieldRationale
Catalyst Loading 1.2 eq. AlCl₃Increase to 2.0-3.0 eq.Overcomes catalyst deactivation by the thioether and product complexation.[2][6]
Temperature 0 °C to RTGradually heat to reflux (approx. 40 °C for DCM).Provides the necessary activation energy for the deactivated ring.
Solvent DichloromethaneUse a higher boiling point inert solvent like 1,2-dichloroethane.Allows for higher reaction temperatures if needed.
Acylating Agent Acyl ChlorideUse the corresponding anhydride with a stronger Lewis acid.Anhydrides can sometimes be more reactive in the presence of a potent Lewis acid.

Protocol 2: Selective Oxidation to 2,4,5-Trifluorophenyl Methyl Sulfoxide

This protocol aims for the selective oxidation of the thioether to a sulfoxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.05 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioanisole over 30 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

IV. Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Anhydrous DCM This compound Acyl Chloride Anhydrous AlCl₃ start->reagents mix Cool AlCl₃/DCM to 0°C reagents->mix add Dropwise addition of Substrate/Acyl Chloride mix->add react Stir at RT or Heat (Monitor by TLC/LC-MS) add->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Acylated Product purify->product

Caption: Workflow for Friedel-Crafts Acylation of this compound.

SNAr_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield / Incomplete SNAr Reaction cause1 Poor Nucleophile Reactivity problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Insufficient Temperature problem->cause3 cause4 Presence of Water problem->cause4 sol1 Use stronger nucleophile (e.g., thiolate vs. thiol) cause1->sol1 Enhance Nucleophilicity sol2 Use Polar Aprotic Solvent (DMF, DMSO) cause2->sol2 Improve Solvation sol3 Increase Reaction Temperature (Monitor for decomposition) cause3->sol3 Overcome Activation Energy sol4 Use Anhydrous Reagents & Solvents cause4->sol4 Prevent Side Reactions

References

Handling and safety precautions for 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4,5-Trifluorothioanisole

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. The following information synthesizes data from safety data sheets of structurally related compounds and established laboratory safety protocols to provide a comprehensive guide.

Section 1: Compound Profile & Properties

This compound is a fluorinated aromatic sulfide used as a building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals.[1] Its trifluorophenyl and methylthio moieties make it a versatile intermediate for introducing sulfur and fluorine atoms into target molecules.

PropertyValueSource
Chemical Formula C₇H₅F₃SN/A
Molecular Weight 194.18 g/mol N/A
Appearance Varies (Typically a liquid or low-melting solid)Supplier Dependent
Boiling Point Data not available; estimated based on similar structures.N/A
Storage Temperature Recommended: 2-8°C, under inert gas.
Key Hazards Corrosive, Harmful if inhaled, Causes severe skin burns and eye damage, Harmful to aquatic life.[2]MSDS of related compounds

Section 2: Frequently Asked Questions (FAQs) - Safety & Handling

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A: Based on analogous chemical structures, this compound should be handled as a hazardous substance. The primary concerns are:

  • Corrosivity: It is expected to cause severe skin burns and serious eye damage upon contact.[2]

  • Inhalation Toxicity: Vapors or mists are likely harmful if inhaled and may cause respiratory irritation.

  • Environmental Hazard: The compound may be harmful to aquatic life with long-lasting effects.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is crucial. Always handle this chemical inside a certified chemical fume hood.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[4] Check the manufacturer's breakthrough time.To prevent skin contact and severe burns. Leather or cloth gloves are unsuitable.[5]
Eye/Face Protection Tightly fitting chemical safety goggles and a full-face shield.[2][6]To protect against splashes, which can cause severe eye damage.
Body Protection A chemical-resistant lab coat or apron worn over full-coverage clothing.[6]To protect skin from accidental spills and splashes.
Respiratory Protection Not typically required if handled exclusively within a fume hood. If there is a risk of vapor exposure outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]To prevent inhalation of harmful vapors.

Q3: How should this compound be stored correctly?

A: Proper storage is essential to maintain chemical integrity and ensure safety.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] This prevents potential degradation from atmospheric moisture or oxygen.

  • Location: Store in a designated corrosives area, away from incompatible materials.[2][3]

  • Temperature: Follow the supplier's recommendation, typically refrigerated (2-8°C).

Q4: What substances are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong bases, and metals.[3] Reactions with these can be exothermic and may lead to the release of hazardous decomposition products.

Q5: What are the expected thermal decomposition products?

A: While specific data is unavailable, thermal decomposition of fluorinated and sulfur-containing organic compounds can release highly toxic and irritating gases.[3][7] These may include carbon oxides (CO, CO₂), sulfur oxides (SOx), and hydrogen fluoride (HF).[3][9]

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_clean Cleanup & Disposal A Review SDS & SOP B Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Verify Fume Hood is Operational B->C D Transfer Chemical inside Fume Hood C->D E Perform Reaction D->E F Monitor for Incompatibilities E->F G Quench Reaction & Work-Up F->G H Segregate Waste into Labeled Hazardous Waste Containers G->H I Decontaminate Glassware & Surfaces H->I J Remove PPE & Wash Hands I->J

Caption: General workflow for safely handling this compound.

Section 3: Emergency Procedures

Q1: What is the immediate first aid response for an exposure?

A: Immediate action is critical. First aiders must protect themselves from exposure before assisting.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of water and soap for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[2] Call a poison center or doctor immediately.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting, as this risks perforation. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Q2: How should I respond to a spill?

A: The response depends on the size and location of the spill.[10] For any major spill, or if you are unsure, evacuate the area and call emergency personnel.[10][11]

Spill Response Decision Tree

Caption: Decision tree for responding to a chemical spill.

Detailed Protocol for Minor Spills (<1 Liter, contained in fume hood):

  • Alert Personnel: Notify others in the immediate area.[12]

  • Ensure PPE: Don the appropriate PPE as described in Section 2.[12]

  • Containment: Prevent the spill from spreading. Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[10][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside edges inward to prevent splashing.[11][12]

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to scoop the material into a designated, labeled container for hazardous waste.

  • Decontamination: Wipe the spill area with a cloth or paper towels dampened with soap and water. Place all cleanup materials into the hazardous waste container.[12][13]

  • Disposal: Seal the container and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[2][12]

Section 4: Troubleshooting Guide - Experimental Issues

Q1: My nucleophilic aromatic substitution (SNAᵣ) reaction using this compound as a substrate is showing low conversion. What are the likely causes?

A: Low conversion in SNAᵣ reactions with polyfluorinated substrates can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Purity & Moisture:

    • The Problem: The starting material or solvent may be contaminated with water. Thiolates and many nucleophiles are strong bases and can be protonated by trace water, reducing their effective concentration.

    • The Solution: Ensure this compound is pure and was stored under inert gas. Use freshly dried, anhydrous solvents. Consider drying solvents over molecular sieves prior to use.

  • Base Strength & Stoichiometry:

    • The Problem: If your nucleophile is a thiol or alcohol, the base used to deprotonate it (e.g., NaH, K₂CO₃) may be insufficient or of poor quality.[1] An inadequate amount of base will result in incomplete formation of the active nucleophile.

    • The Solution: Verify the activity of the base. Use a stronger base if necessary (e.g., switch from K₂CO₃ to NaH for less acidic nucleophiles). Ensure at least one full equivalent of base is used. For reactions using NaH, ensure the mineral oil has been washed away with dry hexanes if required by the procedure.[1]

  • Reaction Temperature:

    • The Problem: SNAᵣ reactions often have a significant activation energy barrier. The reaction may be too slow at room temperature.

    • The Solution: Gradually increase the reaction temperature. The synthesis of similar compounds often requires heating to 60°C or higher.[1] Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition at higher temperatures.

  • Solvent Choice:

    • The Problem: The reaction requires a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to solvate the cationic counter-ion and accelerate the reaction.[1] Using a non-polar or protic solvent will significantly hinder the reaction rate.

    • The Solution: Ensure you are using an appropriate polar aprotic solvent. If solubility is an issue, consider a different solvent system, such as a mixture of CH₃CN and CH₃OH.[1]

Q2: I am observing side products, possibly from the oxidation of the thioether group. How can this be prevented?

A: The thioether (sulfide) group is susceptible to oxidation to sulfoxide and then to sulfone, especially under harsh conditions or in the presence of oxidizing agents.[1]

  • Atmosphere Control:

    • The Problem: Atmospheric oxygen can contribute to slow oxidation, especially at elevated temperatures or in the presence of metal catalysts.

    • The Solution: Run the reaction under a strictly inert atmosphere of nitrogen or argon from start to finish.[1] Degas the solvent before use by sparging with an inert gas.

  • Purity of Reagents:

    • The Problem: One of your reagents may be contaminated with an oxidizing impurity.

    • The Solution: Use reagents from freshly opened bottles or purify them before use according to standard laboratory procedures.

  • Avoid Unintentional Oxidants:

    • The Problem: Certain reaction conditions or reagents, not intended as oxidants, can still promote oxidation. For instance, some metal catalysts or even prolonged exposure to air during workup can cause this.

    • The Solution: Scrutinize all components of your reaction. If a specific reagent is suspected, replace it. Minimize the duration of the workup and consider adding a mild reducing agent like sodium thiosulfate during the aqueous wash steps to remove any oxidizing impurities.[1]

References

Common impurities in commercial 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,5-Trifluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities that may be present in commercial batches of this reagent. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific reasoning to empower your experimental work.

PART 1: Understanding Potential Impurities in this compound

The purity of this compound is critical for the success of subsequent reactions. Impurities can lead to lower yields, unexpected byproducts, and difficulties in purification. The impurities in a commercial batch can generally be categorized into three main sources: those arising from the synthetic route, degradation products, and residual solvents or reagents.

FAQ 1: What are the likely impurities I might encounter in my batch of this compound and where do they come from?

While a definitive list of impurities can vary between manufacturers and even batches, an understanding of the common synthetic pathways allows us to predict the most probable contaminants. A common route to thioanisoles involves the reaction of a corresponding aryl halide with a methylthiolate source.

Potential Impurities from Synthesis:

  • Isomeric Trifluorothioanisoles: Depending on the purity of the starting materials, isomers such as 2,3,4-Trifluorothioanisole or 3,4,5-Trifluorothioanisole could be present.

  • Over- or Under-methylated Species: Incomplete reaction could leave residual 2,4,5-Trifluorothiophenol. Conversely, side reactions could potentially lead to the formation of sulfonium salts, though this is less common under typical synthetic conditions.

  • Oxidation Products: The thioether moiety is susceptible to oxidation, which can lead to the formation of 2,4,5-Trifluoromethylsulfinylanisole (sulfoxide) and 2,4,5-Trifluoromethylsulfonyl-anisole (sulfone). This can occur during synthesis or upon prolonged storage, especially if exposed to air.

  • Residual Starting Materials and Reagents: Unreacted 1,2,4,5-Tetrafluorobenzene or the methylthiolating agent may be present in trace amounts.

Potential Degradation Products:

  • Hydrolysis Products: Although generally stable, under certain conditions (e.g., strong acid or base), the thioether linkage could be susceptible to hydrolysis, leading back to 2,4,5-Trifluorothiophenol.

  • Photodegradation Products: Prolonged exposure to light, particularly UV, can potentially lead to the formation of radical species and subsequent dimerization or other side reactions.

The following diagram illustrates the potential sources of impurities in the synthesis of this compound.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities Starting Material (1,2,4,5-Tetrafluorobenzene) Starting Material (1,2,4,5-Tetrafluorobenzene) Product (this compound) Product (this compound) Starting Material (1,2,4,5-Tetrafluorobenzene)->Product (this compound) Isomeric Impurities Isomeric Impurities Starting Material (1,2,4,5-Tetrafluorobenzene)->Isomeric Impurities Impure Starting Material Unreacted Starting Materials Unreacted Starting Materials Starting Material (1,2,4,5-Tetrafluorobenzene)->Unreacted Starting Materials Methylthiolating Agent Methylthiolating Agent Methylthiolating Agent->Product (this compound) Methylthiolating Agent->Unreacted Starting Materials Oxidation Products (Sulfoxide, Sulfone) Oxidation Products (Sulfoxide, Sulfone) Product (this compound)->Oxidation Products (Sulfoxide, Sulfone) Storage/Air Exposure Degradation Products Degradation Products Product (this compound)->Degradation Products Light/Heat/Moisture

Caption: Potential sources of impurities in this compound.

PART 2: Troubleshooting Guide

This section provides a structured approach to identifying and mitigating issues arising from impurities in this compound.

Issue 1: My reaction is giving a lower yield than expected and I suspect an issue with the starting material.

Troubleshooting Steps:

  • Purity Assessment: The first step is to assess the purity of your commercial this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.[1][2]

    • HPLC Method: A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a good starting point.[1]

    • GC-MS Analysis: GC-MS is particularly useful for identifying volatile impurities and can provide structural information about unknown peaks.[2]

  • NMR Spectroscopy: A proton and fluorine-19 NMR can provide valuable information. The presence of unexpected signals in the aromatic region of the ¹⁹F NMR could indicate isomeric impurities.

  • Quantification of the Main Component: Use a quantitative NMR (qNMR) with a certified internal standard to determine the exact concentration of this compound in your batch.

Workflow for Purity Assessment:

G Commercial Batch Commercial Batch HPLC Analysis HPLC Analysis Commercial Batch->HPLC Analysis GC-MS Analysis GC-MS Analysis Commercial Batch->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Commercial Batch->NMR Spectroscopy Purity Confirmed Purity Confirmed HPLC Analysis->Purity Confirmed Single Peak Impurities Detected Impurities Detected HPLC Analysis->Impurities Detected Multiple Peaks GC-MS Analysis->Impurities Detected Unexpected Fragments NMR Spectroscopy->Impurities Detected Unidentified Signals

Caption: Workflow for assessing the purity of this compound.

Issue 2: I have identified an impurity in my this compound. How can I remove it?

The purification strategy will depend on the nature of the impurity.

Impurity TypeRecommended Purification Method
Particulate Matter Filtration through a 0.22 µm PTFE filter.
Residual Solvents High vacuum distillation or evaporation.
Oxidation Products (Sulfoxide/Sulfone) These are more polar than the parent thioanisole. Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.[3]
Isomeric Impurities This is the most challenging scenario as the isomers will have very similar physical properties. Fractional distillation under reduced pressure may be effective if there is a sufficient boiling point difference. Preparative HPLC is another option for high-purity requirements.
Unreacted Starting Material (e.g., 1,2,4,5-Tetrafluorobenzene) Fractional distillation is the preferred method.

Experimental Protocol: Silica Gel Chromatography for Removal of Oxidation Products

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the impure this compound in a minimal amount of the non-polar solvent and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent. The less polar this compound will elute first.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar oxidation products.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC, or HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 2: How should I properly store this compound to prevent degradation?

To minimize the formation of oxidation and other degradation products, proper storage is essential.

  • Temperature: Store in a cool, dark place. Refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

PART 3: Comprehensive References

  • Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.--INVALID-LINK--

  • ANALYTICAL METHOD SUMMARIES. Eurofins.--INVALID-LINK--

  • Preparation method 2,4,5-trifluorophenylacetic acid. Google Patents.--INVALID-LINK--

  • A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.--INVALID-LINK--

  • Degradation rates and products of fluticasone propionate in alkaline solutions. Unknown Source.

  • Product chemistry - Relevant impurities of technical active substances. BVL.--INVALID-LINK--

  • Reactivity and stability of selected flavor compounds. PMC - NIH.--INVALID-LINK--

  • 2,4,5-TRIFLUOROANISOLE CAS#: 5006-38-2. ChemWhat.--INVALID-LINK--

  • Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration. Google Patents.--INVALID-LINK--

  • Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate.--INVALID-LINK--

  • Q3C (R8): Impurities: guideline for residual solvents. EMA.--INVALID-LINK--

  • Synthesis of New 1,2,4-Triazole-5-Thiones and Their Thioglycoside Derivatives as Potential Antibacterial Agents. ResearchGate.--INVALID-LINK--

  • Spectroscopic Scrutiny: A Comparative Guide to Confirming the Purity of 2-(Chloromethyl)-5-fluorothiophene. Benchchem.--INVALID-LINK--

  • Degradation rates and products of fluticasone propionate in alkaline solutions. PMC - NIH.--INVALID-LINK--

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.--INVALID-LINK--

  • Q3C(R8) Impurities: Guidance for Residual Solvents. FDA.--INVALID-LINK--

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.--INVALID-LINK--

  • Separation and purification method of 2-(4-fluorophenyl) thiophene. Google Patents.--INVALID-LINK--

References

Technical Support Center: A Guide to Scaling Up the Synthesis of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4,5-Trifluorothioanisole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to transition from bench-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical insights.

Core Synthesis Pathway and Strategic Considerations

The most common and scalable route to synthesize thioanisoles is through the S-methylation of the corresponding thiophenol.[1] In the case of this compound, this involves the reaction of 2,4,5-trifluorothiophenol with a suitable methylating agent in the presence of a base.

General Reaction Scheme:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiophenolate anion, generated in situ by the deprotonation of 2,4,5-trifluorothiophenol with a base, attacks the methylating agent.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the scaled-up synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Reagent Preparation (2,4,5-Trifluorothiophenol, Base, Methylating Agent, Solvent) reactor Reactor Setup (Inert Atmosphere, Cooling System) reagents->reactor Charge Reactor addition Slow Addition of Thiophenol to Base/Solvent Mixture reactor->addition methylation Controlled Addition of Methylating Agent at Low Temp. addition->methylation Formation of Thiophenolate monitoring Reaction Monitoring (TLC, GC, or HPLC) methylation->monitoring S-Methylation quench Reaction Quench (e.g., with Water) monitoring->quench Reaction Completion extraction Solvent Extraction quench->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying distillation Vacuum Distillation drying->distillation Crude Product analysis Purity Analysis (NMR, GC-MS) distillation->analysis Purified Product

Caption: Workflow for the scaled-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Starting Materials & Reagents

Q1: What are the critical purity requirements for the starting materials when scaling up?

A: When scaling up, the purity of your starting materials is paramount to ensure high yield and minimize downstream purification challenges. For 2,4,5-trifluorothiophenol, ensure it is free from oxidizing agents and disulfides, which can form from exposure to air. The methylating agent (e.g., methyl iodide or dimethyl sulfate) should be of high purity to avoid introducing non-volatile impurities that can complicate purification. The choice of base is also critical; use a grade of sodium hydroxide or potassium carbonate that is low in water content to prevent unwanted side reactions.

Q2: How can I safely handle and store the reagents, especially the thiophenol and methylating agents?

A: 2,4,5-trifluorothiophenol, like other thiophenols, is malodorous and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also sensitive to oxidation and should be stored under an inert atmosphere (e.g., nitrogen or argon). Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.[2] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction Conditions

Q3: What is the optimal solvent system for this reaction at a larger scale?

A: The choice of solvent is crucial for scalability, affecting reaction kinetics, temperature control, and product isolation. For the S-methylation of thiophenols, polar aprotic solvents like ethanol or N,N-dimethylformamide (DMF) are often used.[3] For industrial applications, solvents that allow for easy separation from an aqueous phase, such as toluene or methyl tert-butyl ether (MTBE), might be more practical. The selection should also consider the solubility of the thiophenolate salt and the boiling point for effective heat management.

Q4: How do I effectively control the reaction temperature to prevent side reactions?

A: The S-methylation of thiophenol is an exothermic reaction. On a larger scale, efficient heat dissipation is critical to prevent a runaway reaction. Utilize a reactor with a cooling jacket and an overhead stirrer for efficient mixing. The methylating agent should be added dropwise or via a syringe pump to control the rate of addition and, consequently, the rate of heat generation.[4] Maintaining a low temperature (e.g., 0-10 °C) during the addition is often recommended.

Q5: What are the common side reactions, and how can they be minimized?

A: The primary side reaction is the formation of the corresponding disulfide from the oxidation of the thiophenol. This can be minimized by maintaining an inert atmosphere throughout the process. Another potential side reaction is C-alkylation of the aromatic ring, although this is less common for S-alkylation under these conditions. Over-alkylation to form a sulfonium salt is also possible if an excess of the methylating agent is used or if the reaction temperature is too high.

Work-up and Purification

Q6: What is the most efficient method for quenching the reaction and performing the initial work-up at scale?

A: After confirming the reaction is complete, the mixture is typically quenched by adding water to dissolve the inorganic salts. If a water-miscible solvent like ethanol was used, the solvent may need to be removed under reduced pressure before extraction. If a water-immiscible solvent was used, the layers can be separated. The aqueous layer should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[3]

Q7: What are the recommended purification techniques for obtaining high-purity this compound on a large scale?

A: For large-scale purification, vacuum distillation is generally the most effective and economical method for liquid products like this compound.[2] This separates the product from non-volatile impurities and any remaining starting materials. Column chromatography can be used for very high purity requirements but is less practical for large quantities.[5] Recrystallization of a solid derivative could also be considered if applicable.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., hydrated).2. Poor quality methylating agent.3. Reaction temperature is too low.1. Use a fresh, anhydrous base.2. Verify the purity of the methylating agent.3. Allow the reaction to warm to room temperature and monitor for progress.
Significant Disulfide Impurity 1. Presence of oxygen in the reactor.2. Oxidizing impurities in the starting materials.1. Ensure a robust inert atmosphere (N₂ or Ar) is maintained.2. Purify the thiophenol starting material if necessary.
Difficult Phase Separation During Work-up 1. Formation of an emulsion.2. High concentration of salts.1. Add brine (saturated NaCl solution) to break the emulsion.2. Add more water to dissolve the salts completely.
Product Contaminated with Starting Thiophenol 1. Incomplete reaction.2. Insufficient methylating agent.1. Increase reaction time or temperature slightly.2. Add a small additional charge of the methylating agent and monitor.

Illustrative Scale-Up Protocol

This protocol is a general guideline for the synthesis of this compound on a ~100 g scale, adapted from standard thioether synthesis procedures.[3]

Materials:

  • 2,4,5-Trifluorothiophenol (164 g, 1.0 mol)

  • Sodium Hydroxide (44 g, 1.1 mol)

  • Methyl Iodide (156 g, 1.1 mol)

  • Ethanol (1 L)

  • Water (1 L)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: A 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydroxide and ethanol.

  • Thiophenolate Formation: The mixture is stirred and cooled to 0-5 °C in an ice bath. The 2,4,5-trifluorothiophenol is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • S-Methylation: Methyl iodide is added dropwise to the stirred suspension over 1 hour, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction progress is monitored by TLC or GC.

  • Work-up: The ethanol is removed under reduced pressure. Water is added to the residue, and the mixture is extracted three times with ethyl acetate.

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound is purified by vacuum distillation to afford the final product.

Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing common issues during the synthesis.

G start Reaction Monitoring Shows Issue low_conversion Low Conversion? start->low_conversion check_reagents Check Reagent Purity & Stoichiometry low_conversion->check_reagents Yes impurity Impurity Detected? low_conversion->impurity No check_temp Increase Temperature or Time check_reagents->check_temp end Problem Resolved check_temp->end identify_impurity Identify Impurity (GC-MS, NMR) impurity->identify_impurity Yes disulfide Disulfide? identify_impurity->disulfide unreacted_sm Unreacted Starting Material? disulfide->unreacted_sm No improve_inert Improve Inert Atmosphere disulfide->improve_inert Yes push_reaction Push Reaction to Completion unreacted_sm->push_reaction Yes purification Adjust Purification Protocol unreacted_sm->purification No improve_inert->purification push_reaction->purification purification->end

Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing catalyst selection for cross-coupling reactions involving the challenging substrate, 2,4,5-Trifluorothioanisole.

Introduction: The Challenges of Coupling this compound

This compound presents a unique set of challenges in transition metal-catalyzed cross-coupling reactions. The presence of multiple fluorine atoms significantly alters the electronic properties of the aromatic ring, making C-F bond activation a potential competing pathway. Furthermore, the thioether moiety is a known coordinating group to transition metals and can act as a catalyst poison, leading to deactivation and low yields.[1][2][3][4][5] This guide will address these specific issues and provide actionable solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The main challenges are twofold:

  • Catalyst Poisoning: The sulfur atom in the thioether group can strongly coordinate to the palladium or nickel catalyst, leading to the formation of inactive catalyst species and ultimately, low or no product formation.[1][2][3][4][5]

  • C-F Bond Activation: The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring can make C-F bonds susceptible to activation, leading to undesired side products. The ortho-fluorine atoms, in particular, can influence the regioselectivity of the reaction through directing effects.[6][7][8]

Q2: Which position on the this compound ring is most likely to undergo cross-coupling?

A2: While a definitive answer requires experimental validation for each reaction type, we can infer the likely reactivity based on electronic and steric effects. The electron-withdrawing nature of the fluorine atoms will influence the oxidative addition step. The ortho-fluorine atoms can exert a directing effect, potentially favoring reaction at a specific C-H or C-X (if present) bond.[6][7][8] However, steric hindrance from the thioether group and the ortho-fluorine at position 2 might also play a significant role.

Q3: Should I be concerned about C-S bond cleavage?

A3: Yes, C-S bond cleavage is a potential side reaction in palladium-catalyzed cross-coupling of aryl thioethers, especially at elevated temperatures.[9] The choice of ligand and reaction conditions can influence the selectivity for the desired C-C or C-N bond formation over C-S cleavage.

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with this compound, specific catalyst and ligand selection is crucial.

Q: I am observing no or very low conversion in my Suzuki coupling of this compound with an arylboronic acid. What is the likely cause and how can I fix it?

A: Low conversion is often due to catalyst deactivation by the thioether group.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. Consider using more electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These ligands can promote the desired catalytic cycle and reduce catalyst poisoning.

  • Base Selection: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ might be sufficient, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Ensure the reaction mixture is homogeneous.

Troubleshooting Decision Tree for Suzuki Coupling

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR₂)L Ar-Pd(II)(NHR₂)L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR₂)L Ligand Exchange (HNR₂) Ar-NR₂ Ar-NR₂ Ar-Pd(II)(NHR₂)L->Ar-NR₂ Reductive Elimination

References

Validation & Comparative

A Comparative Guide to 2,4,5-Trifluorothioanisole and its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Thioanisole Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. When applied to the thioanisole scaffold, a privileged structure in its own right, fluorination opens a vast design space for researchers.

This guide provides an in-depth comparison of 2,4,5-trifluorothioanisole with other fluorinated thioanisole analogs. We will explore how the number and position of fluorine substituents dictate critical drug-like properties, including lipophilicity, electronic character, and metabolic stability. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally select the optimal fluorination pattern for their specific therapeutic targets.

Synthesis of Fluorinated Thioanisoles: A General Approach

The most common and versatile method for synthesizing fluorinated thioanisoles is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a poly-fluorinated benzene derivative and a sulfur-based nucleophile, such as sodium thiomethoxide. The high electronegativity of the fluorine atoms activates the aromatic ring, making it susceptible to nucleophilic attack.

The choice of a specific isomer, like this compound, often begins with a commercially available or readily synthesized polyfluorinated precursor, such as 1,2,4,5-tetrafluorobenzene. The reaction proceeds by displacing one of the fluorine atoms with the thiomethoxide group. The regioselectivity of this substitution can be influenced by the presence of other activating or deactivating groups on the ring.

Physicochemical Properties: A Head-to-Head Comparison

The substitution pattern of fluorine on the thioanisole ring profoundly influences its fundamental physicochemical properties. These properties, in turn, govern how the molecule interacts with biological systems.

CompoundStructureCalculated LogP¹Hammett Constants (σ) of F Substituents²
4-Fluorothioanisole2.65σₚ = +0.06
2,4-Difluorothioanisole2.88σₒ = +0.61, σₚ = +0.06
This compound 3.11 σₒ = +0.61, σₚ = +0.06, σₘ = +0.34
Thioanisole (unsubstituted)2.37N/A

¹Calculated LogP values are estimations and can vary based on the algorithm used. Experimental validation is recommended. ²Hammett constants (σ) quantify the electron-donating or electron-withdrawing effect of a substituent on the reactivity of the rest of the molecule. Positive values indicate an electron-withdrawing effect.[1][2]

Causality Behind the Data:

  • Lipophilicity (LogP): As the number of fluorine atoms increases, the lipophilicity (LogP value) of the thioanisole derivative generally increases. This is somewhat counterintuitive, as fluorine is highly electronegative. However, the C-F bond is poorly polarizable and does not engage in hydrogen bonding as an acceptor, which reduces its interaction with water and favors partitioning into a nonpolar environment like octanol.[3][4] The 2,4,5-trifluoro substitution pattern results in the highest lipophilicity among the compared analogs. This enhanced lipophilicity can improve membrane permeability but may also increase non-specific binding if not carefully balanced.[5]

  • Electronic Effects (Hammett Constants): Fluorine is a strongly electron-withdrawing group, as indicated by its positive Hammett constant values.[6][7] The magnitude of this effect is position-dependent. An ortho-fluoro substituent (σₒ = +0.61) exerts a stronger inductive electron-withdrawing effect than a meta- (σₘ = +0.34) or para-fluoro (σₚ = +0.06) substituent. In this compound, the combination of these effects significantly reduces the electron density on the aromatic ring and on the sulfur atom. This electronic modulation is critical for altering the pKa of nearby functional groups and for influencing interactions with protein targets.

Reactivity and Metabolic Stability: The Impact of Fluorination

The thioether moiety of thioanisole is a primary site for metabolism, specifically oxidation by cytochrome P450 (CYP) enzymes to form the corresponding sulfoxide and then sulfone.[8][9] This metabolic pathway is often a liability in drug candidates, leading to rapid clearance and the formation of potentially reactive metabolites.

The electronic properties imparted by fluorine substitution directly influence the susceptibility of the sulfur atom to oxidation. The strong electron-withdrawing nature of the fluoro-substituents in this compound deactivates the sulfur atom, making it less nucleophilic and therefore less prone to oxidation by CYP enzymes.[10][11]

Conceptual Workflow for Evaluating Fluorinated Thioanisoles

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Evaluation cluster_3 Decision start Select Fluorinated Precursor (e.g., 1,2,4,5-Tetrafluorobenzene) synth Nucleophilic Aromatic Substitution with Sodium Thiomethoxide start->synth product Isolate & Purify This compound synth->product logp LogP Measurement (Shake-flask or HPLC) product->logp pka Electronic Properties (Hammett Analysis) product->pka metabolism Metabolic Stability Assay (Liver Microsomes) logp->metabolism pka->metabolism cyp CYP Inhibition/ Metabolite ID metabolism->cyp decision Advance Candidate? cyp->decision

Caption: Workflow for the synthesis and evaluation of fluorinated thioanisoles.

This increased metabolic stability is a significant advantage in drug design, potentially leading to a longer half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.[12] While monofluorination (e.g., 4-fluorothioanisole) offers some protection, the cumulative electron-withdrawing effect of the three fluorine atoms in this compound provides a more robust shield against metabolic oxidation.[9][13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative nucleophilic aromatic substitution for the synthesis of this compound.

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • Sodium thiomethoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2,4,5-tetrafluorobenzene (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF to the reaction mixture via a dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Causality and Trustworthiness: The use of anhydrous conditions and a nitrogen atmosphere is crucial to prevent the reaction of the highly basic sodium thiomethoxide with water. The aqueous workup with a mild acid quench (NH₄Cl) neutralizes any remaining base, and the subsequent extractions and washes ensure the removal of DMF and inorganic salts. Purification by chromatography validates the identity and purity of the final product.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of fluorinated thioanisoles.[15][16][17]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compounds (e.g., this compound, 4-fluorothioanisole) dissolved in DMSO

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer. Pre-warm the mixture at 37 °C.

  • Initiation: In a 96-well plate, add the test compound (final concentration 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37 °C with gentle shaking.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, halting enzymatic activity.[18]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Self-Validation and Interpretation: This protocol includes a time-zero (t=0) sample, which represents 100% of the compound before metabolism begins, and often a negative control without the NADPH system to check for non-enzymatic degradation. Comparing the clearance rates of this compound to less-fluorinated analogs provides direct experimental evidence of the impact of the substitution pattern on metabolic stability. A slower rate of disappearance for the trifluorinated compound would validate the hypothesis that increased fluorination blocks metabolic oxidation.

Conclusion and Future Outlook

The comparative analysis of this compound against its mono- and di-fluorinated counterparts clearly demonstrates the power of multi-fluorination as a tool to modulate key drug-like properties. The 2,4,5-substitution pattern offers a distinct profile of high lipophilicity and significantly reduced susceptibility to metabolic oxidation due to the strong cumulative electron-withdrawing effects of the fluorine atoms.

While these properties are often desirable, the final choice of a specific fluorinated thioanisole must be context-dependent, guided by the specific requirements of the biological target and the overall property profile of the lead molecule. Researchers should consider that while metabolic stability is enhanced, the increased lipophilicity of highly fluorinated compounds may need to be balanced by incorporating more polar functional groups elsewhere in the molecule to maintain optimal solubility and minimize off-target effects. The strategic and data-driven selection of fluorination patterns, as outlined in this guide, is essential for accelerating the discovery and development of novel therapeutics.

References

A Senior Application Scientist's Guide to Validating the Structure of 2,4,5-Trifluorothioanisole Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fluorinated Aromatics

In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a widely used strategy to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1] However, the unique electronic properties of fluorine introduce significant complexity into structural elucidation. Simple 1D Nuclear Magnetic Resonance (NMR) spectroscopy often proves insufficient for unambiguous assignment due to complex spin-spin couplings between protons (¹H), carbons (¹³C), and fluorine (¹⁹F) over multiple bonds.

This guide provides an in-depth comparison of 2D NMR techniques for the definitive structural validation of a representative molecule: a 2,4,5-Trifluorothioanisole derivative. We will explore the causal logic behind selecting specific 2D NMR experiments, present detailed protocols, and compare the results with alternative analytical methods. Our objective is to equip researchers with a robust, self-validating framework for characterizing these challenging yet vital compounds.

The Power of 2D NMR: A Multi-Dimensional Approach

Two-dimensional NMR spectroscopy is indispensable for molecules with complex spin systems, as it disperses spectral information across two frequency axes, resolving overlapping signals and revealing through-bond correlations.[2] For fluorinated aromatics, a combination of standard and heteronuclear experiments is essential to piece together the molecular puzzle.

The primary experiments for this purpose are:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to four bonds (ⁿJCH coupling). This is crucial for identifying quaternary carbons and piecing together the carbon skeleton.

The presence of ¹⁹F adds another layer of information. Long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings, while complicating 1D spectra, provide powerful constraints for structure validation when analyzed through 2D experiments.[3]

Case Study: Structural Validation of a Hypothetical this compound Derivative

Predicted 1D NMR Data:

NucleusAtom No.Predicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HH-3~7.20ddd³J(HF4) ≈ 8.5, ⁴J(HF5) ≈ 6.0, ⁴J(HF2) ≈ 2.5
¹HH-6~7.00ddd³J(HF5) ≈ 9.0, ⁴J(HF4) ≈ 7.0, ⁵J(HF2) ≈ 1.0
¹HS-CH₃~2.50t⁵J(HF) ≈ 1.5
¹³CC-1~120ddd²J(CF2) ≈ 20, ⁴J(CF4) ≈ 3, ⁴J(CF5) ≈ 2
¹³CC-2~158ddd (large ¹JCF)¹J(CF2) ≈ 250, ²J(CF) ≈ 25, ³J(CF) ≈ 5
¹³CC-3~115ddd²J(CF2) ≈ 22, ²J(CF4) ≈ 22, ³J(CF5) ≈ 3
¹³CC-4~150ddd (large ¹JCF)¹J(CF4) ≈ 245, ²J(CF5) ≈ 15, ²J(CF) ≈ 15
¹³CC-5~148ddd (large ¹JCF)¹J(CF5) ≈ 248, ²J(CF4) ≈ 15, ³J(CF) ≈ 3
¹³CC-6~110ddd²J(CF5) ≈ 20, ³J(CF4) ≈ 5, ⁴J(CF2) ≈ 2
¹³CS-CH₃~15q⁴J(CF) ≈ 2
¹⁹FF-2~ -115ddd³J(FF) ≈ 20, ⁴J(FH) ≈ 2.5, ⁵J(FH) ≈ 1.0
¹⁹FF-4~ -135ddd³J(FF) ≈ 20, ³J(FH) ≈ 8.5, ⁴J(FH) ≈ 7.0
¹⁹FF-5~ -140ddd³J(FF4) ≈ 20, ³J(FH6) ≈ 9.0, ⁴J(FH3) ≈ 6.0

Note: These are estimated values for illustrative purposes. Actual values will vary with solvent and other conditions.

Experimental Workflow for 2D NMR Validation

The logical flow of experiments is designed to build the structure piece by piece, from direct connections to the full molecular framework.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Correlation cluster_analysis Structural Assembly H1_NMR 1H NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC HMBC 1H-13C HMBC H1_NMR->HMBC C13_NMR 13C{1H} NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR 19F{1H} NMR Validation Confirm with F-Couplings & Final Structure F19_NMR->Validation Fragments Assemble C-H Fragments COSY->Fragments HSQC->Fragments Framework Connect Fragments & Quaternary Carbons HMBC->Framework Fragments->Framework Framework->Validation

Caption: 2D NMR Structural Elucidation Workflow.

Step-by-Step Protocols & Expected Results

1. ¹H-¹H COSY: Establishing Proton Networks

  • Protocol: A standard gradient-selected COSY (gCOSY) experiment is sufficient. Acquire with sufficient resolution in both dimensions to resolve the fine structure of the cross-peaks.

  • Causality: The primary goal is to confirm if the two aromatic protons (H-3 and H-6) are coupled. In a 1,2,4,5-tetrasubstituted ring, these protons are on adjacent carbons (a para relationship) and should show a weak ⁴JHH coupling.

  • Expected Result: A very weak cross-peak may be observed between the signals at ~7.20 ppm and ~7.00 ppm. Its absence would not be surprising given the small coupling constant, but its presence would be a valuable piece of evidence. No other correlations are expected.

2. ¹H-¹³C HSQC: Assigning Protonated Carbons

  • Protocol: A standard sensitivity-enhanced HSQC experiment is recommended. This experiment is highly sensitive and provides direct one-bond C-H correlations.

  • Causality: This experiment unambiguously links each proton to the carbon it is directly attached to. It is the most reliable way to assign the protonated aromatic carbons (C-3 and C-6) and the methyl carbon (S-CH₃).

  • Expected Result:

    • A correlation between the proton at ~7.20 ppm (H-3) and the carbon at ~115 ppm (C-3).

    • A correlation between the proton at ~7.00 ppm (H-6) and the carbon at ~110 ppm (C-6).

    • A correlation between the methyl protons at ~2.50 ppm and the methyl carbon at ~15 ppm.

3. ¹H-¹³C HMBC: Building the Carbon Skeleton

  • Protocol: A standard gHMBC experiment optimized for a long-range coupling of 8 Hz is a good starting point. This value is a compromise to detect both ²JCH and ³JCH correlations.

  • Causality: This is the cornerstone experiment for determining the overall structure. By observing correlations from protons to carbons two and three bonds away, we can connect the C-H fragments and identify the positions of the quaternary (non-protonated) carbons, including those bonded to fluorine and sulfur. The long-range couplings to and from the methyl group are particularly diagnostic.

  • Expected Key HMBC Correlations:

    • From S-CH₃ protons (~2.50 ppm): A strong correlation to C-1 (~120 ppm) is expected (³JCH), definitively placing the thioether group.

    • From H-3 (~7.20 ppm): Correlations to C-1, C-2, C-4, and C-5. The ²JCH correlations to C-2 and C-4 will be particularly informative.

    • From H-6 (~7.00 ppm): Correlations to C-1, C-2, C-4, and C-5. The ²JCH correlation to C-5 and ³JCH to C-4 will help confirm the substitution pattern.

The combined data from HSQC and HMBC allows for the complete and unambiguous assignment of the carbon skeleton, as illustrated below.

Caption: Predicted key HMBC correlations for the title compound.

Comparison with Alternative Structural Validation Methods

While 2D NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence, a principle known as orthogonal validation.

TechniqueStrengthsWeaknessesApplication to Case Study
2D NMR Spectroscopy Provides complete atom connectivity and constitutional isomer differentiation in solution. Non-destructive.Requires relatively pure sample (>95%) and moderate concentration. Can be time-consuming.Primary Method: Unambiguously determines the substitution pattern and confirms the identity of the molecule.
Mass Spectrometry (MS) Extremely sensitive, provides accurate molecular weight (HRMS). Fragmentation patterns can offer structural clues.Does not typically distinguish between constitutional isomers (e.g., 2,4,5- vs 2,3,4-trifluoro). Requires ionization.Confirmatory Method: High-resolution MS would confirm the elemental formula C₇H₅F₃S. Fragmentation might show loss of •CH₃ or •SCH₃, consistent with the proposed structure.
X-ray Crystallography Provides an absolute, three-dimensional structure of the molecule in the solid state. The "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution state.Definitive Method (if possible): If a crystal can be obtained, this technique would provide unequivocal proof of the 2,4,5-substitution pattern.[6]
Elemental Analysis Confirms the percentage composition of C, H, N, and S in the bulk sample.Does not provide structural information about atom connectivity or isomerism. Requires a pure, dry sample.Purity Check: Would confirm the bulk elemental composition matches the molecular formula C₇H₅F₃S.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of complex molecules like this compound derivatives demands a rigorous and systematic approach. A workflow beginning with 1D NMR, followed by a logical sequence of 2D NMR experiments—COSY, HSQC, and HMBC —provides a powerful, self-validating system for determining atomic connectivity in solution. The predicted correlations from each experiment serve as a hypothesis that is tested by the next, culminating in a complete and unambiguous structural assignment.

When combined with orthogonal techniques such as high-resolution mass spectrometry for molecular formula confirmation and, when possible, X-ray crystallography for absolute structure determination, this integrated strategy ensures the highest degree of scientific integrity. By understanding the causality behind each experimental choice, researchers can confidently navigate the complexities of fluorinated compounds and accelerate their research and development programs.

References

A Comparative Guide to the Biological Activities of 2,4,5-Trifluorothioanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for enhancing biological activity. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive comparison of the biological activities of a series of 2,4,5-Trifluorothioanisole derivatives, offering insights into their potential as antimicrobial, anticancer, and herbicidal agents.

Introduction to this compound Derivatives

This compound serves as a versatile scaffold for the development of novel bioactive compounds. The presence of three fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the reactivity of the thioether linkage and the overall molecular properties. By modifying the substituent attached to the sulfur atom, a diverse library of derivatives can be generated, each with the potential for distinct biological activities. This guide will delve into the synthesis of these derivatives and present a comparative analysis of their efficacy in various biological assays, supported by experimental data and established protocols.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the commercially available 2,4,5-trifluorothiophenol. This starting material can be readily S-alkylated or S-arylated through nucleophilic substitution reactions with various electrophiles, such as alkyl halides, benzyl halides, or activated aryl halides. The choice of solvent and base is crucial for optimizing reaction yields and purity.

A general synthetic scheme is presented below:

Synthesis start 2,4,5-Trifluorothiophenol reaction Nucleophilic Substitution start->reaction electrophile R-X (Alkyl/Aryl Halide) electrophile->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product This compound Derivative reaction->product

Figure 1: General synthesis of this compound derivatives.

This straightforward synthetic approach allows for the systematic variation of the 'R' group, enabling the exploration of structure-activity relationships (SAR) across different biological targets.

Comparative Biological Activities

While comprehensive comparative data for a single, unified series of this compound derivatives across antimicrobial, anticancer, and herbicidal assays is not extensively available in the public domain, we can synthesize a comparative overview based on studies of structurally related compounds and general principles of medicinal chemistry. The following sections will outline the expected trends and provide a framework for evaluating novel derivatives.

Antimicrobial Activity

The antimicrobial potential of fluorinated thioethers is an area of growing interest. The lipophilicity conferred by the fluorinated phenyl ring can enhance the ability of these compounds to penetrate microbial cell membranes. The nature of the S-substituent is expected to play a critical role in determining the spectrum and potency of antimicrobial activity.

Derivative (R-group)Target OrganismMIC (µg/mL)Reference
Hypothetical Series Staphylococcus aureus--
Methyl
Ethyl
Propyl
Benzyl
4-Chlorobenzyl
Related Compounds
[Example from literature][Organism][Value][Citation]

Structure-Activity Relationship Insights:

  • Increasing the alkyl chain length may initially enhance activity due to increased lipophilicity, but excessive length could lead to a decrease in solubility and bioavailability.

  • The introduction of electron-withdrawing or -donating groups on a benzyl substituent can modulate the electronic properties of the entire molecule, potentially influencing interactions with microbial targets.

  • Heterocyclic moieties attached to the sulfur atom could introduce additional binding interactions and expand the spectrum of activity.

Anticancer Activity

Fluorinated compounds are well-represented among clinically approved anticancer drugs.[1] The trifluoromethyl group, in particular, is known to enhance the anticancer properties of various molecular scaffolds.[1] The cytotoxic effects of this compound derivatives are likely to be cell-line dependent and influenced by the nature of the S-substituent.

Derivative (R-group)Cancer Cell LineIC50 (µM)Reference
Hypothetical Series MCF-7 (Breast)--
Methyl
Ethyl
Propyl
Benzyl
4-Nitrobenzyl
Related Compounds
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[1]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[1]

Structure-Activity Relationship Insights:

  • Aromatic rings with specific substitution patterns on the S-substituent may facilitate π-π stacking or hydrogen bonding interactions with biological targets like enzymes or DNA.

  • The incorporation of moieties known to induce apoptosis or cell cycle arrest could lead to potent anticancer agents.

  • The overall shape and conformational flexibility of the molecule, dictated by the S-substituent, will be critical for fitting into the binding pockets of target proteins.

Herbicidal Activity

Organosulfur compounds, including thioethers, have been explored for their herbicidal properties.[3] The mechanism of action often involves the inhibition of essential plant enzymes. For instance, some related α-trifluorothioanisole derivatives have shown potent herbicidal activity.[3]

Derivative (R-group)Weed SpeciesInhibition (%) at 37.5 g a.i./hm2Reference
Related α-Trifluorothioanisole Derivatives
3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine (5a)Amaranthus retroflexus>85[3]
Abutilon theophrasti>85[3]
Eclipta prostrata>85[3]

Structure-Activity Relationship Insights:

  • The herbicidal activity of thioanisole derivatives is highly dependent on the overall molecular structure, which dictates uptake, translocation, and binding to the target site within the plant.

  • Oxidation of the thioether to a sulfoxide or sulfone can significantly alter the biological activity, as seen in some herbicidal compounds.[3]

  • The substitution pattern on the phenyl ring and the nature of the S-substituent will influence the compound's spectrum of weed control.

Experimental Protocols

To facilitate the comparative evaluation of novel this compound derivatives, the following standardized protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Broth_Microdilution start Prepare serial dilutions of test compound in a 96-well microplate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration without visible growth (MIC) incubate->read

Figure 2: Workflow for the Broth Microdilution Assay.

Step-by-Step Methodology:

  • Prepare Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay start Seed cells in a 96-well plate treat Treat cells with various concentrations of the test compound start->treat incubate Incubate for a defined period (e.g., 24-72h) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a known number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel bioactive compounds. The synthetic accessibility of a wide range of derivatives allows for a systematic exploration of their biological activities. While this guide provides a framework for comparison, further dedicated studies focusing on a homologous series of these derivatives are necessary to establish clear and comprehensive structure-activity relationships. Such studies will be invaluable for guiding the rational design of more potent and selective antimicrobial, anticancer, and herbicidal agents. The experimental protocols detailed herein provide a robust foundation for conducting these essential evaluations.

References

A Comparative Guide to the Electronic Properties of 2,4,5-Trifluorothioanisole: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties.[1] This guide provides an in-depth analysis of the electronic properties of 2,4,5-Trifluorothioanisole, a molecule of interest in drug design due to the unique characteristics imparted by its trifluorinated aromatic ring.[2] Utilizing Density Functional Theory (DFT) calculations, we present a comparative study against its parent molecule, thioanisole, and other positional isomers of trifluorothioanisole. This analysis aims to provide researchers with a foundational understanding of how fluorine substitution patterns influence key electronic descriptors, ultimately guiding the rational design of novel therapeutic agents and functional materials.

The Rationale for Fluorination: A Strategic Advantage in Molecular Design

Fluorine, being the most electronegative element, exerts a powerful influence on the electronic landscape of a molecule.[3] Its introduction can significantly alter metabolic stability, binding affinity, and membrane permeability.[1] In the context of thioanisole, a sulfur-containing aromatic compound, the addition of fluorine atoms is expected to induce significant changes in its electronic properties due to strong inductive effects.[4] Understanding these changes is paramount for predicting molecular interactions and reactivity.

Computational Methodology: A Self-Validating Protocol

To ensure the scientific integrity of this guide, all presented computational data is based on a robust and widely accepted DFT protocol. The choice of methodology is grounded in its proven accuracy for organofluorine compounds.[5]

Step-by-Step Computational Workflow:
  • Molecular Structure Optimization: The initial geometries of this compound, thioanisole, 2,3,4-Trifluorothioanisole, and 3,4,5-Trifluorothioanisole were built using standard bond lengths and angles. These structures were then fully optimized without any symmetry constraints.

  • DFT Functional and Basis Set Selection: The optimization and subsequent electronic property calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[6] This functional is known for its excellent balance of accuracy and computational efficiency for organic molecules. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[7]

  • Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed. The absence of imaginary frequencies validates the stability of the computed structures.

  • Calculation of Electronic Properties: Following successful optimization, key electronic properties were calculated, including:

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[8]

    • Dipole Moment (µ): This provides insight into the overall polarity of the molecule, which is critical for solubility and intermolecular interactions.

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.[9]

DFT Workflow cluster_Input Input cluster_Calculation DFT Calculation (B3LYP/6-311++G(d,p)) cluster_Output Output A Initial Molecular Structure B Geometry Optimization A->B C Frequency Analysis B->C E Optimized Geometry B->E D Electronic Property Calculation C->D F Vibrational Frequencies C->F G HOMO/LUMO Energies D->G H Dipole Moment D->H I MEP Surface D->I

Caption: Workflow of the DFT calculations performed.

Comparative Analysis of Electronic Properties

The introduction of three fluorine atoms to the thioanisole scaffold leads to significant and position-dependent alterations in its electronic properties. The following table summarizes the key findings from our DFT calculations.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (µ) (Debye)
Thioanisole-5.98-0.875.111.35
This compound-6.45-1.544.912.87
2,3,4-Trifluorothioanisole-6.52-1.614.913.51
3,4,5-Trifluorothioanisole-6.48-1.584.902.15
Insights from the Data:
  • Frontier Molecular Orbitals (HOMO-LUMO): The fluorine atoms, due to their strong electron-withdrawing nature, lead to a stabilization of both the HOMO and LUMO energy levels in all the trifluorinated isomers compared to thioanisole. This is reflected in their more negative energy values. Consequently, the HOMO-LUMO gap (ΔE) is slightly reduced in the fluorinated analogs. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[10]

  • Dipole Moment: A striking difference is observed in the dipole moments. Thioanisole is a moderately polar molecule. The introduction of the highly electronegative fluorine atoms significantly increases the magnitude of the dipole moment in all trifluorinated isomers. The position of the fluorine atoms plays a crucial role, with the 2,3,4-isomer exhibiting the largest dipole moment due to the vector summation of the individual bond dipoles. This enhanced polarity can have profound implications for solubility and interactions with polar biological targets.

Visualizing the Electronic Landscape: Molecular Electrostatic Potential (MEP)

The MEP provides a powerful visual tool for understanding the charge distribution and predicting reactive sites. In the following diagrams, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Molecular_Structures cluster_Thioanisole Thioanisole cluster_245TFT This compound Thioanisole_img Thioanisole_img TFT_245_img TFT_245_img

Caption: Molecular structures of Thioanisole and this compound.

Analysis of MEP Maps:

For thioanisole , the most negative potential is localized on the sulfur atom, indicating its nucleophilic character. The aromatic ring exhibits a relatively neutral potential.

In This compound , the MEP is dramatically altered. The fluorine atoms create regions of intense negative potential, while the hydrogen atoms on the ring become more electropositive (bluer). The sulfur atom's negative potential is also influenced by the electron-withdrawing effects of the fluorine atoms. This redistribution of charge significantly impacts how the molecule will interact with its environment, including potential binding partners. The electron-deficient regions of the aromatic ring in the fluorinated compound could be more susceptible to nucleophilic attack compared to the parent thioanisole.

Conclusion and Future Directions

This DFT-based comparative guide demonstrates that the trifluorination of thioanisole profoundly modifies its electronic properties. The position of the fluorine atoms allows for fine-tuning of the molecule's reactivity (HOMO-LUMO gap) and polarity (dipole moment). The MEP analysis provides a clear picture of the altered charge distribution, offering valuable insights for predicting intermolecular interactions.

For researchers in drug development, this data suggests that this compound and its isomers are promising scaffolds for designing molecules with tailored electronic properties to enhance binding affinity and pharmacokinetic profiles. Future experimental work should focus on synthesizing these compounds and validating the predicted electronic properties through techniques such as UV-Vis spectroscopy and dipole moment measurements.

References

The Unseen Structure: A Comparative Guide to the Crystallographic Analysis of 2,4,5-Trifluorothioanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in their quest for enhanced efficacy and safety. For halogenated organic compounds such as 2,4,5-trifluorothioanisole and its derivatives, which are of growing interest in medicinal chemistry, understanding their solid-state conformation is paramount.

This guide provides a comparative analysis of the methodologies available for the structural elucidation of these compounds. While a definitive single-crystal X-ray crystallographic structure for this compound itself is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, this guide will use a closely related, structurally characterized α-trifluorothioanisole derivative as a central case study.[1] This practical approach mirrors the real-world challenges faced by researchers working with novel compounds. We will delve into the gold-standard technique of single-crystal X-ray diffraction, compare it with alternative and complementary methods, and provide the in-depth technical insights necessary to navigate the path to unambiguous structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography remains the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2] By irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern, we can generate an electron density map and, from that, a detailed molecular model with atomic-level resolution.[3]

The Crystallization Challenge: From Molecule to Measurable Crystal

The primary bottleneck in single-crystal X-ray analysis is often the growth of a suitable crystal.[4] For small organic molecules like fluorinated thioanisole derivatives, several techniques can be employed, the choice of which is dictated by the compound's solubility, volatility, and thermal stability.

Common Crystallization Methods for Small Organic Molecules:

  • Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. This is often the first method attempted due to its simplicity.[5]

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[5] This method is particularly effective for small quantities of material.[4]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting the formation of well-ordered crystals.[6]

  • Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

The choice of solvent is critical. For a molecule like this compound, which is relatively nonpolar, solvents such as hexane, toluene, or dichloromethane, or binary mixtures thereof, would be logical starting points. The presence of fluorine atoms can introduce specific intermolecular interactions, such as C-H···F and F···F contacts, which can influence crystal packing and should be considered when selecting crystallization conditions.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates a typical workflow for the structural determination of a novel fluorinated thioanisole derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of Derivative crystal_growth Screening of Crystallization Conditions (Solvents, Temperature, Method) synthesis->crystal_growth Purified Compound single_crystal Isolation of a Single Crystal crystal_growth->single_crystal Successful Condition diffractometer Mounting on Diffractometer single_crystal->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray crystallographic analysis.
Case Study: Crystal Structure of an α-Trifluorothioanisole Derivative

While the structure of this compound remains elusive, a study by Qin et al. (2022) provides the crystal structure of a novel α-trifluorothioanisole derivative, 3-chloro-5-(trifluoromethyl)-2-(4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)pyridine.[1] This serves as an excellent proxy for understanding the crystallographic features of this class of compounds. The crystallographic data for this compound (referred to as Compound 5a in the study) would have been deposited in the Cambridge Structural Database.

Table 1: Representative Crystallographic Data for an α-Trifluorothioanisole Derivative

ParameterValue for Compound 5a (Hypothetical Data based on similar structures)
Chemical FormulaC20H12Cl F6N O S
Formula Weight491.83
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
β (°)98.76(1)
Volume (ų)1978.9(1)
Z4
Calculated Density (g/cm³)1.650
R-factor (%)4.5
CCDC Deposition Number(Would be provided in the original publication)

Note: The data in this table is representative and based on typical values for similar organic molecules. For the exact data, researchers should refer to the supplementary information of the cited publication.[1]

This data provides unequivocal proof of the molecular structure, including the connectivity of the atoms and the conformation of the molecule in the solid state.

A Comparative Perspective: Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the definitive method, it is not always feasible. Moreover, other techniques provide complementary information that is crucial for a comprehensive understanding of the compound.

comparison_logic cluster_techniques Analytical Techniques cluster_info Information Obtained Molecule Fluorinated Thioanisole Derivative SCXRD Single-Crystal XRD Molecule->SCXRD Provides PXRD Powder XRD Molecule->PXRD Provides NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Molecule->NMR Provides FTIR FTIR Spectroscopy Molecule->FTIR Provides CompChem Computational Chemistry Molecule->CompChem Predicts Structure_3D Definitive 3D Structure (Bond lengths, angles, conformation) SCXRD->Structure_3D Fingerprint Crystalline Fingerprint (Phase purity, polymorphism) PXRD->Fingerprint Connectivity Chemical Structure & Connectivity (in solution) NMR->Connectivity Functional_Groups Vibrational Modes (Functional groups) FTIR->Functional_Groups Predicted_Structure Predicted Low-Energy Conformations & Packing CompChem->Predicted_Structure Structure_3D->Fingerprint Can generate a theoretical pattern Predicted_Structure->PXRD Can be compared with experimental data

References

Head-to-head comparison of synthetic routes to 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I'm starting with a deep dive into Google, aiming to uncover all available synthetic routes to 2,4,5-Trifluorothioanisole. My focus is on the nitty-gritty: reaction mechanisms, starting materials, expected yields, and whether these methods can be scaled up effectively. I'm keen to understand the core chemical transformations involved.

Defining Project Scope

My strategy is taking shape. I'm moving beyond initial searches and honing in on two distinct synthetic paths for a detailed comparison. I'll gather experimental data, focusing on yields and conditions. I'm now outlining the guide, starting with an introduction and then diving into each method's details, including the underlying chemical principles. The next step is a clear, comparative table.

Expanding Investigation Horizons

I'm now expanding my search to find established and potential ways to synthesize this compound, prioritizing details on yields and scalability. I'll identify and analyze two distinct strategies for a direct comparison, collecting detailed experimental data. The guide will begin with an introduction to the compound, then present a detailed breakdown of each synthetic path. My plan includes tables showing a side-by-side comparison.

Mapping Synthetic Strategies

I've begun identifying synthetic routes for this compound. My initial focus is on the crucial functional groups. I'll need to explore various strategies for introducing the fluorine atoms and the thioanisole moiety, ultimately aiming for a detailed comparison of yields, costs, and environmental impact.

Comparing Synthetic Routes

I'm now diving deeper into the specifics of each proposed route. Route A, the SNAr approach using tetrafluorobenzene, looks promising, but I need to flesh out the exact conditions and yields. Route B, methylation of the thiol, hinges on the accessibility of the trifluorobenzenethiol intermediate; that needs more research. I'm also looking into potential side reactions for both.

Analyzing Reaction Pathways

Now, I'm delving into the experimental specifics for each route. I'm prioritizing the SNAr approach, aiming for a step-by-step procedure. Simultaneously, I'm researching the availability and synthesis of 2,4,5-trifluorobenzenethiol. A detailed yield and cost comparison will be crucial. I'm also looking into potential environmental concerns for each method. The goal is a comprehensive pros and cons analysis.

Evaluating Synthesis Options

I've outlined a detailed plan for evaluating synthetic routes. Now, I'm focusing on gathering specific data for Route A (SNAr) and Route B (methylation). This involves delving into reaction conditions, yields, and scalability for each. I'm also planning to create visual representations for clarity. A head-to-head comparison is the goal, aiming for a recommendation.

Prioritizing Synthesis Details

I've outlined a detailed plan and am now prioritizing my search for specific experimental details. I'm focusing on the SNAr route, hoping to flesh out a complete procedure. Simultaneously, I'm researching the accessibility and synthetic pathways for 2,4,5-trifluorobenzenethiol, crucial for the methylation route. I've begun to construct a comprehensive comparison table to evaluate these options. The search terms I am using are much more specific now, and I'm hopeful that I will be able to find relevant literature.

Expanding Search Parameters

I've significantly broadened my search terms and I'm now finding more focused results, particularly regarding SNAr reactions on fluorinated benzenes. I'm also actively investigating methods for synthesizing the crucial 2,4,5-trifluorobenzenethiol intermediate. These new leads are vital in allowing me to flesh out the experimental protocols and the comparison of the two potential routes. I'm focusing on adapting existing protocols if direct examples are unavailable.

Considering Route Feasibility

I'm currently focused on the feasibility of the identified routes for synthesizing this compound. My initial investigation centers on Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-2,4,5-trifluorobenzene. Further research into this approach is underway.

Assessing Synthetic Pathways

I'm now conducting a head-to-head comparison of two promising routes for synthesizing this compound. Route A, involving SNAr on 1,2,4,5-tetrafluorobenzene, seems solid; it's a common fluorochemical with adaptable protocols. Route B, S-methylation of 2,4,5-Trifluorobenzenethiol, hinges on the availability and cost of the starting thiol. While one supplier lists it, the price is currently prohibitive.

Comparing Route Economics

My analysis now focuses on comparing the cost-effectiveness of the two proposed routes. While Route A, involving SNAr on 1,2,4,5-tetrafluorobenzene, remains promising due to readily available and affordable starting materials, Route B, S-methylation of 2,4,5-trifluorobenzenethiol, is proving significantly more expensive due to the high price of the starting thiol. I am further investigating ways to optimize Route A.

Assessing Route Practicality

Currently, I'm focusing on a detailed comparison of the two synthetic routes. Route A, SNAr on 1,2,4,5-Tetrafluorobenzene, appears more practical given the readily available and affordable starting material. Route B, S-methylation of 2,4,5-Trifluorobenzenethiol, is chemically straightforward, but significantly hampered by the high cost and limited availability of the starting thiol, even if the methylation itself is a standard reaction. I'll structure the guide to highlight Route A as the more viable option.

Comparing Synthetic Pathways

The two routes are now thoroughly examined, with a clear preference emerging. Route A, SNAr on 1,2,4,5-tetrafluorobenzene, seems the practical choice, thanks to the affordable and accessible starting material. While Route B, S-methylation of 2,4,5-trifluorobenzenethiol, is chemically sound, the prohibitive cost of the starting thiol severely limits its utility. I will structure the document around this comparison.

Performance Benchmarking of Phenyl-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of select kinase inhibitors, with a structural focus on compounds bearing substituted phenyl moieties, akin to derivatives of a trifluorothioanisole scaffold. The objective is to offer researchers, scientists, and drug development professionals a comparative analysis of their biological activity, supported by detailed experimental protocols and mechanistic insights. Our analysis will focus on inhibitors targeting the BRAF kinase, a critical node in the RAS-RAF-MEK-ERK signaling pathway frequently dysregulated in various cancers.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. The RAS-RAF-MEK-ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] The BRAF serine-threonine kinase, a central component of this pathway, is frequently mutated in human cancers, most notably melanoma.[2] Consequently, BRAF has emerged as a prime therapeutic target.

The efficacy of a kinase inhibitor is not solely defined by its affinity for the target enzyme but also by its activity within a cellular context and its selectivity profile. Therefore, a multi-faceted benchmarking approach is crucial for identifying promising lead compounds. In this guide, we will compare the performance of two representative BRAF inhibitors, Vemurafenib and a hypothetical analogue, "Compound X," which represents a derivative with a trifluorinated phenyl group. This comparison will be based on two key performance metrics:

  • IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a compound in inhibiting the enzymatic activity of a specific kinase in a biochemical assay.

  • GI50 (Half-maximal Growth Inhibition): A measure of the potency of a compound in inhibiting the growth of a cancer cell line.

By evaluating both IC50 and GI50, we gain a more complete understanding of a compound's potential as a therapeutic agent, bridging the gap between enzymatic inhibition and cellular response.

Comparative Performance of BRAF Kinase Inhibitors

The following table summarizes the performance data for our selected BRAF inhibitors against the BRAF V600E mutant kinase and a BRAF V600E-mutant melanoma cell line.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference
Vemurafenib BRAF V600E31A375 (Melanoma)100[3]
Compound X BRAF V600E15A375 (Melanoma)50Hypothetical

Note: Compound X is a hypothetical analogue used for illustrative purposes to represent a highly potent derivative.

The data indicates that while both compounds are potent inhibitors of the BRAF V600E kinase, Compound X exhibits a lower IC50 value, suggesting higher potency at the enzymatic level. This enhanced potency translates to a lower GI50 value in the A375 melanoma cell line, indicating superior anti-proliferative activity in a cellular context.

The RAS-RAF-MEK-ERK Signaling Pathway

To understand the mechanism of action of these inhibitors, it is essential to visualize their place within the RAS-RAF-MEK-ERK signaling pathway. The following diagram illustrates this cascade and the point of intervention for BRAF inhibitors.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF BRAF/RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor BRAF Inhibitor (e.g., Vemurafenib) Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of BRAF inhibitors.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments used to benchmark the performance of the kinase inhibitors discussed.

In Vitro BRAF Kinase Inhibition Assay (IC50 Determination)

This protocol describes an ELISA-based assay to measure the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF kinase.[4]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Plate Coat 96-well plate with GST-MEK substrate Add_Kinase Add BRAF kinase and test compound to wells Plate->Add_Kinase Compound Prepare serial dilutions of test compounds Compound->Add_Kinase Incubate_Kinase Incubate to allow kinase-compound binding Add_Kinase->Incubate_Kinase Add_ATP Add ATP to initiate phosphorylation Incubate_Kinase->Add_ATP Incubate_Reaction Incubate for kinase reaction Add_ATP->Incubate_Reaction Wash Wash wells Incubate_Reaction->Wash Add_Antibody Add phospho-MEK primary antibody Wash->Add_Antibody Incubate_Ab1 Incubate Add_Antibody->Incubate_Ab1 Wash2 Wash wells Incubate_Ab1->Wash2 Add_HRP_Ab Add HRP-conjugated secondary antibody Wash2->Add_HRP_Ab Incubate_Ab2 Incubate Add_HRP_Ab->Incubate_Ab2 Wash3 Wash wells Incubate_Ab2->Wash3 Add_Substrate Add TMB substrate Wash3->Add_Substrate Read Read absorbance at 450 nm Add_Substrate->Read

Caption: Workflow for an ELISA-based in vitro BRAF kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Preparation: Coat the wells of a 96-well glutathione-coated plate with a solution of recombinantly expressed GST-MEK substrate (e.g., 50 µg/mL in Tris-buffered saline with Tween 20) and incubate overnight at 4°C. Wash the plate to remove unbound substrate.[4]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase-Inhibitor Binding: Add the diluted compounds to the wells, followed by the addition of the BRAF V600E kinase (e.g., 25 ng per well in a suitable kinase buffer). Incubate at room temperature for 1 hour to allow for the binding of the inhibitor to the kinase.[4]

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and MgCl2 to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation of the MEK substrate.

  • Detection:

    • Stop the reaction and wash the wells to remove the kinase, inhibitor, and ATP.

    • Add a primary antibody that specifically recognizes the phosphorylated form of MEK. Incubate for 1-2 hours at room temperature.

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

    • Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

    • Stop the color development with a stop solution (e.g., 1 M H2SO4) and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: The absorbance values are proportional to the extent of MEK phosphorylation. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Growth Inhibition Assay (GI50 Determination)

This protocol describes the use of the Sulforhodamine B (SRB) assay to measure the effect of a compound on the proliferation of adherent cancer cell lines.[5]

Workflow Diagram:

GI50_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_staining Staining and Measurement Seed_Cells Seed cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compounds Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix cells with TCA Incubate_48h->Fix_Cells Wash_Fix Wash and air dry Fix_Cells->Wash_Fix Stain_SRB Stain with SRB Wash_Fix->Stain_SRB Wash_Stain Wash unbound dye Stain_SRB->Wash_Stain Solubilize Solubilize bound dye with Tris buffer Wash_Stain->Solubilize Read_Abs Read absorbance at 510 nm Solubilize->Read_Abs

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For a compound like 2,4,5-Trifluorothioanisole, a key intermediate in various synthetic pathways, ensuring the reliability of its quantification is paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods for this specific analyte. We will move beyond a simple recitation of protocols to explore the rationale behind our choices, ensuring a robust and defensible analytical strategy.

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[1] When multiple analytical methods are used to test a substance, for instance, a new, faster method against a legacy one, cross-validation becomes essential.[2][3] It serves to demonstrate that the different methods produce comparable and reliable results.[4] This guide will focus on a cross-validation study comparing three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Fourier-Transform Infrared Spectroscopy (FTIR).

The Imperative of Method Validation

Analytical method validation provides documented evidence that a method is reliable for its intended purpose.[5][6] This is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis of our approach here.[7][8] The core parameters we will assess in this cross-validation study include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[9]

Experimental Design: A Tripartite Approach to Cross-Validation

Our cross-validation will compare a classic chromatographic method (GC-MS), a workhorse of quality control labs (HPLC-UV), and a rapid spectroscopic technique (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is an ideal technique for the analysis of semi-volatile compounds like this compound due to its high resolution and the structural information provided by mass spectrometry.

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Instrumentation: An Agilent 7890B GC coupled to a 5977B MS detector is used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet: Splitless mode at 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 60°C held for 1 minute, then ramped at 15°C/min to 250°C and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for this compound (m/z values to be determined from a full scan of the standard) will be monitored. The fragmentation of halogenated thioanisoles is a key aspect to consider for setting up the MS method.[6][10]

Rationale: The choice of a non-polar column like HP-5ms is based on the semi-volatile and moderately polar nature of the analyte. The temperature program is designed to ensure good peak shape and resolution from potential impurities. SIM mode is crucial for achieving low detection limits, a common requirement in pharmaceutical analysis.[11][12][13][14][15]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution Injection Inject 1 µL Standards->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (EI, SIM mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Versatile Workhorse

HPLC-UV is a staple in quality control for its robustness and versatility in analyzing a wide range of compounds.

Experimental Protocol:

  • Sample Preparation: Identical to the GC-MS method, with the stock solution and calibration standards prepared in the mobile phase.

  • Instrumentation: An Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

Rationale: A C18 column is a good starting point for a compound of this polarity. The mobile phase composition is chosen to provide a reasonable retention time and good peak shape. Isocratic elution is preferred for its simplicity and robustness in a QC environment. The detection wavelength of 254 nm is selected based on the aromatic nature of the analyte, which is expected to have strong absorbance in the UV region.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) in Mobile Phase Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution Injection Inject 10 µL Standards->Injection Separation HPLC Separation (C18 column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Screening Tool

FTIR spectroscopy offers a rapid, non-destructive method for quantification, particularly at higher concentrations. The presence of C-F and C-S bonds in this compound will give rise to characteristic absorption bands.[16][17][18]

Experimental Protocol:

  • Sample Preparation: A stock solution of this compound (10 mg/mL) is prepared in a suitable IR-transparent solvent (e.g., carbon tetrachloride, with appropriate safety precautions). Calibration standards are prepared by serial dilution to concentrations ranging from 1 mg/mL to 10 mg/mL.

  • Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer.

  • FTIR Conditions:

    • Mode: Transmission

    • Cell: Liquid transmission cell with a 0.1 mm path length

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 scans co-added

  • Data Analysis: A calibration curve is constructed by plotting the absorbance of a characteristic peak (e.g., a C-F stretching vibration) against concentration.

Rationale: FTIR is a valuable tool for at-line or in-line monitoring due to its speed. The choice of a specific absorption band for quantification is critical and should be one that is unique to the analyte and free from interference. A detailed interpretation of the FTIR spectrum is necessary to identify the most suitable analytical frequency.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Stock Stock Solution (10 mg/mL) in IR-transparent solvent Standards Calibration Standards (1-10 mg/mL) Stock->Standards Serial Dilution Measurement Measure Absorbance (Liquid Transmission Cell) Standards->Measurement Spectrum Acquire Spectrum (4000-400 cm⁻¹) Measurement->Spectrum Peak_Height Measure Peak Height/ Area of Characteristic Band Spectrum->Peak_Height Calibration Calibration Curve Peak_Height->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the FTIR analysis of this compound.

Comparative Performance Data: A Hypothetical Cross-Validation

The following table summarizes the expected performance data from the cross-validation of the three analytical methods. These are hypothetical values based on experience with similar analytes and are intended to illustrate the comparative strengths of each technique.

Validation ParameterGC-MSHPLC-UVFTIRICH Acceptance Criteria
Specificity Excellent (Mass spec confirmation)Good (Chromatographic separation)Moderate (Potential spectral overlap)Method should be specific
Linearity (r²) > 0.999> 0.999> 0.995≥ 0.99
Range (µg/mL) 1 - 1001 - 1001000 - 10000Defined by linearity
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%95.0 - 105.0%Typically 98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.0%< 2.0%≤ 2%
- Intermediate Precision< 2.0%< 2.0%< 3.0%≤ 3%
Limit of Quantitation (LOQ) (µg/mL) 111000To be determined
Robustness HighHighModerateControlled changes show no significant effect

Discussion and Recommendations

The cross-validation data highlights the distinct advantages and limitations of each analytical technique.

  • GC-MS stands out for its exceptional specificity and sensitivity. The mass spectrometric detection provides an additional layer of confirmation, making it the method of choice for trace-level analysis and for use as a reference method.

  • HPLC-UV demonstrates comparable performance to GC-MS in terms of linearity, accuracy, and precision within the validated range. Its operational simplicity and robustness make it an excellent choice for routine quality control testing where the highest sensitivity is not required.

  • FTIR offers the significant advantage of speed, making it suitable for rapid, at-line screening of raw materials or in-process checks where high concentrations are expected. However, its lower sensitivity and potential for spectral interference from other components in a mixture make it less suitable for the analysis of final drug products or for stability studies where degradation products may be present.

Choosing the Right Tool for the Job:

  • For final product release and stability testing , where accuracy and specificity are paramount, GC-MS or a validated HPLC-UV method are the recommended choices.

  • For high-throughput screening or in-process control , where speed is a critical factor, FTIR can be a valuable tool, provided it is properly validated for the specific application.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data in the pharmaceutical industry. By systematically comparing the performance of GC-MS, HPLC-UV, and FTIR for the analysis of this compound, we can make informed decisions about which method is most appropriate for a given application. This ensures not only compliance with regulatory expectations but also a deep understanding of the capabilities and limitations of the analytical tools at our disposal.

References

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 2,4,5-Trifluorothioanisole

Author: BenchChem Technical Support Team. Date: January 2026

I. Immediate Safety and Hazard Assessment: Understanding the Risks

Before initiating any disposal procedures, a comprehensive hazard assessment is paramount. Based on the known properties of similar fluorinated and sulfur-containing aromatic compounds, 2,4,5-Trifluorothioanisole should be presumed to possess the following hazards:

  • Toxicity: Likely harmful if swallowed, causing skin and eye irritation, and may provoke an allergic skin reaction.[1][3]

  • Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[1][3]

  • Combustion Byproducts: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen fluoride (HF).[2]

  • Odor: Thioanisole and its derivatives are known for their strong, unpleasant stench.[1]

All handling and disposal operations must be conducted in a well-ventilated chemical fume hood to mitigate inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling this compound waste:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption or allergic reactions.
Eye Protection Safety goggles or a face shield.To protect eyes from splashes of liquid waste.
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.

II. Step-by-Step Disposal Protocol: A Self-Validating System

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and to ensure its complete destruction through approved methods, preventing its release into the environment.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE) for the collection of this compound waste.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).[4][5]

  • Separate Waste Streams: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents.[5] Collect solid and liquid waste in separate, appropriately labeled containers.

Step 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial.

  • Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.[1]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials and the first rinseate should also be disposed of as hazardous waste.

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1]

  • Container Integrity: Ensure the container is tightly closed to prevent the escape of vapors.[4] Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[4]

Step 4: Final Disposal

The recommended and most environmentally responsible method for the final disposal of this compound is through a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[6] This process should be carried out in a facility equipped with scrubbers and other pollution control devices to neutralize hazardous combustion byproducts like HF and SOx.

  • Landfill Prohibition: Due to its persistence and potential to leach into groundwater, landfilling is not a recommended disposal method for this compound. The U.S. Environmental Protection Agency (EPA) is actively increasing its regulation of organofluorine compounds, making compliant disposal even more critical.[7][8]

  • Sewer Disposal is Prohibited: Under no circumstances should this compound or its solutions be poured down the drain.[1] This can lead to the contamination of waterways and harm to aquatic ecosystems.

III. Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste Generated assess_hazards Assess Hazards (Harmful, Irritant, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste into Labeled, Compatible Container don_ppe->segregate_waste spill Spill Occurs? segregate_waste->spill spill_procedure Follow Spill Protocol: Contain, Collect, Decontaminate spill->spill_procedure Yes store_waste Store Securely in Designated Area spill->store_waste No spill_procedure->segregate_waste contact_ehs Contact EHS/Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Compliant Disposal via High-Temperature Incineration contact_ehs->end

Caption: Disposal decision workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.